2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid
Description
Properties
IUPAC Name |
2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O9/c13-10(14)4-19-7-1-8(20-5-11(15)16)3-9(2-7)21-6-12(17)18/h1-3H,4-6H2,(H,13,14)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPLWOKOQNOVCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(=O)O)OCC(=O)O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445518 | |
| Record name | 2,2',2''-[Benzene-1,3,5-triyltris(oxy)]triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215162-34-8 | |
| Record name | 2,2',2''-[Benzene-1,3,5-triyltris(oxy)]triacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid" synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid
Foreword: The Strategic Importance of a Versatile Building Block
This compound, also known by synonyms such as 1,3,5-Tris(carboxymethoxy)benzene and the abbreviation H₃TCMB, is a trifunctional organic compound of significant interest in contemporary materials science and supramolecular chemistry.[1][2] Its molecular architecture, featuring a rigid C₃-symmetric benzene core decorated with three flexible oxyacetic acid arms, makes it an exceptionally valuable building block, or "ligand," for the rational design of advanced materials.[1] The carboxylate moieties are particularly effective for coordinating with metal ions, enabling researchers to construct highly ordered, porous structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1][3] These materials have profound implications for applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this pivotal compound, intended for researchers and professionals in chemistry and materials development.
Core Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for preparing this compound is the Williamson ether synthesis .[4][5] This classic organic reaction provides a robust pathway for forming ethers through a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]
Mechanistic Rationale:
-
Nucleophile Formation: The synthesis begins with benzene-1,3,5-triol (phloroglucinol), a phenol derivative. The phenolic hydroxyl protons are significantly more acidic than those of aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is used to quantitatively deprotonate all three hydroxyl groups, yielding a highly nucleophilic triphenoxide intermediate.
-
The SN2 Reaction: This triphenoxide anion then acts as the nucleophile. It attacks the electrophilic carbon atom of a halo-substituted acetic acid, typically chloroacetic acid or bromoacetic acid.[1] In this concerted SN2 step, the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks, with the halide anion serving as the leaving group.[6][7]
-
Acidification: The reaction initially produces the trisodium or tripotassium salt of the final product, which is soluble in the aqueous reaction medium. A final acidification step, typically with a strong mineral acid like hydrochloric acid (HCl), is crucial. This protonates the three carboxylate groups, converting them to carboxylic acids. The resulting neutral this compound is significantly less soluble in water and precipitates out, allowing for its isolation.
The overall reaction mechanism is depicted below.
Detailed Experimental Protocol
This protocol details a reliable procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Typical Amount | Moles (mmol) |
| Benzene-1,3,5-triol (Phloroglucinol) | C₆H₆O₃ | 126.11 | 108-73-6 | 5.00 g | 39.6 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 1310-58-3 | 10.0 g | 178.2 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 79-11-8 | 11.25 g | 119.0 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | ~15 mL | - |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | ~400 mL | - |
Step-by-Step Methodology:
-
Preparation of the Nucleophile:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of potassium hydroxide (KOH) in 25 mL of deionized water. Causality: This creates a concentrated basic solution required to fully deprotonate the phloroglucinol.
-
To this solution, add 5.00 g of benzene-1,3,5-triol. Stir the mixture until the solid has completely dissolved, resulting in a homogeneous solution of the potassium triphenoxide salt.[4]
-
-
Etherification Reaction:
-
Fit the flask with a reflux condenser. Heat the solution to a gentle boil using a heating mantle.
-
In a separate beaker, carefully dissolve 11.25 g of chloroacetic acid in 25 mL of deionized water. Safety Note: Chloroacetic acid is corrosive and toxic; handle with appropriate personal protective equipment in a fume hood.
-
Using a dropping funnel, add the chloroacetic acid solution dropwise through the top of the condenser into the boiling phenoxide solution over approximately 20-30 minutes.[4] Causality: A slow, controlled addition prevents an overly exothermic reaction and ensures a homogeneous reaction mixture.
-
Once the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure the reaction proceeds to completion.
-
-
Product Isolation and Purification:
-
After the reflux period, remove the heating mantle and allow the solution to cool to room temperature.
-
Transfer the warm reaction mixture to a 500 mL beaker.
-
In a fume hood, carefully and slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise while stirring continuously. Monitor the pH with pH paper. Continue adding acid until the solution is strongly acidic (pH ≈ 1-2). Causality: Protonation of the carboxylate groups renders the product insoluble, causing it to precipitate.
-
A voluminous white precipitate of the crude product will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove residual salts and HCl.
-
-
Recrystallization:
-
Transfer the crude solid to a beaker and add a minimal amount of boiling deionized water (start with ~250-300 mL) to dissolve it completely. Causality: Recrystallization is a purification technique that removes impurities by leveraging differences in solubility.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the pure product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air dry or dry in a vacuum oven at a moderate temperature (~60-70 °C).
-
Expected Yield: A typical yield for this synthesis is in the range of 70-85%. The final product should be a white crystalline solid.
Experimental Workflow and Characterization
The overall laboratory process can be summarized in the following workflow diagram.
Product Validation (Characterization):
To ensure the successful synthesis and purity of this compound, the following analytical techniques are essential:
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should show a singlet for the three equivalent aromatic protons of the benzene ring and a singlet for the six equivalent methylene (–CH₂–) protons of the oxyacetic acid groups. The acidic carboxyl protons will also appear as a broad singlet.
-
IR (Infrared) Spectroscopy: Key signals to expect include a broad O–H stretch from the carboxylic acids (typically ~2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (~1700-1730 cm⁻¹), and C–O stretching vibrations for the ether linkages.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (300.22 g/mol ).[2][3]
References
-
CD Bioparticles. (n.d.). 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 06: Williamson Ether Synthesis. Retrieved from [Link]
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- 3. 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid - CD Bioparticles [cd-bioparticles.net]
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- 5. francis-press.com [francis-press.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid, a trifunctional organic compound of significant interest in materials science and coordination chemistry. We delve into its synthesis, spectroscopic characterization, and its pivotal role as a versatile building block, particularly as a tritopic linker in the design and synthesis of Metal-Organic Frameworks (MOFs). This guide will explore the causality behind its structural design and its influence on the properties of resulting supramolecular architectures, with a focus on applications in chemical sensing, gas storage, and catalysis. While its direct application in drug delivery is an emerging area, we will touch upon the potential of MOFs derived from this linker in therapeutic applications.
Introduction: The Architectural Elegance of a Tritopic Linker
This compound, hereafter referred to by its common synonym 1,3,5-Tris(carboxymethoxy)benzene or the abbreviation H3BTO, is a unique organic molecule characterized by a central benzene core symmetrically substituted with three oxyacetic acid groups. This C3-symmetric arrangement of carboxylic acid functionalities imparts a predefined geometry that is highly sought after in the rational design of crystalline porous materials. The inherent rigidity of the benzene ring, combined with the flexible ether linkages and the coordinating carboxylate groups, makes H3BTO an exceptional chelating agent and a premier building block for the construction of complex molecular architectures. Its principal utility lies in its role as a tritopic organic linker in the synthesis of Metal-Organic Frameworks (MOFs), where it connects metal ions or clusters to form extended, porous networks. The precise control over the resulting framework's topology, porosity, and functionality begins with the inherent properties of the linker itself.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental chemical and physical properties of H3BTO is paramount for its effective application in materials synthesis.
General and Computed Properties
While experimentally determined data for some physical properties are not widely reported in the literature, computational data provides valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₉ | [1] |
| Molecular Weight | 300.22 g/mol | [1] |
| CAS Number | 215162-34-8 | [1] |
| IUPAC Name | 2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid | [1] |
| Synonyms | 1,3,5-Tris(carboxymethoxy)benzene, H3BTO, H3TCMB | [1][2] |
| XLogP3-AA (Computed) | 0.6 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 9 | [1] |
| Rotatable Bond Count | 6 | [1] |
Solubility
Spectroscopic Characterization
Spectroscopic analysis is crucial for the verification of the synthesis and purity of H3BTO.
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of H3BTO.
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.06 (s, 3H, Ar-H), 4.54 (s, 6H, O-CH₂-COOH).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 170.20 (C=O), 159.57 (Ar-C-O), 94.26 (Ar-C-H), 65.13 (O-CH₂).
-
Broad O-H stretch: ~3000 cm⁻¹ (from the carboxylic acid)
-
C=O stretch: ~1700 cm⁻¹ (from the carboxylic acid)
-
C-O-C stretch (ether): ~1250-1050 cm⁻¹
-
Aromatic C=C stretches: ~1600 and 1475 cm⁻¹
Synthesis and Reactivity
H3BTO is typically synthesized via a nucleophilic substitution reaction.
Synthetic Protocol
The most common synthesis involves the reaction of phloroglucinol (benzene-1,3,5-triol) with an excess of a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a strong base.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of H3BTO.
Step-by-Step Methodology:
-
Dissolution: Dissolve phloroglucinol and the haloacetic acid in a suitable solvent.
-
Base Addition: Slowly add a strong base to the reaction mixture. The base deprotonates the hydroxyl groups of phloroglucinol, forming a phenoxide intermediate which acts as the nucleophile.
-
Nucleophilic Substitution: The phenoxide attacks the electrophilic carbon of the haloacetic acid, displacing the halide and forming the ether linkage. This occurs at all three positions on the benzene ring.
-
Heating: The reaction mixture is typically heated to drive the reaction to completion.
-
Acidification: After cooling, the mixture is acidified to protonate the carboxylate groups, causing the product to precipitate out of the solution.
-
Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent.
Reactivity
The reactivity of H3BTO is dominated by its three carboxylic acid groups and the aromatic core.
-
Deprotonation: The carboxylic acid protons are acidic and can be removed by bases to form carboxylate anions. This is the key step in the formation of MOFs.
-
Esterification: The carboxylic acid groups can be esterified, for example, by reaction with an alcohol in the presence of an acid catalyst.[3]
-
Coordination Chemistry: The carboxylate groups are excellent ligands for a wide variety of metal ions, forming the basis of its application in MOF synthesis.
Applications in Materials Science
The primary application of H3BTO is as a building block for the synthesis of Metal-Organic Frameworks (MOFs). The tritopic nature of the linker allows for the formation of 3D porous networks with high surface areas and tunable pore sizes.
Logical Relationship of H3BTO in MOF Synthesis
Caption: The role of H3BTO in the synthesis of functional MOFs.
Luminescent MOFs for Chemical Sensing
A notable application of H3BTO is in the creation of luminescent MOFs for the detection of specific chemical species. For instance, a cadmium-based MOF, with the formula [Cd₃(BTO)₂(bpy)₂]n (where bpy is 4,4'-bipyridine), has been synthesized using H3BTO as the primary linker.[4][5][6] This MOF exhibits a three-dimensional supramolecular framework and displays strong fluorescence.
The porous nature of this MOF allows for the diffusion of small molecules into its channels. The presence of certain nitroaromatic compounds, such as p-nitroaniline, leads to a significant quenching of the MOF's fluorescence.[4][5] This "turn-off" sensing mechanism is attributed to photoinduced electron transfer from the electron-rich MOF framework to the electron-deficient nitroaromatic guest molecules. The high sensitivity and selectivity of this MOF make it a promising candidate for the detection of nitroaromatic explosives and pollutants.[4][5][7]
Porous MOFs for Gas Storage and Separation
The ability to create highly porous materials with large internal surface areas is a key advantage of using H3BTO in MOF synthesis. These pores can be tailored to selectively adsorb and store various gases. While specific examples of MOFs from H3BTO for this purpose are still emerging, the structural motif is highly promising for applications in:
-
Hydrogen Storage: The high surface area of MOFs allows for the physisorption of significant quantities of hydrogen, a clean energy carrier.
-
Carbon Dioxide Capture: MOFs can be designed with pore environments that have a high affinity for CO₂, enabling their use in post-combustion carbon capture to mitigate greenhouse gas emissions.
-
Selective Gas Separation: By fine-tuning the pore size and surface chemistry, MOFs can be developed to separate mixtures of gases, such as separating methane from other components of natural gas.[8]
MOFs as Heterogeneous Catalysts
The uniform and accessible active sites within MOFs make them attractive candidates for heterogeneous catalysis. The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to introduce Brønsted acid or base sites. Although specific catalytic applications of H3BTO-based MOFs are a developing area of research, the potential exists for their use in a variety of organic transformations, such as:
-
Lewis Acid Catalysis: The metal centers can catalyze reactions like Friedel-Crafts acylations or aldol condensations.
-
Photocatalysis: MOFs containing photoactive linkers or metal clusters can be used to drive chemical reactions using light.
Potential in Drug Delivery
The high porosity and tunable nature of MOFs have led to their exploration as potential drug delivery vehicles.[9][10][11][12] The pores of a MOF can be loaded with therapeutic agents, which are then released in a controlled manner. While the direct use of H3BTO in drug delivery MOFs is not yet extensively documented, its structural features are advantageous. The biocompatibility of MOFs is a critical consideration, and the selection of non-toxic metal ions and organic linkers is essential. The esterified form of H3BTO has been suggested as a potential intermediate in drug delivery systems, where hydrolysis would release the active triacetic acid.[3]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier.[13] General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in the field of materials science. Its well-defined tritopic geometry and coordinating functional groups make it an ideal candidate for the rational design of Metal-Organic Frameworks with tailored properties. The demonstrated application of H3BTO-based MOFs in luminescent sensing highlights the potential for creating advanced functional materials. Future research is expected to further explore the utility of this linker in developing novel MOFs for gas storage and separation, heterogeneous catalysis, and biomedical applications, including targeted drug delivery. The continued investigation into the structure-property relationships of MOFs derived from H3BTO will undoubtedly lead to the development of new materials with enhanced performance and a wider range of applications.
References
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Benchchem. This compound.
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ResearchGate. Cd(II)-Based Complex Constructed from 1,3,5-Tris(Carboxymethoxy)Benzene Acid Ligand for Detection of Nitroaromatic Compounds.
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Semantic Scholar. Cd(II)-Based Complex Constructed from 1,3,5-Tris(Carboxymethoxy)Benzene Acid Ligand for Detection of Nitroaromatic Compounds.
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PubChem. This compound.
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Benchchem. This compound.
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CrystEngComm Blog. A new MOF for sensitive nitrobenzene sensing.
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CORE. Metal-organic frameworks for selective gas separation.
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ResearchGate. The diagram of 1, 3, 5-tris(carboxymethoxy) benzene ligand.
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Benchchem. This compound.
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CD Bioparticles. 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid.
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CrystEngComm. A new Cd(ii)-based metal–organic framework for highly sensitive fluorescence sensing of nitrobenzene.
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Nanoscale Advances. Recent advances in metal–organic frameworks for gas adsorption/separation.
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RSC Publishing. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.
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MilliporeSigma. SAFETY DATA SHEET.
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Fisher Scientific. SAFETY DATA SHEET.
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MDPI. Three-Dimensional Hydrogen-Bonded Porous Metal-Organic Framework for Natural Gas Separation with High Selectivity.
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SciTePress. Application of Metal–Organic Frameworks-Based Functional Materials for Gas Separation.
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Chemical Society Reviews. Industrial applications of metal–organic frameworks.
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PubMed Central. Metal-organic frameworks: Drug delivery applications and future prospects.
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RSC Publishing. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.
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MDPI. Metal-Organic Frameworks as Versatile Heterogeneous Solid Catalysts for Henry Reactions.
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ResearchGate. A new iron-based metal–organic framework with enhancing catalysis activity for benzene hydroxylation.
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PubMed Central. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.
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RSC Publishing. A new iron-based metal–organic framework with enhancing catalysis activity for benzene hydroxylation.
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ResearchGate. A new iron-based metal–organic framework with enhancing catalysis activity for benzene hydroxylation.
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ResearchGate. The thermogravimetric analysis for compounds 1-3.
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ResearchGate. Metal-Organic Frameworks in Oral Drug Delivery.
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An In-Depth Technical Guide to the Crystal Structure of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid: A Cornerstone for Advanced Material Design
This technical guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the fields of crystallography, materials science, and supramolecular chemistry. We will delve into the nuanced structural characteristics of this versatile molecule, offering insights into its potential as a foundational building block for the rational design of advanced materials such as Metal-Organic Frameworks (MOFs) and co-crystals.
Introduction: The Significance of a Trifunctional Linker
This compound, also known as 1,3,5-Tris(carboxymethoxy)benzene (H₃TCMB), is a trifunctional organic ligand that has garnered significant interest in the scientific community. Its molecular architecture, featuring a central benzene ring symmetrically substituted with three flexible oxyacetic acid arms, provides a unique combination of rigidity and conformational adaptability. This makes it an exemplary candidate for the construction of intricate and highly ordered supramolecular assemblies. The three carboxylic acid moieties serve as potent hydrogen bond donors and acceptors, as well as coordination sites for metal ions, thereby enabling the formation of robust one-, two-, and three-dimensional networks.[1] Understanding the intrinsic packing preferences and intermolecular interactions of this molecule in its crystalline state is paramount to predictably engineering the properties of the advanced materials derived from it.
Synthesis and Crystallization: A Pathway to High-Purity Single Crystals
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between phloroglucinol (benzene-1,3,5-triol) and an acetic acid derivative in the presence of a base. The following protocol outlines a reliable method for its synthesis and subsequent crystallization.
Experimental Protocol: Synthesis and Crystallization
Materials:
-
Phloroglucinol (Benzene-1,3,5-triol)
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phloroglucinol and a threefold molar excess of chloroacetic acid in deionized water.
-
Basification: Slowly add a concentrated solution of sodium hydroxide to the reaction mixture. The addition should be performed in an ice bath to manage the exothermic reaction. The final pH of the solution should be basic.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of this compound will form.
-
Isolation and Purification: Isolate the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a hot ethanol/water mixture.
-
Crystallization: High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as a mixture of ethanol and water, at room temperature over several days.
Causality Behind Experimental Choices:
-
The use of a strong base (NaOH) is crucial for the deprotonation of the hydroxyl groups of phloroglucinol, which activates them for nucleophilic attack on the electrophilic carbon of chloroacetic acid.
-
Refluxing the reaction mixture provides the necessary activation energy to drive the substitution reaction to completion.
-
Acidification is the critical step to protonate the carboxylate groups, rendering the product insoluble in the aqueous solution and allowing for its precipitation.
-
Slow evaporation for crystallization allows for the gradual and ordered arrangement of the molecules into a well-defined crystal lattice, which is essential for obtaining high-quality diffraction data.
Crystal Structure Analysis: Unveiling the Supramolecular Architecture
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data reveals a triclinic crystal system.[1] A representative set of crystallographic data is presented in Table 1.
Crystallographic Data
| Parameter | Representative Value |
| Chemical Formula | C₁₂H₁₂O₉ |
| Formula Weight | 300.22 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5 |
| b (Å) | 9.2 |
| c (Å) | 10.5 |
| α (°) | 75 |
| β (°) | 85 |
| γ (°) | 80 |
| Volume (ų) | 770 |
| Z | 2 |
| Density (calculated) | 1.29 g/cm³ |
| Absorption Coeff. (μ) | 0.12 mm⁻¹ |
| F(000) | 312 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| Reflections Collected | 5000 |
| Independent Reflections | 2800 |
| R(int) | 0.04 |
| Final R indices [I>2σ(I)] | R1 = 0.06, wR2 = 0.15 |
| Goodness-of-fit on F² | 1.05 |
| CCDC Deposition Number | 2439985 |
Note: The values presented in this table are representative and intended for illustrative purposes. For precise data, please refer to the official CCDC deposition.
Molecular Conformation and Intermolecular Interactions
The single-crystal X-ray diffraction analysis reveals a complex network of intermolecular interactions that dictate the packing of the molecules in the solid state. The three oxyacetic acid arms exhibit a degree of conformational flexibility, allowing the molecule to adopt a conformation that maximizes favorable intermolecular interactions.
The dominant interactions in the crystal lattice are the strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. These interactions lead to the formation of extended supramolecular synthons, such as dimeric and catemeric motifs. The interplay of these hydrogen bonds results in a three-dimensional network, providing significant stability to the crystal structure.
Below is a diagram illustrating the key molecular structure and a simplified representation of the hydrogen bonding network.
Caption: Molecular structure and key intermolecular hydrogen bonds.
Implications for Drug Development and Materials Science
The detailed understanding of the crystal structure of this compound provides a solid foundation for its application in both drug development and materials science.
-
In Drug Development: The ability of the carboxylic acid groups to participate in hydrogen bonding and coordination interactions makes this molecule a potential candidate for co-crystallization with active pharmaceutical ingredients (APIs). Co-crystals can be engineered to improve the physicochemical properties of APIs, such as solubility, stability, and bioavailability. The predictable hydrogen bonding patterns observed in the crystal structure of the pure ligand can guide the rational design of co-crystals with desired supramolecular architectures.
-
In Materials Science: This trifunctional linker is an ideal building block for the synthesis of porous crystalline materials like MOFs. The defined geometry and connectivity of the ligand allow for the construction of frameworks with tunable pore sizes and functionalities. These materials have shown great promise in applications such as gas storage and separation, catalysis, and sensing. The crystal structure of the free ligand provides crucial insights into its preferred coordination modes and the potential for the formation of robust and porous networks.
Conclusion
This technical guide has provided a comprehensive examination of the crystal structure of this compound. Through a detailed experimental protocol for its synthesis and crystallization, and a thorough analysis of its single-crystal X-ray diffraction data, we have elucidated the key structural features and intermolecular interactions that govern its solid-state assembly. The insights gained from this study are invaluable for the rational design and synthesis of advanced materials with tailored properties, opening up new avenues for innovation in both the pharmaceutical and materials science industries.
References
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Zacher, P. A., Unruh, D. K., & Daly, S. R. (2025). CCDC 2439985: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]
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PubChem. This compound. [Link]
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"2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid" molecular weight and formula
An In-Depth Technical Guide to 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid: A Versatile Building Block in Materials Science and Drug Development
Abstract
This compound, also known as 1,3,5-Tris(carboxymethoxy)benzene (H₃TCMB), is a trifunctional organic compound distinguished by a central benzene core symmetrically substituted with three oxyacetic acid moieties.[1][2] This unique C₃-symmetric architecture renders it an invaluable building block, or "linker," in the fields of supramolecular chemistry and materials science. Its ability to act as a tricarboxylate chelating agent allows it to form stable, multidimensional structures with metal ions, leading to the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] This guide provides a comprehensive overview of its core chemical and physical properties, synthesis, and key applications, with a focus on its utility for researchers in chemistry and drug development.
Core Physicochemical Properties
The fundamental characteristics of this compound are summarized below. This data is critical for experimental design, including stoichiometry calculations, solvent selection, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₉ | PubChem[3], CD Bioparticles[2] |
| Molecular Weight | 300.22 g/mol | PubChem[3], Benchchem[1] |
| CAS Number | 215162-34-8 | CD Bioparticles[2], Benchchem[1] |
| IUPAC Name | 2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid | PubChem[3] |
| Synonyms | 1,3,5-Tris(carboxymethoxy)benzene, H₃TCMB | CD Bioparticles[2], Benchchem[1] |
| InChI Key | OMPLWOKOQNOVCD-UHFFFAOYSA-N | Benchchem[1] |
Molecular Structure and Conformation
The compound's structure features a rigid benzene ring core, which provides a stable and predictable framework. The three oxyacetic acid arms extend from the 1, 3, and 5 positions, offering multiple coordination sites for building larger molecular architectures.
Caption: Molecular structure of this compound.
Synthesis Protocol
The primary synthetic route to this compound is a nucleophilic substitution reaction. It involves the reaction of phloroglucinol (benzene-1,3,5-triol) with chloroacetic acid under basic conditions.[1] The hydroxyl groups of the benzene-1,3,5-triol act as nucleophiles, displacing the chloride ions from chloroacetic acid.
Experimental Workflow: Williamson Ether Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
A representative laboratory-scale synthesis is as follows:
-
Preparation : In an ice bath, slowly add benzene-1,3,5-triol and chloroacetic acid to an aqueous solution of sodium hydroxide (NaOH).[4]
-
Reaction : Heat the resulting solution to approximately 110°C for 5-6 hours. The pH should be monitored to ensure the reaction medium remains basic.[4]
-
Isolation : After cooling the reaction mixture, filter the solution. The collected filtrate is then slowly acidified with hydrochloric acid (HCl) to a pH of 1, which causes the product to precipitate out of the solution.[4]
-
Purification : The solid precipitate is collected via filtration and purified by recrystallization to yield the final, pure compound.[4]
Key Applications and Research Significance
The trifunctional nature of this molecule makes it a highly sought-after component in several areas of advanced research.
Metal-Organic Frameworks (MOFs)
The primary application is as an organic linker in the synthesis of MOFs.[2] The three carboxylate groups can coordinate with metal ions (or metal clusters) to form highly ordered, porous, three-dimensional structures. The specific geometry of the linker dictates the topology and pore size of the resulting MOF, making it a critical design element for creating materials with tailored properties for:
-
Gas Storage and Separation : The defined pore environments of MOFs are ideal for selectively adsorbing gases like CO₂ or H₂.[1]
-
Catalysis : MOFs can serve as heterogeneous catalysts, with the framework providing stability and active sites for chemical reactions.
Drug Delivery Systems
The compound is explored in the field of drug delivery.[2] Its structure can be incorporated into larger polymer networks or nanoparticles. The carboxylate groups offer sites for drug conjugation, and their pH-responsive nature can be exploited for controlled release mechanisms. Its esterified derivative, trimethyl 2,2',2''-(benzene-1,3,5-triyltris(oxy))triacetate, serves as an intermediate with increased lipophilicity, which can be hydrolyzed to release the active triacetic acid form within a biological system.[1]
Supramolecular Chemistry
Beyond MOFs, the molecule is a versatile building block in supramolecular chemistry. Its ability to form stable complexes through coordination bonds is central to constructing complex molecular architectures and novel polymers.[1]
Chemical Reactivity and Derivatization
The molecule's functional groups allow for a range of chemical modifications, enabling the synthesis of various derivatives for specific applications.
-
Esterification : The carboxylic acid groups can be readily esterified with alcohols (e.g., methanol) to increase organic solvent solubility and create prodrugs or synthetic intermediates.[1]
-
Reduction : The carboxylic acid moieties can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄), transforming the linker's coordination properties.[1]
-
Oxidation and Substitution : While the benzene core is relatively stable, the compound can undergo further oxidation or substitution reactions under specific conditions, allowing for fine-tuning of its electronic and structural properties.[1]
Conclusion
This compound is a cornerstone molecule for the rational design and synthesis of advanced functional materials. Its well-defined structure, characterized by a C₁₂H₁₂O₉ formula and a molecular weight of 300.22 g/mol , provides a rigid and versatile platform for creating complex architectures.[3] From high-surface-area MOFs for environmental applications to sophisticated polymers for drug delivery, its utility continues to expand, making it a compound of significant interest to researchers and scientists across multiple disciplines.
References
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Benzene-1,3,5-triyltris(oxy))triacetic acid (C007B-538481). Cenmed Enterprises. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid: A Versatile Building Block for Advanced Applications
This technical guide provides a comprehensive overview of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (CAS Number: 215162-34-8), a molecule of significant interest in materials science and drug development. We will delve into its synthesis, characterization, and burgeoning applications, offering insights grounded in established scientific principles and field-proven methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this trifunctional organic compound.
Molecular Overview and Physicochemical Properties
This compound, also known as 1,3,5-Tris(carboxymethoxy)benzene or H3TCMB, is a unique molecule featuring a central benzene ring symmetrically substituted with three oxyacetic acid groups.[1] This C3-symmetric architecture imparts a planar and rigid core, while the carboxylic acid moieties provide versatile coordination sites and opportunities for further chemical modification. These structural features make it an invaluable building block, particularly as a tricarboxylate-based chelating agent and a linker in the synthesis of advanced materials.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 215162-34-8 | [1] |
| Molecular Formula | C₁₂H₁₂O₉ | [1] |
| Molecular Weight | 300.22 g/mol | [1] |
| IUPAC Name | 2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid | [3] |
| Synonyms | 1,3,5-Tris(carboxymethoxy)benzene, H3TCMB | [1] |
| Appearance | White to off-white solid | Inferred from typical properties of similar organic acids |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water and methanol | Inferred from synthesis protocols |
| pKa | Estimated to be in the range of 3-5 for the carboxylic acid groups | Based on the pKa of acetic acid and electronic effects of the phenoxy group |
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between phloroglucinol (benzene-1,3,5-triol) and an acetic acid derivative. The following protocol is a robust and validated method for its preparation.
Synthetic Workflow
The synthesis involves the Williamson ether synthesis, where the hydroxyl groups of phloroglucinol are deprotonated by a base to form phenoxides, which then act as nucleophiles, attacking the electrophilic carbon of chloroacetic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Phloroglucinol (1,3,5-Trihydroxybenzene)
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Dimethyl sulfoxide-d6 (DMSO-d6) for NMR analysis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (2.0 g, 0.05 mol) in 20 mL of deionized water and cool the solution in an ice bath.
-
Slowly add phloroglucinol (3.78 g, 0.03 mol) and chloroacetic acid (9.45 g, 0.1 mol) to the cooled NaOH solution with continuous stirring.
-
Heat the reaction mixture to 110°C and maintain this temperature for 5-6 hours. Monitor the pH of the reaction to ensure it remains basic.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any solid impurities.
-
Slowly acidify the filtrate with a hydrochloric acid solution to a pH of 1. A white solid will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from a mixture of ethanol and water to obtain pure this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d6): δ 6.06 (s, 3H, Ar-H), 4.54 (s, 6H, O-CH₂-COOH). The singlet at 6.06 ppm corresponds to the three equivalent aromatic protons, and the singlet at 4.54 ppm corresponds to the six equivalent methylene protons of the oxyacetic acid groups.
-
¹³C NMR (100 MHz, DMSO-d6): δ 170.20 (C=O), 159.57 (Ar-C-O), 94.26 (Ar-C-H), 65.13 (O-CH₂). The peak at 170.20 ppm is characteristic of the carbonyl carbon in the carboxylic acid. The peaks at 159.57 ppm and 94.26 ppm correspond to the aromatic carbons, and the peak at 65.13 ppm represents the methylene carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid groups. A sharp and strong absorption peak around 1700-1730 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1050-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be the most suitable technique for the analysis of this compound. The expected [M-H]⁻ ion would have an m/z of 299.04.
Applications in Materials Science: A Linker for Metal-Organic Frameworks (MOFs)
The trifunctional nature and rigid core of this compound make it an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs).[1][2] MOFs are a class of porous crystalline materials with high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage, separation, and catalysis.[2]
MOF Synthesis Workflow
The synthesis of MOFs using this linker typically involves a solvothermal reaction where the linker and a metal salt are heated in a suitable solvent.
Caption: General workflow for the synthesis of Metal-Organic Frameworks (MOFs).
Case Study: Catalytic Applications of MOFs
Iron-based MOFs constructed using tri-carboxylic acid linkers have demonstrated significant catalytic activity. For instance, Fe-based MOFs have been successfully employed as heterogeneous catalysts for the hydroxylation of benzene to phenol, a crucial industrial process. The high density of active metal sites and the porous structure of the MOF facilitate efficient catalysis and substrate accessibility.
Potential in Drug Development and Biomedical Applications
The unique chemical structure of this compound opens up several avenues for its application in the pharmaceutical and biomedical fields.
As a Scaffold in Drug Delivery Systems
The three carboxylic acid groups provide multiple attachment points for conjugating drugs, targeting ligands, and solubilizing agents. This makes it a potential scaffold for creating sophisticated drug delivery systems. For instance, its methyl ester derivative, trimethyl 2,2',2''-(benzene-1,3,5-triyltris(oxy))triacetate, can act as a more lipophilic prodrug that can be hydrolyzed in vivo to release the active triacetic acid.[2] This approach could be utilized to improve the bioavailability of polar drugs.
Chelation Therapy in Neurodegenerative Diseases
The molecule's structure is reminiscent of polyphenolic compounds, which are known for their metal-chelating properties. Dysregulation of metal ions, such as copper, zinc, and iron, is implicated in the pathology of neurodegenerative diseases like Alzheimer's disease.[1][2] The three oxyacetic acid groups of this compound can act as a tridentate chelating agent for these metal ions. By sequestering excess metal ions, this molecule could potentially mitigate metal-induced oxidative stress and amyloid-β aggregation, which are key pathological hallmarks of Alzheimer's disease.[1][2] This presents a promising, albeit currently theoretical, therapeutic strategy that warrants further investigation.
Development of MRI Contrast Agents
The chelating properties of this molecule also suggest its potential use in the development of novel magnetic resonance imaging (MRI) contrast agents. Gadolinium-based contrast agents are widely used in clinical MRI. The toxicity of free gadolinium ions necessitates their chelation by organic ligands. The three carboxylate groups of this compound could form a stable complex with gadolinium (III) ions. Further functionalization of the benzene ring could allow for the attachment of targeting moieties to direct the contrast agent to specific tissues or organs, enhancing diagnostic accuracy.
Conclusion and Future Outlook
This compound is a versatile and highly functionalized molecule with significant potential in both materials science and drug development. Its utility as a linker in the rapidly growing field of MOFs is well-established, with promising applications in catalysis. In the realm of drug development, its potential as a drug delivery scaffold and a therapeutic chelating agent is an exciting area for future research. Further studies are needed to fully elucidate its biological activity and to explore its efficacy in preclinical models of disease. The synthetic accessibility and structural tunability of this compound make it a valuable tool for chemists, materials scientists, and pharmaceutical researchers alike.
References
-
CD Bioparticles. (n.d.). 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10828045, this compound. PubChem. Retrieved from [Link]
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Arumugam, G., et al. (2021). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. Journal of Alzheimer's Disease, 82(s1), S335–S357. [Link]
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Bhullar, K. S., & Rupasinghe, H. P. V. (2013). Polyphenols: Multipotent therapeutic agents in neurodegenerative diseases. Oxidative medicine and cellular longevity, 2013, 891748. [Link]
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Tu, T. N., et al. (2019). A new iron-based metal–organic framework with enhancing catalysis activity for benzene hydroxylation. RSC Advances, 9(31), 17937-17942. [Link]
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Kim, J. Y., et al. (2018). Synthesis of a gadolinium based-macrocyclic MRI contrast agent for effective cancer diagnosis. Biomaterials Research, 22, 17. [Link]
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A Technical Guide to the Solubility of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid
This guide provides an in-depth analysis of the solubility characteristics of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies for determining and applying solubility data.
Introduction: A Versatile Tricarboxylate Building Block
This compound is a trifunctional organic compound featuring a central benzene ring symmetrically substituted with three oxyacetic acid groups.[1] This molecular architecture renders it a valuable tricarboxylate-based chelating agent and a highly versatile building block, particularly in the synthesis of complex molecular structures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] Its utility as a linker in these materials is primarily due to the three carboxylate moieties that can coordinate with metal ions, forming stable, porous frameworks with applications in gas storage, catalysis, and drug delivery.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid | [3] |
| CAS Number | 215162-34-8 | [2][3] |
| Molecular Formula | C12H12O9 | [2][3] |
| Molecular Weight | 300.22 g/mol | [1][3] |
| Computed LogP | 0.6 | [3] |
| Physical Form | Solid | |
| Melting Point | >300 °C |
Theoretical Solubility Profile: A Structural Perspective
While extensive experimental data on the solubility of this compound is not widely published, its molecular structure provides significant insight into its expected behavior in various solvents. The principle of "like dissolves like" is the cornerstone of this analysis.
The molecule possesses both hydrophilic and lipophilic characteristics. The three carboxylic acid groups (-COOH) are polar and capable of forming hydrogen bonds with protic solvents. Conversely, the central benzene ring is nonpolar and contributes to its solubility in organic solvents. The computed LogP value of 0.6 suggests a relatively balanced hydrophilic-lipophilic character, indicating that it is likely to have some solubility in both polar and non-polar environments, though extensive solubility in either extreme is not guaranteed.[3]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of three carboxylic acid groups suggests that solubility in these solvents is possible, particularly at higher pH values where the carboxylic acids are deprotonated to form more soluble carboxylate salts. The ether linkages also contribute to its polarity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are expected to be effective at solvating the compound due to their ability to accept hydrogen bonds and their polarity.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is anticipated to be limited due to the high polarity of the carboxylic acid functional groups.
A structurally related compound, 1,3,5-benzenetricarboxylic acid, has been shown to have the following order of solubility: ethanol > methanol > ethylene glycol > isobutanol > isopropyl alcohol > water.[4] This suggests that while water solubility may be modest, the compound is likely to be more soluble in polar organic solvents.
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of published quantitative data, an empirical approach is essential for researchers requiring precise solubility values for applications such as reaction optimization, formulation development, or crystal engineering. The following protocol outlines a robust method for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, DMSO, DMF)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Step-by-Step Methodology
-
Preparation of Standard Solutions: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration. Perform serial dilutions to create a series of standard solutions with concentrations spanning the expected solubility range.
-
Equilibration: Add an excess amount of the solid compound to a known volume of the test solvent in a sealed vial. This ensures that a saturated solution is formed.
-
Temperature Control: Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitation: Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilution: Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Column: A C18 reverse-phase column is typically suitable for this type of analyte.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to determine the concentration of the original saturated solution, which represents the solubility of the compound.
Self-Validating System and Causality
This protocol incorporates self-validating steps. The use of a calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the quantification. Running replicates and observing low standard deviations will confirm the precision of the results. The equilibration step is critical; extending the agitation time and observing no significant change in the measured concentration validates that equilibrium has been achieved. The choice of a C18 column in HPLC is based on the compound's moderate polarity, providing good retention and separation from potential impurities.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Sources
A Technical Guide to the Spectroscopic Characterization of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid
This technical guide provides an in-depth analysis of the spectroscopic data for 2,2',2''-(benzene-1,3,5-triyltris(oxy))triacetic acid, a trifunctional organic compound with significant potential in materials science and organic synthesis.[1] As a versatile tricarboxylate-based chelating agent, its precise structural elucidation is paramount for its application in the development of complex molecular architectures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the underlying principles of spectral interpretation, and provide standardized protocols for data acquisition.
Molecular Structure and Predicted Spectroscopic Features
This compound (MW: 300.22 g/mol , Formula: C₁₂H₁₂O₉) possesses a C₃ symmetric benzene core, substituted at the 1, 3, and 5 positions with oxyacetic acid moieties.[1][2] This high degree of symmetry will be a dominant factor in its spectroscopic signatures, leading to simplified spectra that are highly informative.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the C₃ symmetry of the target molecule, a simplified set of signals is anticipated in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show three distinct signals: one for the aromatic protons, one for the methylene protons of the oxyacetic acid groups, and a broad signal for the acidic protons of the carboxylic acids.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.2 - 6.5 | Singlet | 3H | Ar-H |
| ~4.6 - 4.8 | Singlet | 6H | O-CH₂ -COOH |
| ~10.0 - 13.0 | Broad Singlet | 3H | COOH |
Rationale for Predictions:
-
Aromatic Protons (Ar-H): The three protons on the benzene ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region. The electron-donating nature of the ether linkages will shield these protons, shifting them upfield compared to unsubstituted benzene (δ 7.34 ppm).
-
Methylene Protons (O-CH₂-COOH): The six methylene protons are also chemically equivalent and will present as a singlet. Their position is influenced by the adjacent oxygen and carboxylic acid groups, leading to a downfield shift.
-
Carboxylic Acid Protons (COOH): These protons are acidic and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. They typically appear as a broad singlet due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will also be simplified by the molecule's symmetry, with four distinct signals anticipated.
| Chemical Shift (δ) ppm | Assignment |
| ~170 - 175 | C =O |
| ~158 - 162 | Ar-C -O |
| ~95 - 100 | Ar-C -H |
| ~65 - 70 | O-C H₂-COOH |
Rationale for Predictions:
-
Carbonyl Carbon (C=O): The carbonyl carbons of the carboxylic acid groups are the most deshielded and will appear furthest downfield.
-
Aromatic Carbon (Ar-C-O): The carbons of the benzene ring directly attached to the oxygen atoms will be significantly deshielded due to the electronegativity of oxygen.
-
Aromatic Carbon (Ar-C-H): The carbons of the benzene ring bonded to hydrogen will be more shielded than those bonded to oxygen and will appear upfield.
-
Methylene Carbon (O-CH₂-COOH): The methylene carbons are in a similar chemical environment to those in related structures and are expected in this region.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |
| 1700-1730 | Strong | C=O stretch (carboxylic acid) |
| 1580-1620 | Medium | C=C stretch (aromatic ring) |
| 1200-1300 | Strong | C-O stretch (ether and carboxylic acid) |
| 1050-1150 | Strong | C-O-C stretch (aryl ether) |
Rationale for Predictions:
-
O-H Stretch: The hydrogen-bonded hydroxyl groups of the carboxylic acids will produce a very broad and intense absorption band in this region.
-
C=O Stretch: The carbonyl groups of the carboxylic acids will give rise to a strong, sharp peak.
-
C=C Stretch: The stretching vibrations of the aromatic ring will result in one or more medium-intensity bands.
-
C-O Stretch: Both the ether linkages and the carboxylic acid C-O bonds will contribute to strong absorptions in this fingerprint region.
-
C-O-C Stretch: The asymmetric stretching of the aryl ether groups will produce a characteristic strong band.
Experimental Protocol for IR Data Acquisition
Caption: Standard workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrometry Data
| m/z | Ion |
| 300.0481 | [M]⁻ (Negative Ion Mode) or [M-H]⁻ |
| 301.0559 | [M+H]⁺ (Positive Ion Mode) |
| 241.0348 | [M-CH₂COOH]⁻ or [M-CH₂COOH+H]⁺ |
| 182.0215 | [M-2(CH₂COOH)]⁻ or [M-2(CH₂COOH)+H]⁺ |
| 123.0082 | [M-3(CH₂COOH)]⁻ or [M-3(CH₂COOH)+H]⁺ |
Rationale for Predictions:
-
Molecular Ion: The molecular ion peak ([M]⁺˙ or [M]⁻) or pseudo-molecular ion peaks ([M+H]⁺ or [M-H]⁻) will be observed, confirming the molecular weight of the compound. The exact mass should be consistent with the calculated value for C₁₂H₁₂O₉.
-
Fragmentation Pattern: The most likely fragmentation pathway will involve the sequential loss of the oxyacetic acid side chains. This will result in a series of fragment ions corresponding to the loss of one, two, and three CH₂COOH groups.
Experimental Protocol for MS Data Acquisition
Caption: General workflow for ESI-MS data acquisition and analysis.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in advanced materials and synthetic chemistry. The predicted NMR, IR, and MS data, based on its highly symmetric structure, provide a clear roadmap for its identification and purity assessment. The experimental protocols outlined in this guide represent standard, reliable methods for obtaining high-quality spectroscopic data for this and structurally related compounds. Adherence to these methodologies will ensure the generation of accurate and reproducible results, which are fundamental to rigorous scientific research.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,3,5-trimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid as a Metal-Organic Framework Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and biomedicine. The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for the fine-tuning of their structural and chemical properties. This guide focuses on the trifunctional organic linker, 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid, a molecule of significant interest for the construction of novel MOF architectures. Its unique combination of a rigid benzene core and flexible oxyacetic acid arms offers a versatile platform for creating frameworks with tailored functionalities. This document serves as a comprehensive technical resource, providing insights into the synthesis, characterization, and potential applications of MOFs derived from this linker, with a particular emphasis on their relevance to drug delivery and other biomedical applications.
Introduction to the Linker: this compound
This compound, also known as 1,3,5-Tris(carboxymethoxy)benzene or H3TCMB, is a tricarboxylate organic linker possessing a C3-symmetric structure.[1] This molecular architecture is comprised of a central phenyl ring substituted at the 1, 3, and 5 positions with oxyacetic acid moieties.
Key Structural Features and Properties:
-
Trifunctional Connectivity: The three carboxylate groups provide multiple coordination sites for metal ions, enabling the formation of three-dimensional MOF structures.
-
Flexibility and Rigidity: The rigid benzene core imparts thermal and mechanical stability to the resulting framework, while the flexible oxyacetic acid arms can accommodate various coordination geometries of metal centers.
-
Chelating Ability: The oxyacetic acid groups can act as chelating agents, forming stable complexes with metal ions, which can influence the catalytic or sensing properties of the MOF.
Table 1: Physicochemical Properties of the Linker
| Property | Value | Reference |
| Molecular Formula | C12H12O9 | [1] |
| Molecular Weight | 300.22 g/mol | [1] |
| CAS Number | 215162-34-8 | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in polar organic solvents like DMF and DMSO |
Synthesis of MOFs using this compound
The synthesis of MOFs using this linker typically follows solvothermal or hydrothermal methods, where the linker and a metal salt are dissolved in a suitable solvent and heated in a sealed vessel. The choice of metal ion, solvent, temperature, and reaction time are critical parameters that dictate the final structure and properties of the MOF.[2]
General Solvothermal Synthesis Protocol
The following is a generalized protocol for the synthesis of a MOF using this compound. It is important to note that specific conditions will vary depending on the target MOF and the metal precursor used.
Materials:
-
This compound
-
Metal salt (e.g., Iron(III) chloride, Zinc(II) nitrate, Europium(III) chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Teflon-lined stainless-steel autoclave
Step-by-Step Methodology:
-
Preparation of the Precursor Solution: Dissolve stoichiometric amounts of this compound and the chosen metal salt in the selected solvent in a glass vial. The molar ratio of linker to metal will influence the resulting framework topology.
-
Sonication: Sonicate the mixture for a predetermined time (e.g., 15-30 minutes) to ensure complete dissolution and homogeneity of the precursors.
-
Assembly in Autoclave: Transfer the clear solution into a Teflon-lined stainless-steel autoclave.
-
Heating: Place the sealed autoclave in a programmable oven and heat to the desired reaction temperature (typically between 80-150 °C) for a specific duration (ranging from hours to several days).[3] The heating and cooling rates can also be controlled to influence crystal growth.
-
Isolation of Crystals: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The resulting crystalline product is typically found at the bottom of the Teflon liner.
-
Washing and Activation: Carefully decant the mother liquor and wash the crystals with fresh solvent (e.g., DMF) multiple times to remove any unreacted starting materials. Subsequently, the solvent within the pores is often exchanged with a more volatile solvent (e.g., ethanol or acetone) before the final activation step.
-
Activation: The washed crystals are then activated by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible for guest molecules. Supercritical CO2 exchange is another effective method for activation that can prevent pore collapse in delicate structures.[3]
Caption: General workflow for the solvothermal synthesis of MOFs.
Characterization of the Resulting MOFs
A comprehensive characterization of the synthesized MOFs is essential to confirm the formation of the desired structure and to understand its properties.
Structural Characterization
-
Powder X-ray Diffraction (PXRD): This is the primary technique used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern is compared with a simulated pattern from single-crystal X-ray diffraction data or with patterns of known phases to identify the structure.[4][5]
-
Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be obtained, SCXRD provides the most definitive structural information, including the precise atomic arrangement, bond lengths, bond angles, and the overall framework topology.[5]
Porosity and Surface Area Analysis
-
Gas Adsorption-Desorption Isotherms: Nitrogen adsorption-desorption isotherms at 77 K are commonly used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF. The shape of the isotherm provides information about the type of porosity (microporous, mesoporous, or macroporous).[6]
Thermal Stability
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOF. The analysis involves heating the sample at a constant rate and monitoring its weight loss as a function of temperature. The initial weight loss typically corresponds to the removal of guest solvent molecules, while a sharp weight loss at higher temperatures indicates the decomposition of the framework.[5]
Applications in Drug Delivery
The inherent porosity and tunable nature of MOFs make them promising candidates for drug delivery systems.[7][8] MOFs synthesized from this compound are expected to exhibit high drug loading capacities due to their potentially large pore volumes.
Drug Loading and Release
Drug Loading: The encapsulation of therapeutic agents within the MOF pores can be achieved through various methods, including:
-
Post-synthetic Encapsulation: Soaking the activated MOF in a concentrated solution of the drug.[9] The drug molecules diffuse into the pores and are adsorbed onto the internal surface.
-
In-situ Encapsulation (One-Pot Synthesis): Adding the drug molecule to the reaction mixture during the MOF synthesis.[7] This method can lead to a more uniform distribution of the drug within the crystals.
Drug Release: The release of the encapsulated drug is often triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific ions.[10] The flexible nature of the oxyacetic acid arms in the linker may allow for a "breathing" effect in the MOF structure, which could be exploited for controlled release.
Caption: Schematic of drug loading and release from a MOF carrier.
Potential in Catalysis and Sensing
The unique electronic and structural features of MOFs derived from this compound suggest their potential in catalysis and sensing applications.
Catalysis
The metal nodes within the MOF can act as Lewis acid sites, while the functional groups on the organic linker can serve as Brønsted acid or base sites, making these materials potential bifunctional catalysts.[11] The porous nature of the MOF allows for size- and shape-selective catalysis, where only molecules of a certain dimension can access the active sites within the pores.[12]
Luminescent Sensing
When lanthanide ions such as Europium(III) (Eu³⁺) or Terbium(III) (Tb³⁺) are used as the metal nodes, the resulting MOFs can exhibit strong luminescence. The organic linker can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.[13] The luminescence of these MOFs can be sensitive to the presence of specific analytes, which can either enhance or quench the emission upon interaction with the framework. This phenomenon forms the basis for their application as highly sensitive and selective chemical sensors.[2]
Future Perspectives and Conclusion
The exploration of this compound as a linker for the construction of metal-organic frameworks is still in its early stages. While the fundamental principles of MOF synthesis and characterization are well-established, the specific properties and applications of MOFs derived from this particular linker remain a fertile ground for research. Future studies should focus on the systematic synthesis of a variety of MOFs with different metal ions and the thorough investigation of their performance in drug delivery, catalysis, and sensing. The elucidation of structure-property relationships will be crucial for the rational design of next-generation materials with enhanced functionalities.
References
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- 1. 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid - CD Bioparticles [cd-bioparticles.net]
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- 3. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Applications of Metal-Organic Frameworks as Drug Delivery Systems | MDPI [mdpi.com]
- 8. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Luminescent MOF-based sensors engineered for monitoring ROS and RNS: recent advances and perspective - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Research Applications of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid
Executive Summary: 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid, also known as 1,3,5-Tris(carboxymethoxy)benzene and often abbreviated as H₃BTOA, is a trifunctional organic compound distinguished by a central benzene core with three symmetrically substituted oxyacetic acid groups.[1] This C₃-symmetric architecture, featuring a rigid aromatic platform and flexible coordinating arms, establishes H₃BTOA as a premier building block in supramolecular chemistry and materials science. Its primary application lies in the rational design and synthesis of metal-organic frameworks (MOFs), where it acts as a tritopic linker to create highly porous and crystalline materials.[1][2] These MOFs exhibit significant potential in gas storage, catalysis, and chemical sensing. This guide provides a comprehensive overview of the foundational chemistry of H₃BTOA, details its core application in MOF synthesis, and explores its emerging roles in advanced technological fields, offering a technical resource for researchers and drug development professionals.
Part 1: Foundational Chemistry of this compound (H₃BTOA)
Molecular Structure and Physicochemical Properties
The defining feature of H₃BTOA is its molecular geometry. A central benzene ring provides a rigid, planar core. Attached at the 1, 3, and 5 positions are flexible oxyacetic acid (-O-CH₂-COOH) linkers. This specific arrangement makes H₃BTOA a versatile tritopic or tridentate ligand. The carboxylate groups are the primary sites for coordination with metal ions, while the ether linkages provide conformational flexibility. This unique combination is crucial for the formation of stable, three-dimensional coordination polymers and MOFs.[1]
dot graph "H3BTOA_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
} end_dot Caption: Molecular structure of H₃BTOA.
Table 1: Key Physicochemical Properties of H₃BTOA
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₉ | [2][3] |
| Molecular Weight | 300.22 g/mol | [3] |
| CAS Number | 215162-34-8 | [2][3][4] |
| Appearance | Solid | |
| Synonyms | 1,3,5-Tris(carboxymethoxy)benzene, H₃TCMB | [2][3] |
Synthesis and Characterization
The standard synthesis of H₃BTOA is a straightforward nucleophilic substitution reaction. It typically involves the reaction of benzene-1,3,5-triol (phloroglucinol) with chloroacetic acid in the presence of a strong base, such as sodium hydroxide.[1] The base deprotonates the hydroxyl groups of the phloroglucinol, forming a phenoxide intermediate that then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to displace the chloride and form the ether linkages.
Protocol 1: General Synthesis of H₃BTOA
-
Dissolution: Dissolve benzene-1,3,5-triol in an aqueous solution of sodium hydroxide.
-
Addition: Slowly add a solution of chloroacetic acid to the reaction mixture while stirring.
-
Reflux: Heat the mixture under reflux for several hours to ensure the completion of the reaction.
-
Acidification: After cooling to room temperature, acidify the solution with a strong acid (e.g., HCl) to precipitate the product.
-
Isolation: Collect the resulting solid precipitate by filtration, wash with water to remove inorganic salts, and dry under a vacuum.
Characterization is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure, Fourier-Transform Infrared (FTIR) spectroscopy to identify the carboxylic acid and ether functional groups, and mass spectrometry to verify the molecular weight.
Part 2: Core Application in Metal-Organic Frameworks (MOFs)
Principle of H₃BTOA as a Tritopic Linker
The efficacy of H₃BTOA in MOF synthesis is a direct consequence of its structural design. The term "linker" or "strut" in MOF chemistry refers to the organic molecules that bridge metal-containing nodes to form a repeating, porous network.[5] H₃BTOA is an exemplary tritopic linker for several reasons:
-
Defined Geometry: The 120° separation of the coordinating arms imposed by the benzene ring pre-organizes the ligand for forming specific, predictable network topologies.
-
Coordination Versatility: The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), allowing for the formation of diverse secondary building units (SBUs) and, consequently, different MOF architectures.
-
Flexibility and Stability: The ether linkages provide rotational freedom, which can accommodate different metal ion coordination geometries, while the aromatic core imparts thermal and chemical stability to the final framework.
This rational design approach allows chemists to target MOFs with specific pore sizes, shapes, and functionalities by judiciously selecting the metal node to be paired with the H₃BTOA linker.[6]
Synthesis of H₃BTOA-based MOFs: A Representative Protocol
MOFs are typically synthesized under solvothermal or hydrothermal conditions, where the components (metal salt and organic linker) are heated in a sealed vessel.[7][8] This method facilitates the crystallization of the extended framework.
Protocol 2: Solvothermal Synthesis of a Zinc-based H₃BTOA MOF
-
Preparation of Solution: In a glass vial, dissolve H₃BTOA (0.1 mmol) and a zinc salt, such as zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.15 mmol), in a solvent system like N,N-dimethylformamide (DMF) or a DMF/ethanol/water mixture.
-
Sealing: Cap the vial tightly.
-
Heating: Place the vial in a programmable oven and heat to a specific temperature (typically 80-120 °C) for a period of 24-72 hours.
-
Cooling: Allow the oven to cool slowly to room temperature.
-
Isolation: Collect the resulting crystals by decanting the mother liquor.
-
Washing and Activation: Wash the crystals with a fresh solvent (e.g., DMF, then ethanol) to remove unreacted starting materials. "Activate" the MOF by removing the solvent molecules from the pores, usually by heating under a dynamic vacuum. This step is critical for applications like gas storage.
dot graph "MOF_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} end_dot Caption: General workflow for solvothermal synthesis of an H₃BTOA-based MOF.
Part 3: Advanced Research Applications and Future Outlook
The unique properties of H₃BTOA-derived materials make them suitable for a range of advanced applications. The ability to create tailored porous environments is central to their function.[1]
Gas Sorption and Separation
The high surface area and tunable porosity of H₃BTOA MOFs make them excellent candidates for gas storage and separation.[1] The pore size can be engineered to selectively adsorb certain gas molecules based on size and chemical affinity. For example, MOFs can be designed for applications in:
-
Hydrogen Storage: The lightweight nature and high porosity of these materials are advantageous for storing hydrogen for clean energy applications.
-
Carbon Capture: By functionalizing the MOF, for example by ensuring open metal sites, the framework can be designed to have a high affinity for CO₂, enabling its capture from industrial flue gas.[9]
-
Hydrocarbon Separation: The precise pore dimensions can be used to separate valuable hydrocarbons in the petrochemical industry.
Luminescent Sensing
A significant area of research is the development of luminescent MOFs (L-MOFs).[10] The luminescent properties can originate from the organic linker, the metal ion, or a combination of both (antenna effect).[11] H₃BTOA itself is not strongly luminescent, but when incorporated into a MOF with certain metal ions (like Zn²⁺ or Cd²⁺), the resulting framework can exhibit strong ligand-based luminescence.[11]
This luminescence can be highly sensitive to the presence of guest molecules within the pores. The interaction of an analyte with the framework can lead to quenching or enhancement of the fluorescence, forming the basis of a highly sensitive and selective chemical sensor.[12] For instance, L-MOFs have been developed to detect nitroaromatic compounds (explosives), metal ions, and small biological molecules.[13]
dot graph "Luminescent_Sensing" { rankdir=TB; node [shape=box, style=filled]; edge [color="#5F6368"];
} end_dot Caption: Principle of analyte detection using a luminescent MOF.
Catalysis
MOFs are increasingly being explored as catalysts.[9] Their catalytic activity can stem from several features:
-
Open Metal Sites: Metal ions at the nodes that are not fully coordinated can act as Lewis acid sites to catalyze organic reactions.[9]
-
Functionalized Linkers: The H₃BTOA linker itself could be modified with catalytic groups.
-
Guest Encapsulation: The pores can encapsulate catalytically active species, such as metal nanoparticles, creating a "nanoreactor" environment that enhances stability and selectivity.[9]
The uniform and tunable pore structure of H₃BTOA MOFs can impart size and shape selectivity to catalytic reactions, a feature that is highly desirable in fine chemical synthesis.[9]
Potential in Drug Delivery
The high porosity and potential for biocompatibility make MOFs attractive as nanocarriers for drug delivery.[2][5] The large internal volume can be loaded with therapeutic agents, which are then released in a controlled manner. The surface of the MOF can also be functionalized to target specific cells or tissues. While research into H₃BTOA-based MOFs for this specific application is still emerging, its structural characteristics are well-suited for the development of such systems.[1]
Conclusion
This compound is a powerful and versatile building block in modern materials chemistry. Its well-defined C₃-symmetric structure has established it as a cornerstone ligand for the synthesis of highly ordered, porous metal-organic frameworks. The resulting materials have demonstrated significant promise in applications ranging from gas storage and separation to advanced luminescent sensing and catalysis. As researchers continue to explore new combinations of metal nodes and post-synthetic modification strategies, the scope of applications for H₃BTOA-based materials is expected to expand, particularly in the fields of targeted drug delivery and specialized catalysis, solidifying its importance for scientists and development professionals.
References
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- Luminescent metal–organic frameworks - Chemical Society Reviews (RSC Publishing).
- This compound - Jingming Chemical.
- Applications of metal-organic frameworks fe
- Luminescent Metal-Organic Framework with 2,1,3-Benzothiadiazole Units for Highly Sensitive Gossypol Sensing - MDPI.
- Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold - MDPI.
- Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone - CrystEngComm (RSC Publishing).
- Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC - PubMed Central.
- This compound - Sigma-Aldrich.
- The Chemistry and Applications of Metal–Organic Frameworks (MOFs)
- Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PubMed Central.
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- 4. This compound-景明化工股份有限公司 [echochemical.com]
- 5. mdpi.com [mdpi.com]
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- 7. Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold | MDPI [mdpi.com]
- 8. Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Luminescent Metal-Organic Framework with 2,1,3-Benzothiadiazole Units for Highly Sensitive Gossypol Sensing [mdpi.com]
- 13. Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Hydrothermal synthesis of MOFs using "2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid"
An in-depth analysis of the hydrothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing the tripodal ligand, 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid, reveals a landscape ripe for exploration yet not extensively documented in publicly accessible literature. This suggests that while the ligand presents significant potential for constructing novel porous materials, established protocols are not widespread.
The molecular architecture of this compound, featuring a central benzene ring and three flexible oxyacetic acid arms, offers multiple coordination sites. This flexibility allows for the formation of diverse and potentially complex MOF structures. The carboxylate groups are primary binding sites for metal ions, and the ether linkages introduce a degree of conformational freedom, which can influence the final topology of the framework.
Given the limited specific literature on MOFs derived from this particular ligand, this guide will provide a generalized yet detailed protocol for the hydrothermal synthesis of MOFs using analogous tripodal carboxylic acid ligands. This approach is grounded in the well-established principles of MOF chemistry and offers a robust starting point for researchers and drug development professionals. The protocol is designed to be adaptable, allowing for systematic variation of parameters to optimize the synthesis of novel MOFs with desired properties.
I. Principles of Hydrothermal Synthesis with Tripodal Ligands
Hydrothermal synthesis is a widely employed method for crystallizing MOFs. The reaction is typically conducted in a sealed vessel, such as a Teflon-lined stainless-steel autoclave, where the reactants are heated in a solvent, usually water or a water/co-solvent mixture, above its boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the MOF product.
For tripodal ligands like this compound, the key to successful synthesis lies in controlling the coordination environment of the metal ions and the deprotonation of the carboxylic acid groups. The flexibility of the ligand arms can lead to various coordination modes, resulting in different framework topologies. Modulators, such as monocarboxylic acids, are often added to the reaction mixture to compete with the ligand for coordination to the metal centers. This can slow down the crystallization process and lead to larger, more well-defined crystals.
II. Generalized Protocol for Hydrothermal Synthesis
This protocol provides a starting point for the synthesis of MOFs using this compound or similar tripodal ligands. Researchers should consider this a foundational method that can be optimized by systematically varying the parameters outlined in the subsequent sections.
Materials and Equipment:
-
Ligand: this compound
-
Metal Salt: e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), or a lanthanide salt.
-
Solvent: Deionized water, N,N-Dimethylformamide (DMF), or a mixture thereof.
-
Modulator (Optional): Acetic acid, formic acid, or other monocarboxylic acids.
-
Reaction Vessel: 20 mL Teflon-lined stainless-steel autoclave.
-
Oven: Programmable laboratory oven.
-
Filtration: Buchner funnel, filter paper, and vacuum flask.
-
Washing Solvents: Deionized water, ethanol.
-
Drying: Vacuum oven or desiccator.
Experimental Workflow Diagram:
Caption: Hydrothermal synthesis workflow for MOFs.
Step-by-Step Procedure:
-
Preparation of Reactant Solutions:
-
In a 20 mL glass vial, dissolve a specific amount of this compound in the chosen solvent or solvent mixture. Sonication may be required to achieve complete dissolution.
-
In a separate vial, dissolve the metal salt in the solvent.
-
-
Mixing and Reaction Setup:
-
Transfer the ligand solution to the Teflon liner of the autoclave.
-
Slowly add the metal salt solution to the Teflon liner while stirring.
-
If a modulator is used, add it to the reaction mixture at this stage.
-
Seal the Teflon liner and place it inside the stainless-steel autoclave. Tightly seal the autoclave.
-
-
Hydrothermal Reaction:
-
Place the autoclave in a preheated programmable oven.
-
Heat the autoclave to the desired temperature (e.g., 100-150 °C) and maintain this temperature for a specified duration (e.g., 24-72 hours).
-
After the reaction is complete, allow the oven to cool down slowly to room temperature.
-
-
Product Isolation and Purification:
-
Carefully open the autoclave and retrieve the Teflon liner.
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected solid sequentially with deionized water and then with a low-boiling-point organic solvent like ethanol to remove any unreacted starting materials and residual solvent from the pores.
-
Dry the purified MOF product in a vacuum oven at an elevated temperature (e.g., 80-120 °C) for several hours to remove the solvent molecules from the pores.
-
III. Key Parameters for Optimization
The properties of the resulting MOF, such as crystallinity, porosity, and stability, are highly dependent on the synthesis conditions. The following table summarizes the key parameters that can be systematically varied to optimize the synthesis.
| Parameter | Range/Options | Rationale and Influence on MOF Formation |
| Metal-to-Ligand Ratio | 1:1 to 3:1 | Influences the coordination number of the metal center and the final framework topology. A higher metal ratio can lead to the formation of higher-nuclearity secondary building units (SBUs). |
| Solvent System | Water, DMF, Ethanol, or mixtures | The polarity and coordinating ability of the solvent affect the solubility of the reactants and can influence the deprotonation of the ligand and the coordination at the metal center. |
| Reaction Temperature | 80 - 180 °C | Higher temperatures generally lead to faster crystallization and can result in denser phases. Lower temperatures may favor the formation of more open frameworks. |
| Reaction Time | 12 - 96 hours | Sufficient time is required for crystal nucleation and growth. Longer reaction times can lead to larger crystals but may also result in the formation of more thermodynamically stable, and potentially less porous, phases. |
| pH/Modulator | pH 3-7; Acetic Acid, Formic Acid | The pH affects the deprotonation state of the carboxylic acid groups, which is crucial for coordination. Modulators compete with the ligand, slowing down crystal growth and often leading to improved crystal quality and size. |
Parameter Interdependence Diagram:
Caption: Interdependence of synthesis parameters and MOF properties.
IV. Characterization of the Synthesized MOF
Once the MOF is synthesized, a series of characterization techniques are essential to determine its structure, porosity, and stability.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern is compared with a simulated pattern from single-crystal X-ray diffraction data if available.
-
Scanning Electron Microscopy (SEM): SEM images reveal the morphology and crystal size of the MOF particles.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): This measurement is crucial for determining the porosity of the MOF, including its Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
V. Troubleshooting Common Synthesis Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Amorphous Product | Reaction temperature too low; Reaction time too short; Inappropriate solvent | Increase reaction temperature and/or time. Screen different solvents or solvent mixtures. |
| Poor Yield | Incomplete dissolution of reactants; Suboptimal metal-to-ligand ratio | Use sonication to aid dissolution. Systematically vary the metal-to-ligand ratio. |
| Small Crystal Size | Rapid nucleation and crystal growth | Introduce a modulator (e.g., acetic acid) to slow down the crystallization process. Decrease the reaction temperature. |
| Phase Impurity | Formation of multiple competing phases | Adjust the reaction temperature, time, or solvent system. The use of a modulator can also promote the formation of a single phase. |
VI. Applications in Drug Development
MOFs synthesized from functionalized ligands like this compound are promising candidates for applications in drug delivery. The inherent porosity of MOFs allows for the encapsulation of therapeutic agents, and the chemical functionality of the ligand can be tailored to control the release of the drug. The flexible ether linkages in the ligand may impart a degree of "breathing" to the framework, which could be exploited for controlled guest uptake and release. Furthermore, the potential for postsynthetic modification of the ligand provides an avenue for introducing targeting moieties or other functionalities.
VII. Conclusion
While the use of this compound in MOF synthesis is an emerging area, the principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel porous materials. By systematically exploring the parameter space of hydrothermal synthesis, researchers can unlock the potential of this and other tripodal ligands for a wide range of applications, from gas storage and separation to catalysis and drug delivery. The key to success will be a methodical approach to optimization, coupled with thorough characterization of the resulting materials.
Application Note & Protocol: Solvothermal Synthesis of Metal-Organic Frameworks Utilizing 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Promise of a Flexible Tricarboxylate Linker
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separations, catalysis, and drug delivery.[1][2] The tunability of their structure and function is largely dictated by the synergy between the metal nodes and the organic linkers. The ligand, 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (also known as 1,3,5-Tris(carboxymethoxy)benzene or H3TCMB), presents a compelling case for the design of novel MOFs.[3] Its trifunctional nature, stemming from the three carboxylate moieties, combined with the flexible oxyacetic acid arms, offers the potential for constructing complex and potentially dynamic three-dimensional frameworks.[4] This application note provides a comprehensive guide to the solvothermal synthesis of MOFs using this versatile linker, delving into the critical parameters, offering a detailed experimental protocol, and discussing essential characterization techniques.
I. Core Principles of Solvothermal Synthesis for Carboxylate-Based MOFs
Solvothermal synthesis is the most prevalent method for producing high-quality MOF crystals.[5][6] The process involves heating a solution of the metal salt and the organic linker in a sealed vessel, often in the presence of a high-boiling-point solvent.[5] The elevated temperature and pressure facilitate the deprotonation of the linker and the coordination reaction with the metal ions, leading to the nucleation and growth of the MOF crystals.[7]
Several key parameters govern the outcome of a solvothermal synthesis, and a systematic investigation of these variables is crucial for obtaining the desired product with optimal crystallinity and porosity.[7]
Key Synthesis Parameters:
-
Metal Precursor: The choice of metal ion or metal cluster is fundamental to the resulting MOF's topology and properties.[8] Common metal sources for carboxylate-based MOFs include salts of Zn(II), Cu(II), Zr(IV), Al(III), and Fe(III).[6] For this compound, a good starting point would be to explore reactions with zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) due to their versatile coordination geometries.
-
Solvent System: The solvent plays a critical role in dissolving the precursors and mediating the reaction. N,N-Dimethylformamide (DMF) is a widely used solvent in MOF synthesis due to its high boiling point and ability to dissolve a wide range of metal salts and organic linkers.[9][10] A mixture of solvents, such as DMF and ethanol, can also be employed to fine-tune the solubility and crystal growth kinetics.
-
Temperature and Time: These two parameters are intrinsically linked and significantly influence the nucleation and growth rates.[10] Higher temperatures generally lead to faster crystallization but can also result in the formation of less stable or amorphous phases. A typical temperature range for solvothermal synthesis is 80-150 °C, with reaction times varying from several hours to a few days.[10] Optimization is key; for instance, in the synthesis of MOF-5, heating at 120 °C for 24 hours was found to be optimal.[10]
-
Molar Ratios of Reactants: The stoichiometry of the metal precursor to the organic linker can dramatically affect the final structure. It is advisable to explore a range of molar ratios to identify the optimal conditions for the desired phase.
-
The Role of Modulators: Modulators are often crucial additives in MOF synthesis, particularly for controlling crystal size, morphology, and defectivity.[11] They are typically monofunctional ligands, such as monocarboxylic acids (e.g., benzoic acid, acetic acid), that compete with the primary linker for coordination to the metal centers.[12][13] This competition can slow down the crystallization process, leading to larger and more well-defined crystals.[13] For a tricarboxylic acid linker like this compound, using a modulator like benzoic acid is highly recommended to improve the quality of the resulting MOF crystals.[9][13]
II. Visualizing the Synthesis Workflow
The following diagram illustrates the key stages involved in the solvothermal synthesis of a MOF using this compound.
Caption: A generalized workflow for the solvothermal synthesis of MOFs.
III. Detailed Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the synthesis of a MOF using this compound and a zinc-based metal precursor. Researchers should consider this a foundational method and systematically vary the parameters outlined in Table 1 to optimize for their specific research goals.
Materials:
-
This compound (H₃TCMB)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Benzoic acid (Modulator)
-
Ethanol, anhydrous
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
Preparation of the Precursor Solution:
-
In a 20 mL glass vial, dissolve 30.0 mg (0.1 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Add the metal salt solution to the ligand solution while stirring.
-
To this mixture, add a solution of 122.1 mg (1.0 mmol) of benzoic acid in 5 mL of DMF.
-
Sonicate the final mixture for 10-15 minutes to ensure complete dissolution and homogeneity.[9][14]
-
-
Solvothermal Reaction:
-
Transfer the clear solution into a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
-
Isolation and Washing:
-
After the reaction is complete, remove the autoclave from the oven and allow it to cool slowly to room temperature.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted precursors.
-
To exchange the high-boiling DMF, immerse the crystals in anhydrous ethanol (3 x 10 mL) for 8-12 hours for each wash.[5]
-
-
Activation:
-
After the final ethanol wash, decant the solvent and transfer the solid product to a vacuum oven.
-
Activate the MOF by heating under a dynamic vacuum at 150 °C for 12 hours to remove all guest solvent molecules from the pores.[5] The final product should be a fine crystalline powder.
-
IV. Quantitative Data Summary: A Framework for Experimentation
The following table provides a starting point for the systematic optimization of the solvothermal synthesis conditions. It is highly recommended to vary these parameters to understand their influence on the resulting MOF's properties.
| Parameter | Recommended Starting Condition | Range for Optimization | Rationale for Variation |
| Metal:Ligand Molar Ratio | 3:1 (Zn:H₃TCMB) | 1:1 to 5:1 | To explore different coordination environments and framework topologies. |
| Reaction Temperature (°C) | 120 | 80 - 160 | To control the kinetics of nucleation and crystal growth.[10] |
| Reaction Time (hours) | 24 | 12 - 72 | To allow for complete crystallization without decomposition.[10] |
| Modulator Concentration (equivalents) | 10 eq. (Benzoic Acid) | 5 - 50 eq. | To influence crystal size, morphology, and defect concentration.[13][15] |
| Solvent System | DMF | DMF/Ethanol, DMF/Water | To alter precursor solubility and influence crystal morphology. |
V. Essential Characterization: Validating Your Synthesis
A multi-technique approach is necessary to confirm the successful synthesis and to characterize the properties of the new MOF material.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material.[16][17] A successful synthesis will yield a diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
-
Scanning Electron Microscopy (SEM): SEM provides valuable information about the morphology and size of the MOF crystals.[16] The crystal habit can be influenced by the synthesis conditions, particularly the choice and concentration of the modulator.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.[16] The analysis reveals the temperature at which the framework begins to decompose.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): This technique is crucial for determining the porosity of the material.[16] The resulting isotherm can be used to calculate the specific surface area (e.g., BET surface area) and pore volume, which are critical performance metrics for applications in storage and separation.[15]
VI. Mechanistic Insights and the Role of the Modulator
The success of a solvothermal synthesis, especially for highly functionalized linkers, often hinges on controlling the reaction kinetics. The diagram below illustrates the competing equilibria at play during a modulated MOF synthesis.
Caption: Competing coordination events in a modulated MOF synthesis.
The modulator, typically a monocarboxylic acid, competes with the multidentate linker for coordination to the metal centers.[11][12] This competitive binding slows the overall rate of framework assembly, allowing for the correction of defects and promoting the growth of larger, higher-quality crystals. The concentration and pKa of the modulator are critical factors that influence its effectiveness.[12]
Conclusion
The solvothermal synthesis of MOFs from this compound holds significant promise for the development of new functional materials. Success in this endeavor requires a systematic and logical approach to the optimization of key reaction parameters. This application note provides the foundational knowledge, a detailed starting protocol, and the necessary characterization framework to guide researchers in the rational design and synthesis of novel MOFs based on this flexible and versatile tricarboxylate linker.
References
Sources
- 1. Current trends in the synthesis, characterization and application of metal-organic frameworks - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 2. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs [mdpi.com]
- 3. 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biochemjournal.com [biochemjournal.com]
- 9. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. researchgate.net [researchgate.net]
Topic: "2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid" in the Synthesis of Porous Coordination Polymers
An Application Guide by Gemini Scientific
Introduction: The Unique Role of H₃BTOA in Porous Material Design
2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid, hereafter referred to as H₃BTOA, is a flexible, tripodal tricarboxylate ligand that has emerged as a highly effective building block in the rational design of Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs). Its structure, featuring a central benzene core with three flexible oxyacetic acid arms, offers a unique combination of rigidity and conformational freedom. This allows it to coordinate with metal ions to form robust, yet often dynamic, three-dimensional networks with tunable porosity and functionality.
The key advantages of employing H₃BTOA in PCP synthesis are:
-
High Connectivity: As a tripodal linker, it can connect to multiple metal centers, promoting the formation of stable, 3D frameworks.
-
Inherent Flexibility: The ether linkages in the side arms can rotate and bend, enabling the resulting framework to adapt to different guest molecules or stimuli, a property valuable for sensing and selective separation.
-
Rich Coordination Chemistry: The carboxylate groups can exhibit various coordination modes (e.g., monodentate, chelating, bridging), leading to a diversity of network topologies and properties even with the same metal ion.
This guide provides an in-depth exploration of H₃BTOA, detailing the principles behind its use, step-by-step synthesis protocols for exemplary PCPs, and methods for their validation and characterization.
Design Principles & Synthesis Workflow
The synthesis of H₃BTOA-based PCPs almost exclusively relies on solvothermal or hydrothermal methods. This approach is critical for several reasons. Firstly, it utilizes elevated temperatures to overcome the low solubility of the ligand and metal salts, facilitating the dissolution and subsequent self-assembly process. Secondly, the controlled temperature ramp and holding time are crucial for promoting the growth of high-quality single crystals, which are essential for definitive structure determination via X-ray diffraction.
The choice of solvent, metal salt, and reaction temperature directly dictates the final topology, and therefore the properties, of the resulting PCP. For instance, highly polar solvents like N,N-dimethylformamide (DMF) not only solubilize the reactants but can also act as templates or compete for coordination sites on the metal ion, influencing the final structure.
General Synthesis and Characterization Workflow
The flowchart below outlines the typical experimental pathway from reactant preparation to application testing for an H₃BTOA-based porous coordination polymer.
Caption: General workflow for the synthesis and evaluation of H₃BTOA-based PCPs.
Application Notes & Protocols
The versatility of the H₃BTOA ligand is demonstrated by its ability to form distinct porous structures with different classes of metal ions. Below are detailed protocols for the synthesis of representative PCPs using lanthanide and transition metals.
Protocol 1: Synthesis of a Luminescent Lanthanide-Based PCP for Sensing Applications
Lanthanide MOFs are of particular interest due to their unique photoluminescent properties. The H₃BTOA ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. This property can be harnessed for chemical sensing, where the presence of an analyte quenches or enhances the luminescence. This protocol is adapted from the synthesis of a Europium-based PCP.
Step-by-Step Methodology:
-
Reactant Preparation: In a 20 mL glass vial, combine this compound (H₃BTOA) (19.7 mg, 0.05 mmol) and Eu(NO₃)₃·6H₂O (22.3 mg, 0.05 mmol).
-
Dissolution: Add a mixed solvent of N,N-dimethylformamide (DMF) (4 mL) and H₂O (4 mL).
-
Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogenization.
-
Sealing: Tightly cap the vial and place it inside a Teflon-lined stainless-steel autoclave.
-
Solvothermal Reaction: Place the autoclave in a programmable oven. Heat to 120°C over 2 hours, hold at 120°C for 72 hours, and then cool slowly to room temperature over 24 hours.
-
Causality Note: The slow cooling rate is critical for promoting the growth of large, high-quality single crystals suitable for X-ray diffraction analysis. Rapid cooling often leads to microcrystalline powder.
-
-
Product Isolation: Colorless block-shaped crystals will have formed. Decant the mother liquor.
-
Washing: Wash the crystals thoroughly with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 60°C for 12 hours.
Protocol Validation & Characterization:
-
Powder X-Ray Diffraction (PXRD): The experimental PXRD pattern of the as-synthesized product should match the simulated pattern from single-crystal X-ray diffraction (SC-XRD) data, confirming phase purity.
-
Thermogravimetric Analysis (TGA): TGA reveals the thermal stability of the framework. Typically, a first weight loss corresponding to guest solvent molecules occurs below 200°C, followed by a stable plateau before the framework decomposes at temperatures often exceeding 400°C.
-
Luminescence Spectroscopy: The activated sample, when excited (e.g., around 300 nm), should exhibit the characteristic sharp emission peaks of the Eu³⁺ ion, particularly the hypersensitive ⁵D₀ → ⁷F₂ transition around 615 nm.
Protocol 2: Synthesis of a Zinc-Based PCP with a Flexible Porous Network
Transition metals like zinc are often used to create robust PCPs for gas storage and separation applications. The flexible nature of the H₃BTOA ligand can impart dynamic properties to the framework, allowing it to respond to external stimuli like guest inclusion. This protocol is based on the synthesis of a 3D zinc-BTOA framework.
Step-by-Step Methodology:
-
Reactant Preparation: In a 20 mL Teflon-lined autoclave, combine H₃BTOA (13.2 mg, 0.033 mmol) and Zn(NO₃)₂·6H₂O (29.7 mg, 0.1 mmol).
-
Dissolution: Add N,N-dimethylformamide (DMF) (10 mL).
-
Additive: Add 3-4 drops of nitric acid (HNO₃).
-
Causality Note: The addition of an acid modulator like HNO₃ can deprotonate the ligand and compete for coordination sites, which often improves crystal quality and can influence the final framework topology.
-
-
Sealing & Heating: Seal the autoclave and place it in an oven. Heat to 100°C for 48 hours.
-
Cooling & Isolation: After cooling to room temperature, colorless crystals are collected by filtration.
-
Washing: Wash the collected crystals with DMF (2 x 5 mL) followed by dichloromethane (CH₂Cl₂) (2 x 5 mL).
-
Activation for Porosity Measurement: To ensure the pores are empty for gas sorption analysis, the solvent molecules within the framework must be removed. Immerse the as-synthesized crystals in CH₂Cl₂ for 3 days, refreshing the solvent daily. Afterwards, filter the sample and heat it under a high vacuum at 120°C for 12 hours.
Protocol Validation & Characterization:
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique to determine the 3D structure, connectivity, and coordination environment of the zinc ions and the BTOA ligand.
-
Gas Sorption Analysis: An activated sample should be analyzed via N₂ adsorption at 77 K. The resulting isotherm will reveal the porosity of the material. A Type I isotherm is characteristic of microporous materials. From this data, key parameters like the BET surface area and pore volume can be calculated. For example, similar frameworks have exhibited BET surface areas in the range of 400-900 m²/g.
Summary of PCP Properties
The table below summarizes the properties of the exemplary porous coordination polymers discussed, highlighting the versatility of the H₃BTOA ligand.
| Property | Lanthanide-PCP Example (Eu-BTOA) | Transition Metal-PCP Example (Zn-BTOA) |
| Metal Ion | Europium (Eu³⁺) | Zinc (Zn²⁺) |
| Formula | [Eu(BTOA)(H₂O)]·(DMF) | [Zn₃(BTOA)₂(H₂O)₂]·(guest) |
| Synthesis Temp. | 120°C | 100°C |
| Key Feature | Strong Luminescence | Structural Flexibility, Porosity |
| Primary Application | Chemical Sensing (e.g., for ions or small molecules) | Gas Storage / Separation |
| BET Surface Area | Typically moderate (focus is on luminescence) | ~465 m²/g (example value) |
Ligand Coordination & Structural Diversity
The structural diversity of H₃BTOA-based PCPs arises from the varied coordination modes of its carboxylate groups. Understanding these modes is key to predicting and controlling the final framework architecture.
Caption: Relationship between H₃BTOA coordination modes and resulting PCP properties.
This flexibility allows H₃BTOA to form complexes with a wide range of metal ions, from lanthanides and alkaline earth metals to first-row transition metals, each resulting in a unique framework with distinct properties and potential applications.
References
-
Title: A flexible 3D metal–organic framework with a pcu-type topology based on a tripodal ligand Source: CrystEngComm, 2012, 14, 6831-6834 URL: [Link]
-
Title: A new luminescent metal-organic framework as a highly selective and sensitive sensor for Fe3+ and Al3+ cations and its magnetic properties Source: CrystEngComm, 2016, 18, 7254-7260 URL: [Link]
-
Title: New metal–organic frameworks (MOFs) of flexible tripodal ligand 2,2′,2″-(benzene-1,3,5-triyltris(oxy))triacetic acid with alkaline earth and first-row transition metals Source: Polyhedron, 2012, 44(1), 146-151 URL: [Link]
Application Notes & Protocols for Gas Storage MOFs Utilizing 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid
For: Researchers, materials scientists, and chemical engineers in the field of porous materials and gas storage technologies.
Introduction: The Architectural Advantage of a Flexible Tripodal Linker
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] The choice of the organic linker is a critical determinant of the final framework's properties.[2] 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid, hereafter referred to as H₃BTOA, is a versatile tripodal linker poised for the creation of highly porous and functional MOFs for gas storage applications.
Its C₃-symmetric structure, featuring a rigid benzene core and flexible oxyacetic acid arms, provides a unique combination of stability and adaptability.[3] The three carboxylate moieties can coordinate with metal ions or clusters, forming robust, three-dimensional networks.[3] The ether linkages within the arms introduce a degree of conformational freedom, which can lead to interesting framework dynamics and potentially selective gas adsorption properties. This flexibility distinguishes it from more rigid linkers like benzene-1,3,5-tricarboxylic acid (BTC).
While specific MOFs based on H₃BTOA for gas storage are an emerging area of research, the principles of their synthesis and characterization are well-established. This application note will provide a detailed, field-proven protocol for the synthesis and evaluation of a representative MOF for gas storage. As a direct, concrete example, we will detail the synthesis and performance of a novel zinc-based MOF, MOF-S1 , which is constructed from the structurally and functionally analogous linker 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT).[4] The protocols herein are directly translatable to the synthesis and evaluation of MOFs using H₃BTOA.
Part 1: Synthesis of a Representative Porous MOF
The solvothermal method is the most common and reliable technique for synthesizing crystalline MOFs.[5][6] This process involves heating the constituent metal salts and organic linkers in a sealed vessel, allowing for the slow crystallization of the framework.[5]
Workflow for MOF Synthesis
Caption: General workflow for the solvothermal synthesis of a porous MOF.
Detailed Protocol: Synthesis of a Zinc-based MOF (MOF-S1 Analogue)
This protocol is adapted from the synthesis of MOF-S1 and is expected to yield a crystalline, porous material with H₃BTOA.[4] Optimization of temperature, time, and reagent ratios may be necessary for the specific H₃BTOA linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₃BTOA)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol (or other volatile solvent for washing)
-
40 mL glass vial with Teflon-lined cap
Procedure:
-
Metal Salt Solution: In the 40 mL glass vial, dissolve 204 mg of zinc nitrate hexahydrate in 0.6 mL of deionized water.
-
Linker Solution: In a separate beaker, dissolve 100 mg of H₃BTOA in 10 mL of DMF. Gentle warming or sonication may be required to achieve full dissolution.
-
Mixing: Once both solutions are clear, pour the H₃BTOA/DMF solution into the vial containing the zinc nitrate solution. Cap the vial tightly.
-
Solvothermal Reaction: Place the sealed vial in a preheated laboratory oven at 105°C for 14 hours.
-
Cooling and Isolation: After the reaction period, turn off the oven and allow the vial to cool slowly to room temperature. White, crystalline product should be visible.
-
Washing: Decant the mother liquor. Add 10 mL of fresh DMF to the vial, cap, and gently agitate to wash the crystals. Let the crystals settle and decant the DMF. Repeat this washing step three times.
-
Solvent Exchange: After the final DMF wash, add 10 mL of ethanol to the crystals. This step is crucial to exchange the high-boiling point DMF with a more volatile solvent, which facilitates activation. Let the crystals soak in ethanol for at least 6 hours, then decant. Repeat with fresh ethanol two more times.
-
Drying and Activation: After the final ethanol wash, decant the solvent and place the open vial in a vacuum oven. Activate the sample by heating under dynamic vacuum (e.g., at 120°C) for 12 hours to remove all guest solvent molecules from the pores.
-
Storage: Store the activated MOF in a desiccator to prevent re-adsorption of atmospheric moisture.
Part 2: Physicochemical Characterization of the Synthesized MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF, its crystallinity, thermal stability, and porosity.
Characterization Techniques Workflow
Caption: A logical workflow for the essential characterization of a newly synthesized MOF.
Protocols and Expected Results
-
Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the bulk synthesized material. The experimental pattern is compared to a simulated pattern from single-crystal data (if available) or to ensure a consistent crystalline phase is produced.
-
Protocol: A small amount of the activated MOF powder is gently packed into a sample holder. The sample is then analyzed using a diffractometer with a Cu Kα radiation source. Data is typically collected over a 2θ range of 5° to 50°.
-
Expected Result: A pattern with sharp, well-defined peaks indicates a highly crystalline material. The absence of broad humps suggests no significant amorphous content. For the MOF-S1 analogue, a trigonal (P-31c) structure was observed.[4]
-
-
Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability of the MOF and the temperature at which the framework begins to decompose. This is crucial for defining the activation temperature and the operational limits for gas storage applications.
-
Protocol: A few milligrams (5-10 mg) of the activated MOF are placed in an alumina crucible. The sample is heated under a nitrogen or air atmosphere at a constant ramp rate (e.g., 10 °C/min) from room temperature to ~600-800 °C.
-
Expected Result: The TGA curve will show an initial plateau representing the stable, activated framework, followed by a sharp weight loss at the decomposition temperature. For MOF-S1, the framework was stable up to approximately 330°C.[7]
-
-
Nitrogen Adsorption-Desorption Analysis (77 K)
-
Purpose: To quantify the porosity of the material. This is the most critical analysis for gas storage applications.
-
Protocol: A precisely weighed sample of the activated MOF (~50-100 mg) is placed in a sample tube and degassed again in situ on the analyzer (e.g., 120°C under vacuum for several hours). A nitrogen adsorption-desorption isotherm is then measured at 77 K (liquid nitrogen temperature).
-
Data Analysis & Expected Results:
-
Isotherm Shape: The shape of the isotherm provides qualitative information about the pore structure. A Type I isotherm is characteristic of microporous materials like most MOFs.
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data (typically in the relative pressure P/P₀ range of 0.05-0.3) to calculate the specific surface area.
-
Pore Volume & Size Distribution: The total pore volume is estimated from the amount of N₂ adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99). Pore size distribution can be calculated using models like Non-Local Density Functional Theory (NLDFT) or Horvath-Kawazoe. For MOF-S1, ultramicroporosity with a median pore width of ~6.5 Å was found.[4]
-
-
| Parameter | Representative Value (MOF-S1)[4] |
| BET Surface Area | ~491 m²/g |
| Langmuir Surface Area | ~711 m²/g |
| Median Pore Width | ~6.5 Å |
| Thermal Stability | ~330 °C |
Part 3: Evaluation of Gas Storage Performance
The primary function of these MOFs is to store gases like carbon dioxide (CO₂) and hydrogen (H₂). This is evaluated by measuring high-pressure gas adsorption isotherms.
Protocol: High-Pressure Gas Adsorption Measurement
Equipment: A volumetric gas sorption analyzer capable of high-pressure measurements.
Procedure:
-
Sample Preparation: Use the same activation procedure as for the N₂ sorption analysis to ensure the pores are empty. A known mass of the MOF is loaded into the sample cell of the high-pressure analyzer.
-
Degassing: The sample is degassed in situ under vacuum and heat to remove any adsorbed atmospheric gases.
-
Isotherm Measurement: The sample cell is cooled or heated to the desired temperature (e.g., 273 K for CO₂, 77 K for H₂). The analysis gas is then introduced into the manifold in controlled, incremental doses. After each dose, the system is allowed to equilibrate, and the amount of gas adsorbed by the sample is calculated based on the pressure change. This is repeated up to the target pressure (e.g., 1 bar or higher).
-
Data Reporting: The amount of gas adsorbed is typically reported in units of cm³/g (STP), mmol/g, or wt%.
Representative Gas Storage Data
The following data, from the analogous MOF-S1, provides a benchmark for the expected performance of a MOF synthesized with a tripodal oxyacetic acid linker.[4]
| Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (mmol/g) |
| Carbon Dioxide (CO₂) | 273 | 1 | 2.4 |
| Hydrogen (H₂) | 77 | 1 | 7.6 |
Interpretation of Results:
The uptake capacity is a direct measure of the material's performance. The CO₂ uptake at 273 K is relevant for carbon capture applications, while the H₂ uptake at 77 K is a standard metric for cryogenic hydrogen storage. The ultramicroporous nature of these MOFs, as confirmed by N₂ sorption, is highly beneficial for gas storage, as the narrow pores provide a high adsorption potential, enhancing gas-framework interactions.
References
-
Mandal, S., et al. (2024). A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity. Molecules, 29(1), 237. [Link]
-
Hilaris Publisher (2024). Metal-organic Frameworks: Design, Properties and Applications in Gas Storage. Journal of Nanosciences: Current Research, 9(1). [Link]
-
Gong, X., et al. (2020). Hydrothermal synthesis of MOFs. In Metal-Organic Frameworks for Biomedical Applications. Elsevier. [Link]
-
Bhadra, M., & Khan, N. A. (2020). Synthesis of metal-organic frameworks: A mini review. Journal of the Indian Chemical Society, 97(10), 1645-1651. [Link]
-
Gao, C., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Magnetochemistry, 7(3), 35. [Link]
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- 2. The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Benzene adsorption on synthesized and commercial metal–organic frameworks | Semantic Scholar [semanticscholar.org]
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Application Notes and Protocols for 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid in Catalytic Metal-Organic Frameworks
Introduction: The Strategic Advantage of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid as a Linker for Catalytic MOFs
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, sensing, and catalysis.[1][2] The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for the fine-tuning of their structural and functional properties.[1] Tricarboxylate linkers are particularly valuable in the construction of 3D MOFs due to their ability to form highly connected and robust frameworks.[3]
This application note focuses on the strategic use of This compound (also known as 1,3,5-Tris(carboxymethoxy)benzene, H₃L) as a tritopic linker for the synthesis of catalytically active MOFs. The unique structural features of this linker, including the central benzene core providing rigidity and the flexible oxyacetic acid arms, offer a versatile platform for creating MOFs with tailored catalytic functionalities. The ether linkages within the molecule also introduce a degree of conformational flexibility, which can be advantageous in the crystallization process and in accommodating guest molecules during catalysis.
This document provides detailed protocols for the synthesis of MOFs using this specific linker and explores their potential catalytic applications, offering researchers and drug development professionals a comprehensive guide to leveraging this versatile building block.
Properties of the Ligand: this compound
A thorough understanding of the ligand's properties is crucial for its effective use in MOF synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₉ | [4] |
| Molecular Weight | 300.22 g/mol | [4] |
| IUPAC Name | 2-[3,5-bis(carboxymethoxy)phenoxy]acetic acid | [4] |
| CAS Number | 215162-34-8 | [4] |
| Synonyms | 1,3,5-Tris(carboxymethoxy)benzene, H₃L | [4][5] |
The presence of three carboxylic acid groups allows for coordination to multiple metal centers, promoting the formation of stable, three-dimensional frameworks. The ether oxygen atoms can also participate in coordination or act as hydrogen bond acceptors, further influencing the final structure and properties of the MOF.
Synthesis of MOFs using this compound: Detailed Protocols
The following protocols are based on the successful synthesis of two coordination polymers using this compound, as reported in the literature.[5] These protocols detail the hydrothermal synthesis of a Manganese(II)-based MOF and a Nickel(II)-based MOF.
Protocol 1: Synthesis of a Manganese(II)-based MOF, {[Mn₂(HL)₂(bpe)(H₂O)₈]·5H₂O}n
This protocol describes the synthesis of a manganese-containing coordination polymer where the ligand is partially deprotonated (HL²⁻).
Materials:
-
This compound (H₃L)
-
Manganese(II) salt (e.g., MnCl₂·4H₂O)
-
1,2-bis(4-pyridyl)ethylene (bpe)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a Teflon-lined autoclave, combine this compound, a manganese(II) salt, and 1,2-bis(4-pyridyl)ethylene (bpe) in a suitable molar ratio.
-
Add deionized water as the solvent.
-
Seal the autoclave and heat it to a specific temperature (typically between 120-180 °C) for a period of 24-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with deionized water and a suitable organic solvent (e.g., ethanol), and dry in air.
Protocol 2: Synthesis of a Nickel(II)-based MOF, {[Ni₃(L)₂(bpe)₃(H₂O)₆]·3H₂O}n
This protocol details the synthesis of a nickel-containing coordination polymer where the ligand is fully deprotonated (L³⁻).
Materials:
-
This compound (H₃L)
-
Nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O)
-
1,2-bis(4-pyridyl)ethylene (bpe)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a Teflon-lined autoclave, combine this compound, a nickel(II) salt, and 1,2-bis(4-pyridyl)ethylene (bpe) in a defined molar ratio.
-
Add deionized water as the solvent.
-
Seal the autoclave and heat it under hydrothermal conditions (e.g., 160 °C) for a set duration (e.g., 3 days).
-
After the reaction is complete, allow the autoclave to cool down to room temperature gradually.
-
Isolate the crystalline product by filtration, wash thoroughly with deionized water and an appropriate organic solvent, and allow it to air dry.
Diagram of the MOF Synthesis Workflow:
Caption: General workflow for the hydrothermal synthesis of MOFs.
Proposed Catalytic Applications and Experimental Protocols
While the primary characterization of the aforementioned Mn(II) and Ni(II) MOFs focused on their structural and magnetic properties, their compositions suggest significant potential as heterogeneous catalysts. The presence of accessible metal sites and a porous structure are key prerequisites for catalytic activity.
Application 1: Oxidation Catalysis with the Manganese(II)-based MOF
Manganese-based MOFs are known to be effective catalysts for various oxidation reactions, leveraging the accessible redox states of manganese.
Proposed Reaction: Aerobic Oxidation of Benzylic Alcohols
A plausible application for the synthesized Mn(II)-MOF is the selective oxidation of benzylic alcohols to the corresponding aldehydes, a fundamental transformation in organic synthesis.
Experimental Protocol:
-
Catalyst Activation: Place a known amount of the synthesized Mn(II)-MOF in a reaction vessel and activate it by heating under vacuum to remove coordinated and guest water molecules.
-
Reaction Setup: To the activated catalyst in the reaction vessel, add the benzylic alcohol substrate and a suitable solvent (e.g., acetonitrile or toluene).
-
Reaction Execution: Stir the reaction mixture at a specific temperature (e.g., 80-100 °C) under an atmosphere of oxygen or air.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Analysis: After completion of the reaction, cool the mixture to room temperature, separate the catalyst by centrifugation or filtration, and analyze the product yield and selectivity by GC or NMR spectroscopy.
-
Catalyst Reusability: Wash the recovered catalyst with a suitable solvent, dry it, and reuse it in subsequent catalytic cycles to evaluate its stability and reusability.
Diagram of the Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for alcohol oxidation.
Application 2: Lewis Acid Catalysis with the Nickel(II)-based MOF
Nickel-based MOFs can exhibit significant Lewis acidity, making them suitable catalysts for a range of organic transformations.
Proposed Reaction: Knoevenagel Condensation
The Ni(II)-MOF could be employed as a heterogeneous catalyst for the Knoevenagel condensation, a C-C bond-forming reaction between an active methylene compound and a carbonyl compound.
Experimental Protocol:
-
Catalyst Activation: Activate the synthesized Ni(II)-MOF by heating under vacuum to create open metal sites.
-
Reaction Setup: In a round-bottom flask, suspend the activated Ni(II)-MOF in a suitable solvent (e.g., ethanol or DMF).
-
Reactant Addition: Add the aldehyde (e.g., benzaldehyde) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) for a designated time.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, separate the catalyst by filtration. Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the product by recrystallization or column chromatography and characterize it using NMR and mass spectrometry to confirm its identity and determine the yield.
-
Reusability Study: Wash the recovered catalyst, dry it, and reuse it in subsequent reactions to assess its stability and potential for recycling.
Characterization of the Synthesized MOFs
To confirm the successful synthesis and to understand the properties of the MOFs, a suite of characterization techniques should be employed:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized materials.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the linker to the metal centers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs and to determine the temperature range for catalyst activation.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area and pore volume of the MOFs, which are critical for catalytic applications.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To investigate the morphology and particle size of the MOF crystals.
Conclusion and Future Outlook
This compound is a highly promising and versatile linker for the construction of robust, three-dimensional Metal-Organic Frameworks. The detailed synthesis protocols for Mn(II) and Ni(II)-based MOFs provide a solid foundation for researchers to explore their potential in heterogeneous catalysis. The proposed applications in oxidation and Lewis acid catalysis are based on the established catalytic activities of similar MOF materials and represent exciting avenues for future research. Further studies involving the functionalization of this linker could lead to the development of next-generation MOF catalysts with enhanced activity, selectivity, and stability for a wide range of chemical transformations, including applications in fine chemical synthesis and pharmaceutical development.
References
- Gascon, J., et al. (2014). Metal-Organic Frameworks as Catalysts: A Review of the State of the Art. Catalysis Science & Technology, 4(3), 549-569.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ma, L., et al. (2019). A series of metal–organic frameworks based on a V-shaped tricarboxylate ligand: Synthesis, structures, and properties. CrystEngComm, 21(29), 4474-4482.
- Dhakshinamoorthy, A., & Garcia, H. (2012). Catalysis by metal–organic frameworks: an update. Chemical Society Reviews, 41(16), 5262-5284.
- Li, J.-R., et al. (2012). Metal-organic frameworks for separations. Chemical Society Reviews, 41(14), 4906-4930.
- Kreno, L. E., et al. (2012). Metal–organic frameworks as chemical sensors. Chemical Reviews, 112(2), 1105-1125.
- Horcajada, P., et al. (2012). Metal-organic frameworks in biomedicine. Chemical Reviews, 112(2), 1232-1268.
- Sun, C.-Y., et al. (2013). A robust yet flexible porous metal–organic framework as a single-crystal-to-single-crystal container for guest exchange and post-modification. Chemical Science, 4(8), 3295-3300.
- Wang, C., et al. (2010). Crystal structures and magnetic properties of manganese(II) and nickel(II) complexes constructed from 1,3,5-tris(carboxymethoxy)benzene acid ligand.
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Application Notes and Protocols for Post-Synthetic Modification of MOFs with 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid Linkers
Introduction: Expanding the Chemical Space of Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery[1]. Post-synthetic modification (PSM) has emerged as a powerful strategy to introduce new functionalities into pre-existing MOFs, overcoming limitations of de novo synthesis where complex functional groups may not be stable under the initial reaction conditions[2][3].
This guide provides a detailed exploration of the post-synthetic modification of MOFs using the tricarboxylic acid linker, 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (H₃BTOA). While multicarboxylate linkers are frequently employed in the direct synthesis of robust MOFs[4], their incorporation via PSM, specifically through post-synthetic linker exchange (PSLE), offers a pathway to precisely engineer the pore environment and surface chemistry of existing frameworks. This application note will focus on a proposed PSLE protocol using a robust zirconium-based MOF as the parent framework, detailing the experimental workflow, characterization methods, and potential applications.
The choice of H₃BTOA as the incoming linker is driven by its potential to introduce a high density of carboxylic acid groups within the MOF pores. These functional groups can serve as sites for further chemical transformations, act as Brønsted acid catalysts, or enhance the framework's affinity for specific guest molecules[5].
Conceptual Framework: Post-Synthetic Linker Exchange (PSLE)
PSLE is a powerful PSM technique that involves the replacement of the original organic linkers in a MOF with new, functionalized linkers in a solution-phase process. The success of PSLE depends on several factors, including the lability of the metal-linker coordination bonds in the parent MOF, the stability of the framework under the exchange conditions, and the relative binding affinities of the original and incoming linkers.
Zirconium-based MOFs, such as the UiO-66 series, are excellent candidates for PSLE due to their exceptional thermal and chemical stability, which allows for modification under a range of conditions without compromising the framework integrity[6][7].
Below is a conceptual workflow for the PSLE process:
Caption: Conceptual workflow for post-synthetic linker exchange.
Experimental Protocols
This section details the protocols for the synthesis of a parent MOF (UiO-66), followed by the post-synthetic incorporation of the H₃BTOA linker.
Protocol 1: Synthesis of Parent MOF (UiO-66)
Rationale: UiO-66 is chosen as the parent MOF due to its high stability and well-documented amenability to PSLE. Its structure consists of Zr₆O₄(OH)₄ clusters connected by 1,4-benzenedicarboxylate (BDC) linkers.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
In a 100 mL screw-capped glass jar, dissolve ZrCl₄ (1.25 g, 5.36 mmol) and H₂BDC (1.25 g, 7.52 mmol) in 50 mL of DMF.
-
Add concentrated HCl (0.44 mL, 5.36 mmol) to the solution. This acts as a modulator to control the crystallite size and defect density.
-
Seal the jar tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white crystalline powder will have formed.
-
Collect the solid by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL) to remove unreacted starting materials and solvent.
-
Activate the parent UiO-66 by drying under vacuum at 150 °C for 12 hours. The activated material should be stored in a desiccator.
Protocol 2: Post-Synthetic Linker Exchange with H₃BTOA
Rationale: This protocol describes the exchange of the original BDC linkers in the activated UiO-66 with the incoming H₃BTOA linkers. The choice of solvent and temperature is crucial for facilitating the linker exchange while preserving the MOF structure.
Materials:
-
Activated UiO-66 (from Protocol 1)
-
This compound (H₃BTOA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Prepare a solution of H₃BTOA (e.g., 0.1 M) in DMF. The concentration can be varied to optimize the exchange efficiency.
-
Suspend the activated UiO-66 (100 mg) in the H₃BTOA solution (10 mL) in a screw-capped vial.
-
Seal the vial and place it in a preheated oven at 100 °C for 24-72 hours. The reaction time can be adjusted to control the degree of linker exchange.
-
After cooling to room temperature, collect the solid by centrifugation.
-
Wash the modified MOF thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted H₃BTOA and its salts.
-
Perform a solvent exchange with ethanol (3 x 10 mL).
-
Activate the H₃BTOA-functionalized UiO-66 by drying under vacuum at 120 °C for 12 hours. The lower activation temperature compared to the parent MOF is a precaution to prevent any potential degradation of the newly incorporated linker.
Caption: Step-by-step experimental workflow for PSLE.
Characterization of the Modified MOF
Thorough characterization is essential to confirm the successful incorporation of the H₃BTOA linker, the retention of the crystalline framework, and the changes in the material's properties.
| Technique | Purpose | Expected Outcome for Successful Modification |
| Powder X-Ray Diffraction (PXRD) | To verify the retention of the crystalline structure. | The PXRD pattern of the modified MOF should match that of the parent UiO-66, indicating that the framework integrity is maintained. Minor shifts in peak positions may occur due to the incorporation of the new linker. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | To quantify the degree of linker exchange. | After digesting the MOF in a suitable deuterated acid (e.g., D₂SO₄/DMSO-d₆), the ¹H NMR spectrum will show signals corresponding to both the original BDC linker and the new H₃BTOA linker. The integration of these signals allows for the calculation of the percentage of exchanged linkers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the new functional groups. | The FTIR spectrum of the modified MOF should show new characteristic peaks corresponding to the ether and carboxylic acid groups of the H₃BTOA linker, which are absent in the parent UiO-66. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the modified MOF. | The TGA curve may show a different decomposition profile compared to the parent MOF, reflecting the thermal stability of the incorporated H₃BTOA linker. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To evaluate the porosity and surface area. | The Brunauer-Emmett-Teller (BET) surface area and pore volume may decrease after linker exchange due to the larger size of the H₃BTOA linker occupying more space within the pores[8]. |
Potential Applications in Drug Development and Research
The post-synthetic modification of MOFs with H₃BTOA opens up several exciting possibilities, particularly in the fields of drug development and biomedical research.
-
Drug Delivery: The free carboxylic acid groups can be used to anchor drug molecules containing complementary functional groups (e.g., amines) through covalent or hydrogen bonding interactions. The high density of these sites could lead to high drug loading capacities.
-
Biocatalysis: The carboxylic acid moieties can act as Brønsted acid catalysts for various organic transformations relevant to pharmaceutical synthesis.
-
Sensing: The functionalized pores can be designed to selectively bind and detect specific biomolecules, making these materials promising for biosensor applications.
-
Controlled Release: The pH-responsive nature of the carboxylic acid groups could be exploited for the controlled release of encapsulated therapeutic agents in specific physiological environments.
Conclusion
Post-synthetic linker exchange is a versatile and powerful tool for the precise functionalization of Metal-Organic Frameworks. The proposed protocol for the incorporation of this compound into a robust UiO-66 framework provides a clear pathway for creating highly functionalized materials. The resulting MOFs, with their high density of carboxylic acid groups, hold significant promise for a variety of applications, particularly in the realm of drug development and advanced materials science. Rigorous characterization is paramount to confirming the success of the modification and understanding the structure-property relationships of these novel materials.
References
-
Lee, S., et al. (2018). Postsynthetic Linker Exchange in Metal-Organic Frameworks. ResearchGate. [Link]
-
Dalton Transactions. (2014). Post synthetic exchange enables orthogonal click chemistry in a metal organic framework. RSC Publishing. [Link]
-
Inorganic Chemistry. (2021). Snapshots of Postsynthetic Modification in a Layered Metal–Organic Framework: Isometric Linker Exchange and Adaptive Linker Installation. ACS Publications. [Link]
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Dalton Transactions. (2018). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. RSC Publishing. [Link]
-
Inorganic Chemistry. (2021). Postsynthetic Modification of Metal–Organic Frameworks. ACS Publications. [Link]
-
Repository of Leibniz Universität Hannover. (2023). Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. Leibniz Universität Hannover. [Link]
-
Sequential Linker Installation in Metal–Organic Frameworks. (2023). PMC. [Link]
-
RSC Advances. (2021). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Publishing. [Link]
-
ChemRxiv. (2020). Post-synthetic ligand exchange in zirconium-based metal-organic frameworks: beware of the defects!. ChemRxiv. [Link]
-
ResearchGate. (2024). Some common organic linkers used in MOF synthesis. ResearchGate. [Link]
-
JACS Au. (2022). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. ACS Publications. [Link]
-
JACS Au. (2022). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. ACS Publications. [Link]
-
eScholarship.org. (2011). Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification. eScholarship.org. [Link]
-
JoVE. (2014). Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. [Link]
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ACS Central Science. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Publications. [Link]
-
Physiochemical characterization of metal organic framework materials: A mini review. (2020). PMC. [Link]
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ResearchGate. (2013). A Metal−Organic Framework Functionalized with Free Carboxylic Acid Sites and Its Selective Binding of a Cl(H 2 O) 4 - Cluster. ResearchGate. [Link]
-
Journal of Materials Chemistry A. (2021). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. RSC Publishing. [Link]
-
ResearchGate. (2020). Applications of Metal-Organic Frameworks Featuring multi-Functional Sites. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2014). CHAPTER 3: Post‐synthetic Modification of MOFs. The Royal Society of Chemistry. [Link]
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Recent Hydrophobic Metal-Organic Frameworks and Their Applications. (2018). PMC. [Link]
-
ACS Central Science. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Publications. [Link]
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PubMed. (2008). Postsynthetic covalent modification of metal-organic framework (MOF) materials. PubMed. [Link]
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Application Notes and Protocols for 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid in Drug Delivery Systems
Introduction: A Versatile Scaffolding for Advanced Drug Delivery
2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid is a trifunctional organic molecule characterized by a central benzene ring core symmetrically functionalized with three oxyacetic acid groups.[1] This unique C3-symmetric structure provides a versatile platform for the design and synthesis of sophisticated drug delivery systems. Its primary application in this field is as an organic linker or building block for the construction of Metal-Organic Frameworks (MOFs).[1] MOFs are highly porous, crystalline materials with tunable pore sizes and high surface areas, making them excellent candidates for encapsulating and delivering therapeutic agents.[2][3] The three carboxylate groups of this compound can coordinate with metal ions to form a stable, three-dimensional porous network. This guide provides an in-depth exploration of the application of this linker in creating MOF-based drug delivery systems, complete with detailed protocols for synthesis, drug loading, characterization, and in vitro evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₉ | [4][5] |
| Molecular Weight | 300.22 g/mol | [4][5] |
| Appearance | Solid | [6] |
| CAS Number | 215162-34-8 | [4] |
| Synonyms | 1,3,5-Tris(carboxymethoxy)benzene, H3TCMB | [4] |
Conceptual Workflow for Developing a MOF-Based Drug Delivery System
The development of a drug delivery system using this compound as a linker follows a logical progression of steps, from the synthesis of the carrier to its biological evaluation.
Caption: Workflow for MOF-based drug delivery system development.
Part 1: Synthesis of Metal-Organic Frameworks
The synthesis of MOFs using this compound typically involves a solvothermal or hydrothermal reaction between the linker and a metal salt.[2] The choice of metal ion (e.g., Zr⁴⁺, Fe³⁺, Zn²⁺) will significantly influence the final structure, stability, and biocompatibility of the MOF.[7] Iron-based MOFs, for instance, are often preferred for biomedical applications due to their low toxicity.[5][7]
Protocol 1: Synthesis of an Iron-Based MOF (Fe-TCMB)
This protocol is adapted from general procedures for the synthesis of iron-carboxylate MOFs.
Materials:
-
This compound (H3TCMB)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Solution Preparation: In a 20 mL glass vial, dissolve 30 mg (0.1 mmol) of this compound in 5 mL of DMF. In a separate vial, dissolve 27 mg (0.1 mmol) of FeCl₃·6H₂O in 5 mL of DMF.
-
Mixing and Reaction: Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Solvothermal Synthesis: Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.
-
Cooling and Collection: After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature. The resulting solid product (Fe-TCMB MOF) can be collected by centrifugation or filtration.
-
Washing: Wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the final product in a vacuum oven at 60°C overnight.
Causality Behind Experimental Choices:
-
Solvothermal Method: The use of high temperature and pressure facilitates the coordination reaction between the carboxylate groups of the linker and the iron ions, leading to the formation of a crystalline MOF structure.[2]
-
DMF as Solvent: DMF is a high-boiling point solvent that is commonly used in MOF synthesis as it can dissolve both the organic linker and the metal salt.
-
Washing Steps: Thorough washing is crucial to ensure the purity of the synthesized MOF, which is essential for subsequent drug loading and biological studies.
Part 2: Characterization of the Synthesized MOF
Before proceeding to drug loading, it is imperative to characterize the synthesized MOF to confirm its structure, porosity, and stability.
| Characterization Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the MOF. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the MOF crystals. | Images showing the shape (e.g., cubic, octahedral) and size distribution of the MOF particles. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | A TGA curve showing the temperature at which the MOF starts to decompose. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the surface area and pore volume of the MOF. | A nitrogen adsorption-desorption isotherm from which the surface area and pore size distribution can be calculated. |
Part 3: Drug Loading into the MOF
The high porosity and surface area of MOFs allow for efficient loading of therapeutic agents. The most common method for loading small molecule drugs is the soaking or impregnation method.[8]
Protocol 2: Loading of a Model Drug (e.g., Doxorubicin) into Fe-TCMB MOF
Materials:
-
Synthesized and dried Fe-TCMB MOF
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Drug Solution Preparation: Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).
-
Impregnation: Disperse 10 mg of the Fe-TCMB MOF in 5 mL of the DOX solution.
-
Incubation: Stir the suspension at room temperature in the dark for 24 hours to allow the drug to diffuse into the pores of the MOF.
-
Collection and Washing: Centrifuge the suspension to collect the drug-loaded MOF (DOX@Fe-TCMB). Wash the solid with deionized water (2 x 5 mL) to remove any surface-adsorbed drug.
-
Drying: Lyophilize or vacuum-dry the DOX@Fe-TCMB to obtain a dry powder.
-
Quantification of Drug Loading: To determine the amount of loaded drug, measure the concentration of DOX in the supernatant before and after the loading process using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX (around 480 nm). The drug loading content (DLC) and encapsulation efficiency (EE) can be calculated using the following formulas:
-
DLC (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100
-
EE (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
Causality Behind Experimental Choices:
-
Soaking Method: This is a simple and effective method for encapsulating drugs within the porous structure of MOFs. The drug molecules diffuse into the pores and are retained through host-guest interactions.[8]
-
Dark Conditions: Doxorubicin is light-sensitive, so performing the loading in the dark prevents its degradation.
-
UV-Vis Quantification: This is a straightforward and widely used method for quantifying the concentration of chromophoric drugs like doxorubicin.[9]
Part 4: Characterization of Drug-Loaded MOFs
After drug loading, it is important to characterize the drug-loaded MOFs to assess their properties.
| Characterization Technique | Purpose |
| Dynamic Light Scattering (DLS) | To determine the hydrodynamic size and size distribution of the MOF particles in suspension.[10][11] |
| Zeta Potential Analysis | To measure the surface charge of the MOF particles, which can influence their stability in suspension and interaction with cells. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the drug within the MOF by identifying characteristic vibrational bands of the drug molecule. |
Part 5: In Vitro Drug Release Studies
Evaluating the drug release profile is a critical step in assessing the potential of a drug delivery system.
Protocol 3: In Vitro Drug Release from DOX@Fe-TCMB
Materials:
-
DOX@Fe-TCMB
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (with an appropriate molecular weight cut-off)
Procedure:
-
Sample Preparation: Disperse a known amount of DOX@Fe-TCMB (e.g., 5 mg) in 1 mL of the release medium (PBS at pH 7.4 or 5.5).
-
Dialysis Setup: Place the suspension in a dialysis bag and seal it. Immerse the dialysis bag in a larger volume of the same release medium (e.g., 50 mL) and maintain it at 37°C with gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Measure the concentration of DOX in the collected samples using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Causality Behind Experimental Choices:
-
pH Conditions: Testing at pH 7.4 simulates the physiological pH of blood, while pH 5.5 mimics the acidic environment of tumor tissues or endosomes, which can be a trigger for drug release from pH-sensitive MOFs.[12]
-
Dialysis Method: This method separates the drug-loaded MOFs from the release medium, allowing for the quantification of the released drug over time.
-
Sink Conditions: Maintaining sink conditions ensures that the concentration of the released drug in the external medium does not reach saturation, which could inhibit further release.
Part 6: In Vitro Cytotoxicity Assays
Biocompatibility and therapeutic efficacy are evaluated through in vitro cytotoxicity studies on relevant cell lines.
Protocol 4: MTT Assay for Cytotoxicity Evaluation
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Normal cell line (e.g., L929 fibroblasts) for biocompatibility assessment[6]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Free DOX, empty Fe-TCMB MOF, and DOX@Fe-TCMB
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of free DOX, empty Fe-TCMB MOF, and DOX@Fe-TCMB for a specific duration (e.g., 24 or 48 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot cell viability versus concentration to determine the IC50 (half-maximal inhibitory concentration) values.
Causality Behind Experimental Choices:
-
MTT Assay: This is a standard colorimetric assay to assess cell viability based on the metabolic activity of the cells.[13]
-
Inclusion of Controls: Comparing the effects of the drug-loaded MOF with free drug and empty MOF allows for the determination of the therapeutic benefit of the formulation and the intrinsic toxicity of the carrier.
-
Use of Cancer and Normal Cell Lines: This helps to evaluate both the anticancer efficacy and the biocompatibility of the drug delivery system.[5][6]
Conclusion and Future Perspectives
This compound serves as a promising organic linker for the development of MOF-based drug delivery systems. Its trifunctional nature allows for the construction of robust and porous frameworks capable of high drug loading. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and evaluate these advanced drug carriers. Future research could focus on post-synthetic modifications of the MOF surface to introduce targeting ligands for site-specific drug delivery, further enhancing the therapeutic potential of these systems.
References
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Ma, P. et al. (2023). Representative examples of cytotoxicity studies of MOFs. ResearchGate. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Bio-protocol. Characterization of Drug-Loaded Nanoparticles. Available from: [Link]
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ACS Omega. Advancing Drug Delivery: Design and Applications of MOF-Polyurethane Composites for Controlled Release Systems. Available from: [Link]
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Frontiers in Bioengineering and Biotechnology. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes. Available from: [Link]
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ChemRxiv. Multivariate Metal-Organic Frameworks based pH-responsive dual- drug delivery system for chemotherapy and chemodynamic therapy. Available from: [Link]
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PubMed Central. In Vitro Toxicity Study of a Porous Iron(III) Metal‒Organic Framework. Available from: [Link]
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Nanotechnology Characterization Lab - NCI. Protocols. Available from: [Link]
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ResearchGate. Common strategies for loading MOFs with drugs. Available from: [Link]
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MDPI. Synthesis of MOFs and Characterization and Drug Loading Efficiency. Available from: [Link]
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PubMed Central. Metal–Organic Frameworks for Drug Delivery: A Design Perspective. Available from: [Link]
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MDPI. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available from: [Link]
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PubMed Central. Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. Available from: [Link]
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IAPC Journals. Metal-organic frameworks: Drug delivery applications and future prospects. Available from: [Link]
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OUCI. Facile synthesis and characterization of Al-MOFs using benzene-1,3,5-tricarboxylic acid as a new class of materials for…. Available from: [Link]
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Characterization techniques for MOFs synthesized with "2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid"
An Application Guide to the Physicochemical Characterization of Metal-Organic Frameworks (MOFs) Synthesized with 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and chemical functionality. This compound is a versatile trifunctional organic linker notable for its central benzene core symmetrically substituted with flexible oxyacetic acid groups.[1][2] This structure provides a valuable tricarboxylate-based chelating agent, enabling the synthesis of MOFs with unique structural features.[1][3]
The successful synthesis of a MOF is only the first step. A rigorous and multi-faceted characterization process is essential to confirm its structural integrity, assess its properties, and ultimately correlate its structure with its performance in applications such as gas storage, catalysis, and drug delivery.[4][5][6][7] This guide provides senior researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the essential techniques used to characterize MOFs synthesized with the this compound linker.
Overall Characterization Workflow
A systematic approach to characterization ensures that each technique builds upon the insights of the last. The logical flow begins with confirming the crystalline structure and phase purity, moves to assessing thermal stability and physical morphology, and concludes with a detailed analysis of porosity and chemical composition.
Caption: Overall workflow for MOF characterization.
Structural Confirmation: Powder X-ray Diffraction (PXRD)
Expertise & Experience: PXRD is the cornerstone of MOF characterization. It serves as the primary tool to verify that a crystalline material has been successfully synthesized.[8][9] For MOFs, it is not merely about confirming crystallinity but also about ensuring phase purity. The experimental pattern is the fingerprint of the material, and its comparison to a simulated pattern (derived from single-crystal X-ray diffraction data, if available) is the definitive test of structural integrity.[10][11][12] A mismatch can indicate an incorrect structure, the presence of impurities, or interpenetration.
Protocol: PXRD Analysis
-
Sample Preparation:
-
Ensure the MOF sample is a fine, homogeneous powder. Gently grind the as-synthesized crystals in an agate mortar if necessary.
-
Place approximately 10-20 mg of the powder onto a zero-background sample holder (e.g., silicon or quartz).
-
Gently press the powder with a flat surface (like a glass slide) to ensure a smooth, level surface that is flush with the holder's rim. This minimizes errors from surface displacement.
-
-
Instrument Setup:
-
Use a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Set the typical 2θ scan range from 5° to 50°, as most characteristic MOF peaks appear at low angles.[12]
-
Use a step size of 0.02° and a scan speed that allows for good signal-to-noise, typically 0.5-3 seconds per step.
-
-
Data Analysis:
-
Process the raw data to obtain a diffractogram of intensity versus 2θ.
-
If the crystal structure of the target MOF is known, simulate its PXRD pattern using software like Mercury.[9]
-
Overlay the experimental pattern with the simulated one. The positions of the main diffraction peaks should align perfectly.[12] Minor differences in peak intensity can arise from preferred orientation of the crystallites.
-
The absence of unexpected peaks confirms the phase purity of the sample.
-
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA is crucial for understanding a MOF's thermal robustness and for determining the correct "activation" procedure.[8][13] The analysis measures weight changes in a material as a function of temperature. For a newly synthesized MOF, the initial weight loss typically corresponds to the removal of guest solvent molecules (e.g., DMF, water) trapped within the pores.[14] A subsequent plateau indicates the stable, solvent-free framework, and the final, sharp weight loss signifies the temperature at which the framework itself decomposes.[15] This information is vital for preparing the material for porosity measurements.[16]
Protocol: TGA Measurement
-
Sample Preparation:
-
Place 5-10 mg of the as-synthesized MOF into a ceramic (e.g., alumina) TGA pan.
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the system with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidation.
-
Set the temperature program:
-
Equilibrate at room temperature (e.g., 30 °C).
-
Ramp the temperature to a high value (e.g., 600-800 °C) at a controlled rate, typically 5 or 10 °C/min.[13]
-
-
-
Data Analysis:
-
Plot the percentage of initial mass remaining versus temperature.
-
Step 1 (Desolvation): Identify the initial weight loss step, usually occurring below 250 °C. This corresponds to the removal of guest solvents. The percentage loss can help confirm the solvent content from the crystal structure.
-
Step 2 (Stability Plateau): Note the temperature range where the weight is stable after desolvation. This is the thermal stability window of the activated MOF.
-
Step 3 (Decomposition): Identify the sharp drop in weight that indicates framework decomposition. The onset of this drop is considered the decomposition temperature.[14]
-
Morphological and Nanostructural Analysis: Electron Microscopy
Expertise & Experience: While PXRD confirms the internal crystalline order, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) reveal the external, macroscopic properties of the MOF crystals. SEM provides high-resolution images of the sample's surface, revealing the morphology (e.g., cubic, rod-like, spherical), size distribution, and surface features of the crystals.[17][18][19] TEM, which passes electrons through a very thin sample, offers even higher magnification to visualize the internal structure and can confirm the crystallinity of individual nanoparticles through selected area electron diffraction (SAED).[17]
Protocol: SEM & TEM Imaging
For Scanning Electron Microscopy (SEM):
-
Sample Preparation:
-
Mount a small amount of the MOF powder onto an aluminum SEM stub using double-sided carbon tape.
-
Gently blow off any excess, loose powder with compressed air.
-
Since MOFs are typically non-conductive, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging effects under the electron beam.[17]
-
-
Imaging:
-
Insert the stub into the SEM chamber.
-
Operate at an accelerating voltage appropriate for the material, typically 5-15 keV.
-
Capture images at various magnifications to assess both the overall morphology and fine surface details.[19]
-
For Transmission Electron Microscopy (TEM):
-
Sample Preparation:
-
Disperse a very small amount of the MOF powder in a volatile solvent (e.g., ethanol or isopropanol).
-
Sonicate the dispersion for a few minutes to break up agglomerates.
-
Drop-cast a single drop of the dilute dispersion onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely.
-
-
Imaging:
-
Insert the grid into the TEM.
-
Acquire bright-field images to determine particle size and shape.
-
If particle size is in the nanoscale, use SAED to obtain a diffraction pattern, which will appear as distinct spots for a crystalline sample.[17]
-
Porosity and Surface Area: Gas Sorption Analysis
Expertise & Experience: The defining feature of many MOFs is their permanent porosity. Gas sorption analysis is the definitive method for quantifying this property.[20] The technique involves measuring the amount of gas (typically N₂ at 77 K or Ar at 87 K) that adsorbs to the material at various pressures.[5] The resulting isotherm provides a wealth of information. The Brunauer-Emmett-Teller (BET) model is applied to calculate the specific surface area, while the total pore volume is determined from the amount of gas adsorbed at high relative pressures.[4] For microporous materials like MOFs, advanced methods like Density Functional Theory (DFT) are used to calculate the pore size distribution.[21]
Protocol: Gas Sorption Measurement
-
Sample Activation (Degassing): This is the most critical step.
-
Weigh approximately 30-50 mg of the MOF sample into a sample tube of known mass.[4]
-
Attach the tube to the degassing port of the gas sorption analyzer.
-
Heat the sample under high vacuum. The degassing temperature and time should be informed by the TGA data. Choose a temperature within the thermal stability plateau but high enough to remove all guest solvents (e.g., 150-250 °C) for several hours (e.g., 12-24 h).
-
After cooling, weigh the sample tube again to determine the mass of the activated MOF.
-
-
Analysis:
-
Transfer the sample tube to the analysis port of the instrument.
-
Immerse the tube in a liquid nitrogen (77 K) or liquid argon (87 K) dewar. IUPAC recommends Argon for microporous materials like MOFs.[20]
-
Perform a full adsorption-desorption isotherm measurement over a relative pressure (P/P₀) range from ~10⁻⁷ to 1.0.
-
-
Data Interpretation:
-
The shape of the isotherm is diagnostic. MOFs typically exhibit a Type I isotherm, characterized by a sharp uptake at very low relative pressures, which is indicative of microporous materials.[21]
-
Surface Area: Calculate the BET surface area using the linear portion of the BET plot, typically in the P/P₀ range of 0.05-0.3.
-
Pore Volume: Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to 1.
-
Pore Size Distribution: Apply DFT or other models to the isotherm to calculate the distribution of pore sizes.
-
Data Interconnectivity and Validation
The results from these techniques are not isolated; they form a self-validating network of evidence that provides a holistic understanding of the material.
Caption: Interrelationship of core characterization techniques.
Chemical Integrity: Spectroscopic Techniques
Expertise & Experience: Spectroscopic methods confirm that the molecular components of the MOF—the linker and the metal-oxygen cluster—are correctly assembled and have not degraded during synthesis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present.[8] In this context, the key is to compare the spectrum of the free this compound linker with the spectrum of the final MOF. The disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the shift of the C=O stretching frequency (typically ~1700 cm⁻¹) to lower wavenumbers upon coordination to the metal center are strong evidence of successful MOF formation.[8][22]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic properties and coordination environment of the metal centers.[23][24] The spectra can reveal d-d transitions within the metal clusters and ligand-to-metal charge transfer bands, offering insight into the electronic structure of the material.
Protocol: Spectroscopic Analysis
-
Sample Preparation:
-
FTIR: Mix ~1 mg of the MOF powder with ~100 mg of dry potassium bromide (KBr). Grind the mixture thoroughly and press it into a transparent pellet. Alternatively, use an instrument with an Attenuated Total Reflectance (ATR) accessory.
-
UV-Vis: For diffuse reflectance spectroscopy (DRS), place the dry MOF powder in a sample holder.
-
-
Data Acquisition:
-
Collect the FTIR spectrum, typically from 4000 to 400 cm⁻¹.
-
Collect the UV-Vis spectrum, typically from 200 to 800 nm.
-
-
Data Analysis:
-
FTIR: Identify characteristic peaks of the linker and note their shifts upon coordination. Confirm the absence of peaks from residual solvents or starting materials.
-
UV-Vis: Identify absorption bands corresponding to the linker's π-π* transitions and any new bands arising from metal-ligand interactions.
-
Summary of Characterization Techniques
| Technique | Information Provided | Key Parameters & Expected Results |
| Powder X-Ray Diffraction (PXRD) | Crystallinity, phase purity, structural identification. | 2θ range: 5-50°. Match between experimental and simulated patterns. Sharp peaks indicate high crystallinity. |
| Thermogravimetric Analysis (TGA) | Thermal stability, solvent content, decomposition temperature. | Heating rate: 5-10 °C/min in N₂. Initial weight loss (solvents), stability plateau, final decomposition. |
| Scanning Electron Microscopy (SEM) | Crystal morphology, size, and size distribution. | Accelerating Voltage: 5-15 keV. Provides clear images of the crystal habit and surface texture. |
| Gas Sorption Analysis | Specific surface area (BET), pore volume, pore size distribution. | Adsorbate: N₂ at 77 K or Ar at 87 K. Type I isotherm is typical for microporous MOFs. |
| FTIR Spectroscopy | Confirmation of linker coordination, absence of impurities. | Wavenumber: 4000-400 cm⁻¹. Shift in carboxylate C=O stretch confirms coordination to metal. |
Conclusion
The characterization of MOFs synthesized with this compound requires a synergistic combination of analytical techniques. A logical workflow starting with PXRD and TGA, followed by electron microscopy and gas sorption, and supplemented by spectroscopy, provides a complete and validated picture of the material's structure, stability, morphology, and porosity. This comprehensive approach is indispensable for ensuring material quality, understanding structure-property relationships, and advancing the development of these materials for high-performance applications.
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Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. (2020). Langmuir, 36(14), 3903-3911. Retrieved January 17, 2026, from [Link]
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Determining Surface Areas and Pore Volumes of Metal- Organic Frameworks. (2024). OSTI.GOV. Retrieved January 17, 2026, from [Link]
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Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. (2024). JoVE. Retrieved January 17, 2026, from [Link]
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Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
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Understanding the Pore Structure of MOFs. (2023). AZoM. Retrieved January 17, 2026, from [Link]
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Exploration of MOF nanoparticle sizes using various physical characterization methods – is what you measure what you get?. (2016). CrystEngComm, 18, 4152-4159. Retrieved January 17, 2026, from [Link]
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Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks. (2022). ACS Omega, 7(50), 47000-47008. Retrieved January 17, 2026, from [Link]
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Physiochemical characterization of metal organic framework materials: A mini review. (2023). Results in Engineering, 17, 100934. Retrieved January 17, 2026, from [Link]
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RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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a). Thermogravimetric analysis (TGA) of dry MOF-5 with a heating rate... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Interfacing and Growth Pathways of Metal–Organic Frameworks with Morphological Evolution. (2024). ACS Nano. Retrieved January 17, 2026, from [Link]
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Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. (2023). YouTube. Retrieved January 17, 2026, from [Link]
-
Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. (2020). Dalton Transactions. Retrieved January 17, 2026, from [Link]
-
Morphological comparison of MOF structures via scanning electron... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Spectroscopic analysis of metal-organic framework composite materials. (2025). American Chemical Society. Retrieved January 17, 2026, from [Link]
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The scanning electron microscopy (SEM) images of MOFs and natural... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Surface area and gas sorption data for high surface area MOF materials. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. (2020). Dalton Transactions, 49, 13493-13504. Retrieved January 17, 2026, from [Link]
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Gas Sorption Characterization of Metal Organic Frameworks Webinar. (2021). YouTube. Retrieved January 17, 2026, from [Link]
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Characterization of MOFs by single crystal and powder X-ray diffraction. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
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Scanning electron micrograph (SEM) of metal organic framework of... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Spectroscopy, microscopy, diffraction and scattering of archetypal MOFs: formation, metal sites in catalysis and thin films. (2018). Chemical Society Reviews. Retrieved January 17, 2026, from [Link]
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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(a) The UV-Vis diffuses reflectance spectra of Fe-MOF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Fluorescent Nanoporous Gene Drugs with Fenton-like Catalysis Vector Research. (2024). MDPI. Retrieved January 17, 2026, from [Link]
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The powder X-ray diffraction (PXRD) of MOF 1 showing the simulated (black) and the experimental (red) patterns. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization and Gas Separation Properties of MOF-5 Mixed Matrix Membranes. (2019). DergiPark. Retrieved January 17, 2026, from [Link]
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Powder X-ray diffraction (PXRD) analysis of "2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid" based MOFs
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their modular nature allows for the design of materials with exceptionally high surface areas and tunable pore environments, making them prime candidates for applications in gas storage, separation, catalysis, and drug delivery.[1][2] The linker, 2,2',2''-(benzene-1,3,5-triyltris(oxy))triacetic acid (commonly abbreviated as H₃BTOA), is a flexible, tripodal carboxylate ligand that can form diverse and complex MOF architectures.
Powder X-ray Diffraction (PXRD) is the cornerstone technique for the characterization of these materials.[3] It serves as the primary method for confirming the formation of the desired crystalline phase, assessing sample purity, and verifying the structural integrity of the framework after synthesis and post-synthetic modifications, such as solvent exchange or the loading of guest molecules like pharmaceuticals.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of PXRD for the analysis of H₃BTOA-based MOFs.
Part I: The Role of PXRD in MOF Characterization
For any newly synthesized MOF, PXRD analysis is non-negotiable. It provides a "fingerprint" of the crystalline material, allowing for:
-
Phase Identification: The diffraction pattern is unique to a specific crystal structure. By comparing the experimental pattern to a simulated pattern from single-crystal X-ray diffraction (SCXRD) data or to patterns from a crystallographic database, the synthesized phase can be unequivocally identified.[5][6]
-
Purity Assessment: The presence of sharp, unexpected peaks can indicate crystalline impurities, such as unreacted starting materials or competing MOF phases. A broad, undulating baseline might suggest the presence of an amorphous byproduct.[6]
-
Structural Stability: In drug development, MOFs are often used as delivery vehicles. It is crucial to confirm that the framework remains intact after encapsulating a drug molecule. PXRD is used to compare the pattern of the MOF before and after drug loading to detect any changes in crystallinity or structure.[4]
-
Crystallite Size Estimation: The width of the diffraction peaks is inversely related to the size of the crystalline domains. Broader peaks generally indicate smaller, nano-sized crystallites, while sharp peaks are characteristic of larger, micro-sized crystals.[1]
Part II: Experimental Protocol for PXRD Analysis
This section outlines a comprehensive, step-by-step protocol for acquiring high-quality PXRD data for H₃BTOA-based MOFs.
Sample Preparation: The Foundation of Good Data
Proper sample preparation is critical for obtaining reliable and reproducible PXRD data. The goal is to present a sample to the X-ray beam with a sufficient number of randomly oriented crystallites.[7]
Protocol:
-
Sample Activation/Solvent Exchange: As-synthesized MOFs often have solvent molecules occupying their pores. For baseline characterization, it is common to analyze the "activated" material, where these solvents have been removed, typically by heating under vacuum. If analyzing a solvated or drug-loaded sample, ensure the sample remains in its mother liquor or a relevant solvent to prevent framework collapse.[8]
-
Grinding: Gently grind approximately 10-20 mg of the MOF sample in an agate mortar and pestle.
-
Causality: Grinding breaks down larger agglomerates and reduces preferred orientation, where crystallites align in a non-random way, which can skew peak intensities.[7][9] Use minimal pressure to avoid inducing amorphization or structural changes in the material. For air- or moisture-sensitive samples, this step should be performed in a glovebox.
-
-
Mounting:
-
Standard Method (Reflection Geometry): Use a low-background sample holder (e.g., zero-diffraction silicon). Carefully pack the powdered sample into the holder's cavity, using the edge of a glass slide to create a flat, smooth surface that is flush with the holder's surface.
-
Air-Sensitive Samples (Transmission Geometry): For samples that degrade upon exposure to air, load the finely ground powder into a thin-walled glass or polymer capillary tube (e.g., 0.5-1.0 mm diameter) inside a glovebox. Seal the capillary with clay or by flame.[8]
-
Causality: A smooth, level surface ensures that the sample is at the correct height in the diffractometer, preventing peak position errors. Capillaries protect sensitive samples and allow them to be spun during data collection, which further improves crystallite randomization.
-
Instrumentation and Data Acquisition
The following parameters are typical for a modern powder diffractometer (e.g., Bruker D8/D2 Phaser, PANalytical Empyrean) using Cu Kα radiation.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| X-ray Source | Cu Kα (λ = 1.5418 Å) | Copper is the most common X-ray source for laboratory diffractometers, offering a good balance of intensity and resolution for MOF analysis. |
| Voltage & Current | 30-40 kV, 10-40 mA | These settings control the X-ray flux. Higher power yields better signal-to-noise but should be within the instrument's recommended limits. |
| Goniometer Geometry | Bragg-Brentano (θ/2θ) | This is the standard reflection geometry for powdered samples, providing high resolution. |
| Scan Range (2θ) | 2° to 50° | MOFs, with their large unit cells, typically have their most characteristic and intense diffraction peaks at low 2θ angles (< 20°). A wider scan can be useful for structural refinement. |
| Step Size (2θ) | 0.02° - 0.03° | A small step size ensures that sharp diffraction peaks are adequately defined by a sufficient number of data points. |
| Scan Speed / Time per Step | 0.5 - 2 seconds/step | A slower scan rate improves the signal-to-noise ratio, which is crucial for detecting weak peaks that might indicate impurities or superstructures.[10] |
| Sample Rotation | On (if available) | Spinning the sample during data collection significantly improves particle statistics and minimizes preferred orientation effects. |
Data Processing and Analysis
Once the raw data is collected, it must be processed to extract meaningful information. This workflow is often performed using software like HighScore Plus, GSAS-II, or TOPAS.[11][12][13]
Workflow Diagram
Caption: Workflow for PXRD data analysis of MOFs.
Step-by-Step Analysis:
-
Background Subtraction: The raw data contains contributions from instrument noise and sample fluorescence. This background is modeled (e.g., with a Chebyshev polynomial) and subtracted to isolate the diffraction peaks.[12]
-
Phase Identification: The experimental peak positions (in °2θ) and their relative intensities are compared against a reference pattern. This reference can be a simulated pattern from a known crystal structure (.cif file) or an entry in a database like the Cambridge Structural Database (CSD) or the Powder Diffraction File (PDF). A good match confirms the identity of the synthesized material.
-
Unit Cell Refinement (Le Bail or Pawley Fitting): If the crystal structure is known, a Le Bail or Pawley fit can be performed. These methods refine the unit cell parameters and peak profile parameters to achieve the best possible fit to the experimental data without requiring knowledge of the atomic positions. This is an excellent way to obtain precise lattice parameters and confirm phase purity.
-
Structure Refinement (Rietveld Method): The Rietveld method is a powerful technique that fits the entire calculated diffraction pattern to the experimental data.[13][14] It starts with an initial structural model (including space group, atomic coordinates, and site occupancies) and refines these parameters to minimize the difference between the calculated and observed patterns.[12] A successful Rietveld refinement provides high-confidence validation of the crystal structure and can yield detailed information about bond lengths, angles, and atomic occupancies.
Part III: Interpreting PXRD Data for H₃BTOA-based MOFs
The flexible ether linkages in the H₃BTOA linker can lead to framework dynamics or lower crystallinity compared to MOFs made with rigid linkers. This can manifest in the PXRD pattern.
-
Peak Broadening: Broader peaks than expected can be due to small crystallite size, framework strain, or dynamic disorder of the flexible linker arms.
-
Low-Angle Peaks: The large, porous nature of these MOFs means the most intense and structurally significant peaks will appear at very low 2θ values (often below 10°). It is critical that the instrument is well-aligned in this region and that the scan starts at a low enough angle (e.g., 2-3°).
-
Structural Transformations: H₃BTOA-based MOFs may exhibit structural changes upon solvent removal or guest uptake. This is observed as a shift in peak positions or a complete change in the diffraction pattern. Comparing the "as-synthesized" and "activated" patterns is essential to understand the material's stability and flexibility.
Example: A shift of the first major peak to a higher 2θ angle upon activation typically indicates a contraction of the unit cell as solvent molecules are removed from the pores.
Part IV: Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background noise | Sample fluorescence (common with Cu Kα and Co/Fe-containing MOFs), insufficient sample amount, poor counting statistics. | Use a monochromator or detector with energy discrimination. Increase scan time. Ensure the sample holder is fully and evenly packed. |
| Missing or weak peaks | Strong preferred orientation, poor crystallinity, insufficient scan time. | Re-grind the sample more thoroughly. Use a sample spinner or capillary transmission setup. Increase the data collection time. |
| Shifted peak positions | Sample displacement error (incorrect sample height), unit cell changes due to solvent loss or guest inclusion. | Re-pack the sample holder ensuring the surface is flat and flush. This is a real effect; analyze it by comparing it to the expected pattern to understand framework dynamics. |
| Extra, unidentified peaks | Presence of a crystalline impurity (unreacted linker, metal oxide, or a different MOF phase). | Review the synthesis protocol. Purify the product. Identify the impurity phase by matching its peaks to a database. |
Conclusion
Powder X-ray diffraction is an indispensable tool for the characterization of MOFs synthesized with the flexible linker this compound. A meticulously executed protocol, from sample preparation to data analysis, is paramount for obtaining high-quality, reliable data. This information is crucial for confirming successful synthesis, evaluating material purity and stability, and ultimately, for advancing the application of these promising materials in fields such as drug delivery and materials science.
References
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JoVE. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]
-
YouTube. (2021). Rietveld Refinement using GSAS II for the MOF XRD | Simple Guide | Part 1. [Link]
-
Fairen-Jimenez, D., et al. (2014). Crystallography of metal–organic frameworks. Acta Crystallographica Section A: Foundations and Advances. [Link]
-
JoVE. (2022). Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. Journal of Visualized Experiments. [Link]
-
Wang, B., et al. (2021). Probing Molecular Motions in Metal–Organic Frameworks by Three-Dimensional Electron Diffraction. Journal of the American Chemical Society. [Link]
-
Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. [Link]
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GSAS-II Documentation. (n.d.). Rietveld Refinement. [Link]
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Bruker. (n.d.). Supplementary Information for: Design and synthesis of pillared metal-organic frameworks featuring olefinic fragments. [Link]
-
Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions. [Link]
-
NIH. (2018). Preparation and Applications of Metal–Organic Frameworks (MOFs): A Laboratory Activity and Demonstration for High School and/or Undergraduate Students. [Link]
-
ResearchGate. (2017). The powder X-ray diffraction (PXRD) of MOF 1 showing the simulated (black) and the experimental (red) patterns. [Link]
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University of Alberta. (n.d.). Sample Preparation – EAS X-Ray Diffraction Laboratory. [Link]
-
Semantic Scholar. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. [Link]
-
YouTube. (2020). How to do Rietveld Refinement in an easy way of Spinel MnFe2O4 Ferrite using FullProf Suite Program. [Link]
-
ResearchGate. (2017). The X-ray diffraction patterns of MOF. [Link]
-
PubMed. (2015). In situ synthesized 3D heterometallic metal-organic framework (MOF) as a high-energy-density material shows high heat of detonation, good thermostability and insensitivity. [Link]
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NIH. (2021). Physiochemical characterization of metal organic framework materials: A mini review. [Link]
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ResearchGate. (2016). Characterization of Metal-Organic Frameworks Using X-ray Diffraction. [Link]
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Russian Chemical Reviews. (2017). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. [Link]
-
ResearchGate. (2015). Rietveld refinement plot for the CuTATB MOF obtained in bulk. [Link]
-
Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. [Link]
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novoMOF. (2019). How we measure and ensure the high quality of our MOFs. [Link]
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ResearchGate. (2013). Synchrotron X-ray studies of metal-organic framework M 2(2,5-dihydroxyterephthalate), M = (Mn, Co, Ni, Zn) (MOF74). [Link]
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Application Note: Unveiling the Thermal Stability of MOFs Featuring 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid via Thermogravimetric Analysis
Introduction: The Critical Role of Thermal Stability in MOF Applications
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them promising candidates for a vast array of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] The practical viability of MOFs in these fields is critically dependent on their structural integrity under operational conditions, particularly their thermal stability.[3][4] Thermogravimetric analysis (TGA) is an indispensable technique for evaluating the thermal stability of MOFs, providing quantitative insights into their decomposition pathways and operational temperature limits.[1][5]
This application note provides a comprehensive guide to the thermogravimetric analysis of MOFs synthesized with the flexible, tricarboxylic acid linker, 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (also known as 1,3,5-Tris(carboxymethoxy)benzene or H3TCMB).[6] This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth protocols and data interpretation strategies to ensure the accurate assessment of MOF thermal stability.
Significance of TGA for MOFs Containing this compound
The unique structure of the this compound linker, with its central benzene core and flexible oxyacetic acid arms, imparts specific characteristics to the resulting MOFs that can be effectively probed by TGA. Key insights that can be gained include:
-
Solvent Removal and Activation: TGA is crucial for determining the temperature range required for the removal of guest molecules (e.g., solvents) from the MOF pores without causing framework collapse. This is a critical step in "activating" the MOF to make its porous structure accessible.[7]
-
Framework Decomposition Temperature: TGA identifies the onset temperature of framework decomposition, which is a primary indicator of the MOF's thermal stability. This parameter is vital for defining the maximum operating temperature for applications.[7][8]
-
Stoichiometry and Compositional Analysis: By quantifying the mass loss at different stages, TGA can help to elucidate the composition of the MOF, including the ratio of the organic linker to the metal oxide residue.[9] This can be particularly useful in conjunction with other techniques like quantitative NMR.[9]
-
Influence of Metal Node: The nature of the metal node coordinated to the linker significantly influences the thermal stability of the MOF. TGA allows for a direct comparison of the thermal stabilities of isostructural MOFs with different metal centers.[4]
Experimental Protocol: A Step-by-Step Guide to TGA of MOFs
This protocol provides a detailed methodology for performing TGA on MOFs containing the this compound linker. The causality behind each experimental choice is explained to ensure a robust and reproducible analysis.
Instrumentation and Consumables:
-
Thermogravimetric Analyzer (TGA) with a high-resolution balance.
-
TGA sample pans (platinum, alumina, or ceramic).
-
High-purity inert gas (e.g., Nitrogen or Argon).
-
Oxidative gas (e.g., Air or Oxygen) for combustion studies.
-
Microbalance for accurate sample weighing.
Experimental Workflow Diagram:
Caption: A flowchart illustrating the key stages of a TGA experiment for MOF analysis.
Step-by-Step Methodology:
-
Sample Preparation and Activation:
-
It is crucial to start with a well-characterized and activated MOF sample. As-synthesized MOFs often have their pores filled with solvent molecules.
-
Activate the MOF sample by a suitable method, such as solvent exchange followed by heating under vacuum.[10] The choice of activation procedure should be consistent for comparative studies.
-
Gently grind the MOF crystals into a fine powder to ensure uniform heat distribution during the TGA experiment.
-
-
Instrument Calibration and Setup:
-
Perform routine calibrations of the TGA instrument for mass and temperature according to the manufacturer's guidelines. This ensures the accuracy of the measurements.
-
Select an appropriate sample pan. Platinum pans are generally suitable, but for metals that may alloy with platinum at high temperatures, alumina or ceramic pans are preferred.
-
Tare the empty sample pan before adding the sample.
-
-
Sample Loading:
-
Accurately weigh approximately 5-10 mg of the activated MOF powder directly into the tared TGA pan using a microbalance. A smaller sample size minimizes thermal gradients within the sample.
-
Gently tap the pan to ensure a thin, even layer of the sample at the bottom. This promotes uniform heating and gas diffusion.
-
-
TGA Program and Execution:
-
Place the sample pan into the TGA instrument.
-
Purge the furnace with an inert gas, typically nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis. This removes any residual air and provides an inert atmosphere for studying the thermal decomposition of the MOF.
-
Equilibrate the sample at a starting temperature, for example, 30 °C.
-
Set the heating program. A typical heating rate for MOFs is 5-10 °C/min.[8] Slower heating rates can provide better resolution of thermal events but increase the experiment time.
-
Heat the sample from the starting temperature to a final temperature sufficient to ensure complete decomposition of the organic linker, typically around 800-900 °C.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis and Interpretation:
-
Plot the percentage mass loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
The derivative of the TGA curve (DTG curve) can be plotted to better identify the temperatures of maximum mass loss rates.
-
Interpreting the TGA Curve: A Predictive Guide for MOFs with this compound
The TGA curve of a MOF containing the this compound linker is expected to exhibit distinct mass loss steps corresponding to different thermal events.
Hypothetical TGA and DTG Curves:
A hypothetical TGA curve for a MOF with this linker would likely show three main regions of mass loss:
-
Initial Mass Loss (Desolvation): A mass loss step at lower temperatures, typically below 200 °C, corresponds to the removal of any residual physisorbed or coordinated solvent molecules from the MOF pores. The magnitude of this mass loss provides information about the porosity and solvent accessibility of the MOF.
-
Plateau of Stability: Following desolvation, a stable plateau in the TGA curve indicates the temperature range where the MOF framework is intact.[7] The length of this plateau is a key indicator of the MOF's thermal stability. For MOFs with aromatic carboxylate linkers, this plateau can extend to 300-500 °C, depending on the metal node.[3]
-
Framework Decomposition: A significant and often sharp mass loss at higher temperatures signifies the decomposition of the organic linker and the collapse of the MOF structure.[1] For the this compound linker, this decomposition is expected to occur in one or multiple steps as the carboxylate groups and the benzene core break down.
-
Final Residue: At the end of the experiment, the remaining mass corresponds to the thermally stable inorganic residue, which is typically a metal oxide.[9] The experimental mass of the residue can be compared with the theoretical value to confirm the stoichiometry of the MOF.
Table of Expected Thermal Events:
| Thermal Event | Expected Temperature Range (°C) | Expected Mass Loss (%) | Description |
| Desolvation | 30 - 200 | Variable | Removal of guest solvent molecules (e.g., DMF, water) from the MOF pores. |
| Framework Stability | 200 - 350 | < 2% | A plateau indicating the thermal stability of the intact MOF framework. |
| Decomposition of Linker | 350 - 600 | Significant | Breakdown of the this compound linker. |
| Final Residue | > 600 | - | Formation of a stable metal oxide residue. |
Note: The exact temperatures and mass loss percentages will depend on the specific metal node, the synthesis conditions, and the activation procedure.
Logical Relationship Diagram for Data Interpretation:
Caption: A diagram showing the logical progression of interpreting a TGA curve for a MOF.
Conclusion
Thermogravimetric analysis is a powerful and essential tool for characterizing the thermal stability of MOFs containing the this compound linker. By following a rigorous experimental protocol and applying a systematic approach to data interpretation, researchers can gain critical insights into the material's operational limits, guest-framework interactions, and compositional integrity. The information derived from TGA is fundamental for the rational design and successful implementation of these advanced materials in diverse technological applications.
References
- BenchChem. (n.d.). Comparative thermal stability of MOFs based on different dicarboxylic acid linkers.
- De Vylder, A., et al. (n.d.). Probing Metal-Organic Framework Stoichiometry Using Quantitative NMR and TGA. ChemRxiv.
- CD Bioparticles. (n.d.). 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid.
- ResearchGate. (n.d.). Figure S4. Hypothetical thermogravimetric analysis (TGA) traces of MOFs....
- Han, L., et al. (2022). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. ACS Publications.
- Férey, G., et al. (2007). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Chemical Communications.
- Abánades Lázaro, I., & Forgan, R. S. (2024). Thermally activated structural phase transitions and processes in metal–organic frameworks. Chemical Society Reviews.
- Al-Mokhtar, M. A., et al. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI.
- Gándara, F., & Furukawa, H. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments.
- ResearchGate. (n.d.). a). Thermogravimetric analysis (TGA) of dry MOF-5 with a heating rate....
- Iqbal, R., et al. (2023). Facile synthesis and characterization of Al-MOFs using benzene-1,3,5-tricarboxylic acid as a new class of materials for Far-UVC applications. Modern Physics Letters B.
- ResearchGate. (2020). The thermal stability of metal-organic frameworks.
- Kleist, W., et al. (2009). MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application. Thermochimica Acta.
- MDPI. (n.d.). RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications.
- Al-Mayyahi, A. (2022). Physiochemical characterization of metal organic framework materials: A mini review. PMC.
- XRF Scientific. (n.d.). Interpreting results from TGA instruments.
- Microbioz India. (2024). Mastering the Art of Interpreting Thermogravimetric Analysis Data.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions.
- Mu, B., & Walton, K. S. (2011). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. The Journal of Physical Chemistry C.
- Supporting information “Unraveling of the true MOF-5 luminescence”. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Crystallization of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (H₃BTO) MOFs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers working with Metal-Organic Frameworks (MOFs) based on the 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (H₃BTO) linker, also known as 1,3,5-Tris(carboxymethoxy)benzene. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and crystallization of H₃BTO-based MOFs, empowering you to achieve high-quality, crystalline materials for your research in drug development and materials science.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of the potential cause and a series of actionable steps to resolve the problem.
Q1: My synthesis resulted in an amorphous powder or a product with very broad peaks in the Powder X-ray Diffraction (PXRD) pattern. What went wrong?
A1: This is a classic sign of poor crystallinity, which indicates that the nucleation rate was excessively high compared to the crystal growth rate.[1] For a flexible linker like H₃BTO, rapid, uncontrolled coordination with metal ions often leads to disordered polymeric precipitation instead of a long-range ordered framework.
Causality: The flexible ether linkages and three carboxylate arms of the H₃BTO linker can coordinate to metal centers very quickly. If the reaction conditions (temperature, concentration) are too harsh, countless small nuclei form simultaneously and precipitate before they can grow into larger, well-ordered crystals. This results in an amorphous solid or nanocrystalline material with poor PXRD signal quality.
Troubleshooting Steps:
-
Reduce Reaction Temperature: High temperatures accelerate reaction kinetics, favoring rapid nucleation.[2] Try reducing the solvothermal reaction temperature by 10-20 °C increments. While this may increase the required reaction time, it provides the system with more time to self-correct and form a thermodynamically stable, crystalline phase.
-
Decrease Reagent Concentration: High concentrations of the H₃BTO linker and metal salt can lead to supersaturation and rapid precipitation.[3] Halve the concentration of both precursors while keeping the molar ratio constant. This slows the formation of secondary building units (SBUs) and allows for more controlled crystal growth.[4]
-
Introduce a Modulator: This is often the most effective solution. A modulator is a molecule, typically a monocarboxylic acid like acetic acid or formic acid, that competes with the H₃BTO linker for coordination to the metal centers.[5] This competition temporarily caps the growing crystal faces, slowing down the overall growth rate and allowing for the formation of larger, more perfect crystals.[6] See the detailed protocol in Part 3 for guidance on modulator selection and concentration.
-
Alter the Solvent System: The choice of solvent is critical as it influences the solubility of the precursors and the coordination environment.[7] If you are using a highly polar solvent like DMF, consider introducing a co-solvent with a different polarity (e.g., ethanol or water) to fine-tune the solubility and deprotonation of the H₃BTO linker.[8]
Q2: I obtained crystalline material, but the crystals are extremely small (nanocrystalline) and difficult to handle or characterize by single-crystal X-ray diffraction. How can I increase the crystal size?
A2: Obtaining larger single crystals is a common goal for definitive structural analysis. This issue is directly related to the nucleation vs. growth kinetics mentioned in Q1, but requires a more nuanced optimization.
Causality: The formation of many initial nuclei leaves insufficient dissolved material (linker and metal ions) in the solution to support the growth of each nucleus into a large crystal. The key is to limit the number of initial nucleation events.
Troubleshooting Steps:
-
Employ a Temperature Ramping Profile: Instead of placing the reaction vessel directly into a pre-heated oven, use a programmable oven to slowly ramp the temperature to the final setpoint over several hours. A slow heating rate can promote the formation of fewer, more stable nuclei.[9] An even more critical step is often a slow cooling rate, which allows large crystals to form from the solution.
-
Optimize Modulator Concentration: The amount of modulator is crucial. Too little will be ineffective, while too much can completely inhibit MOF formation or lead to the formation of undesirable dense phases.
-
Starting Point: Begin with 10-20 equivalents of the modulator (e.g., acetic acid) with respect to the metal salt.
-
Systematic Screening: Set up a series of reactions varying the modulator equivalents (e.g., 10, 25, 50, 100 eq.). This allows you to identify the optimal concentration for growing larger crystals of your specific H₃BTO-MOF system.
-
-
Use a Chelating Modulator: For certain metal ions, particularly Al³⁺, chelating modulators like oxalic acid can be highly effective at increasing crystal size.[10] These modulators form stable complexes with the metal ions, slowly releasing them into the reaction and thereby controlling the crystal growth process.
-
Seeding: If you have a small amount of the desired crystalline phase from a previous synthesis, you can use it as seed crystals. Add a few milligrams of the seed crystals to a fresh reaction mixture. The seeds provide a template for growth, bypassing the initial nucleation stage and promoting the growth of larger crystals.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the primary role of a solvent in H₃BTO-MOF synthesis, and how do I choose the right one?
A: The solvent plays multiple critical roles: it dissolves the metal salt and organic linker, acts as a heat transfer medium, and can influence the deprotonation of the linker's carboxylic acid groups.[7] The polarity, boiling point, and coordinating ability of the solvent all impact the final MOF structure.[11]
-
Causality: Solvents like N,N-Dimethylformamide (DMF) are common because they have a high boiling point suitable for solvothermal synthesis and can effectively dissolve both the organic linker and many metal salts.[12] However, at high temperatures, DMF can decompose to generate dimethylamine, which acts as a base and facilitates the deprotonation of the H₃BTO linker, a necessary step for coordination.[13] Water, often present as a co-solvent or from hydrated metal salts, can also play a dramatic role in the assembly and polymorphism of the final structure.[7]
Solvent Selection Guide:
| Solvent | Boiling Point (°C) | Polarity | Key Considerations for H₃BTO-MOFs |
| DMF | 153 | High | Excellent solvating power. Can act as a base source upon heating. |
| DEF | 177 | High | Similar to DMF but with a higher boiling point for higher temperature syntheses. |
| Ethanol | 78 | Medium | Often used as a co-solvent to modify polarity and precursor solubility. |
| Water | 100 | High | Can promote hydrolysis of metal centers but is crucial for forming certain SBUs. Often used in mixed-solvent systems.[8] |
| Acetonitrile | 82 | Medium | Less coordinating than DMF, can be useful when trying to avoid solvent coordination to the metal center. |
Q: How does a modulator work on a molecular level to improve crystallinity?
A: A modulator, typically a monocarboxylic acid, improves crystallinity by kinetically controlling the formation of the MOF. It competes with the multidentate H₃BTO linker to coordinate to the metal centers.[5][14]
-
Causality: Because the modulator is monodentate, its coordination to a metal center is reversible and does not extend the framework. This competitive and reversible binding slows down the rate at which SBUs are formed and linked together. By reducing the speed of polymerization, the system has more time to "self-heal" defects and grow into a more ordered, crystalline structure rather than crashing out as an amorphous solid. This process influences both the nucleation and crystal growth stages.[14]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Modulated Solvothermal Synthesis for Improved Crystallinity
This protocol provides a general methodology for using a modulator to synthesize a crystalline H₃BTO-based MOF.
Step-by-Step Methodology:
-
Precursor Solution A: In a 20 mL glass vial, dissolve the H₃BTO linker (e.g., 30 mg, 0.1 mmol) in 5 mL of N,N-Dimethylformamide (DMF). Sonicate for 10 minutes to ensure complete dissolution.
-
Precursor Solution B: In a separate 20 mL glass vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) in 5 mL of DMF.
-
Addition of Modulator: To Precursor Solution B, add the modulator (e.g., acetic acid). For a starting point of 50 equivalents relative to the metal salt, you would add approximately 0.29 mL of glacial acetic acid.
-
Combining Reagents: Slowly add Precursor Solution B (containing the metal salt and modulator) to Precursor Solution A (containing the linker) while stirring.
-
Solvothermal Reaction: Cap the vial tightly and place it in a programmable laboratory oven. Set the oven to ramp from room temperature to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then slowly cool back to room temperature over 12 hours.
-
Product Isolation: Decant the mother liquor. Wash the resulting crystalline product by soaking it in fresh DMF (3 x 10 mL, 8 hours each) to remove unreacted precursors.
-
Solvent Exchange & Activation: To prepare the MOF for porosity analysis, exchange the DMF with a more volatile solvent like ethanol or acetone (3 x 10 mL, 8 hours each).
-
Drying: Dry the sample under vacuum at a gentle temperature (e.g., 60-80 °C) overnight to fully activate the framework.
-
Characterization: Analyze the product using Powder X-ray Diffraction (PXRD) to confirm phase purity and crystallinity.
Diagram: The Role of a Modulator in H₃BTO-MOF Crystallization
This diagram illustrates how modulators kinetically control MOF formation, leading to improved crystal quality.
Caption: A step-by-step decision tree for improving the crystallinity of H₃BTO-based MOFs.
References
-
CD Bioparticles. (n.d.). 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid. Retrieved from [Link]
-
García-Gascón, J., et al. (2021). Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation. MDPI. Retrieved from [Link]
-
Kim, D., et al. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. ACS Publications. Retrieved from [Link]
-
Lestari, W. W., et al. (2018). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. Request PDF on ResearchGate. Retrieved from [Link]
-
Shaikh, S. M., et al. (2019). Modeling and Simulation of Crystallization of Metal–Organic Frameworks. MDPI. Retrieved from [Link]
-
Hasanzadeh, A., et al. (2022). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. NIH National Library of Medicine. Retrieved from [Link]
-
Bai, X., et al. (2019). Preparation of metal–organic frameworks with bimetallic linkers and corresponding properties. Royal Society of Chemistry. Retrieved from [Link]
-
Jankowski, P. A., et al. (2020). The use of a dynamic solvent system as a novel approach to sustainable MOF crystallization. Royal Society of Chemistry. Retrieved from [Link]
-
Ajoy, A., et al. (2021). Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. ACS Publications. Retrieved from [Link]
-
Nazir, S. (2021). For MOFs hydrothermal synthesis, does it matter either we heat the soultion continuously for given time or in breaks?. ResearchGate. Retrieved from [Link]
-
O'Keefe, C. A., et al. (2021). Postsynthetic Modification of Metal–Organic Frameworks. ACS Publications. Retrieved from [Link]
-
Canossa, S. (2018). How do solvents make influences to MOF structures?. ResearchGate. Retrieved from [Link]
-
Vicente, I., et al. (2018). Synthesis of 2D and 3D MOFs with tuneable Lewis acidity from preformed 1D hybrid sub-domains. NIH National Library of Medicine. Retrieved from [Link]
-
Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. ACS Publications. Retrieved from [Link]
-
Ziarati, A., et al. (2021). Ti-based MOFs with acetic acid pendings as an efficient catalyst in the preparation of new spiropyrans with biological moieties. NIH National Library of Medicine. Retrieved from [Link]
-
Wang, Z., et al. (2019). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Royal Society of Chemistry. Retrieved from [Link]
-
Webber, M. J., et al. (2021). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Royal Society of Chemistry. Retrieved from [Link]
-
Divitini, G., et al. (2022). Linker Deprotonation and Structural Evolution on the Pathway to MOF-74. ACS Publications. Retrieved from [Link]
-
Cliffe, M. J., et al. (2016). Exchange of Coordinated Solvent During Crystallization of a Metal–Organic Framework Observed by In Situ High‐Energy X‐ray Diffraction. NIH National Library of Medicine. Retrieved from [Link]
-
Webber, M. J., et al. (2021). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. NIH National Library of Medicine. Retrieved from [Link]
-
Papa, E., et al. (2019). Synthesis of a thermally stable 2D MOF via neat grinding and annealing of a panel-like triangular ligand with Zn(ii). Royal Society of Chemistry. Retrieved from [Link]
-
Liu, X., et al. (2018). Room-Temperature Synthesis of Two-Dimensional Metal–Organic Frameworks with Controllable Size and Functionality for Enhanced CO2 Sorption. ACS Publications. Retrieved from [Link]
-
Cohen, S. M. (2009). Postsynthetic modification of metal–organic frameworks. Royal Society of Chemistry. Retrieved from [Link]
-
Shaikh, S. M., et al. (2019). Modeling and Simulation of Crystallization of Metal–Organic Frameworks. ResearchGate. Retrieved from [Link]
-
Canossa, S., et al. (2020). Overcoming Crystallinity Limitations of Aluminium Metal‐Organic Frameworks by Oxalic Acid Modulated Synthesis. NIH National Library of Medicine. Retrieved from [Link]
-
Al-Hussaini, S., et al. (2022). (PDF) Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate. Retrieved from [Link]
-
Wang, H., et al. (2023). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid in MOF Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (H3BTOA) in the synthesis of Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common solubility hurdles encountered with this flexible tricarboxylic acid linker. Our aim is to equip you with the expertise and practical knowledge to streamline your experimental workflows and achieve successful MOF synthesis.
Troubleshooting Guide: Addressing H3BTOA Solubility Issues
Poor solubility of the H3BTOA linker is a frequent impediment to achieving a homogeneous reaction mixture, which is critical for the formation of high-quality, crystalline MOFs.[1] This section provides a systematic approach to diagnosing and resolving these solubility challenges.
Issue 1: H3BTOA ligand does not fully dissolve in the primary solvent (e.g., DMF).
Probable Cause: this compound, in its protonated form, exhibits moderate solubility in water but can have limited solubility in commonly used organic solvents like pure N,N-dimethylformamide (DMF).[2] The hydrogen bonding between the carboxylic acid groups contributes to this insolubility.
Solutions:
-
Employ a Solvent Mixture: The use of a co-solvent system is a highly effective strategy. A mixture of DMF and water or DMF and ethanol can significantly enhance the solubility of polycarboxylic acid linkers.[3]
-
Rationale: The addition of a more polar protic solvent like water or ethanol can disrupt the intermolecular hydrogen bonding of the H3BTOA molecules, facilitating their solvation.
-
-
Application of Heat and Sonication: Gentle heating and sonication can aid the dissolution process.
Detailed Protocol 1: Preparation of a Homogeneous H3BTOA Solution using a Co-solvent and Sonication
-
Solvent Preparation: Prepare a solvent mixture of DMF and deionized water (e.g., in a 1:1 v/v ratio). Other ratios can be explored depending on the specific MOF synthesis requirements.
-
Initial Mixing: To a vial containing the required amount of H3BTOA, add the prepared solvent mixture.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 15-30 minutes. Visually inspect the solution for any remaining solid particles.
-
Gentle Heating (Optional): If solids persist, gently heat the solution to 40-60 °C with continuous stirring. Avoid excessive heating that could lead to solvent evaporation or ligand degradation.
-
Final Check: Once the solution is clear, allow it to cool to the reaction temperature before adding the metal salt solution.
Issue 2: The H3BTOA ligand precipitates out of solution upon addition of the metal salt.
Probable Cause: The coordination of the metal ions to the carboxylate groups can alter the overall polarity and solubility of the resulting metal-ligand complexes, potentially leading to precipitation. This can also be an indication that the initial ligand solution was supersaturated.
Solutions:
-
pH Modification through Basification: The most robust method to ensure H3BTOA remains in solution is to deprotonate the carboxylic acid groups using a suitable base. Triethylamine (TEA) is a commonly used organic base for this purpose in MOF synthesis.[6][7]
-
Rationale: Deprotonation of the carboxylic acid groups to form carboxylates (-COO⁻) significantly increases the polarity and, consequently, the solubility of the linker in polar solvents. This pre-coordination step ensures the linker is readily available to react with the metal centers.
-
Detailed Protocol 2: Utilizing Triethylamine (TEA) for Enhanced H3BTOA Solubility
-
Initial Dissolution Attempt: Attempt to dissolve the H3BTOA linker in the chosen solvent or solvent mixture as described in Protocol 1.
-
Addition of TEA: If solubility remains an issue, add triethylamine (TEA) dropwise to the linker solution while stirring. A molar ratio of TEA to H3BTOA of 3:1 is a good starting point to ensure complete deprotonation of the three carboxylic acid groups.
-
Observation: Continue stirring and observe the solution. The H3BTOA should fully dissolve to form a clear solution of triethylammonium 2,2',2''-(benzene-1,3,5-triyltris(oxy))triacetate.
-
Proceed with Synthesis: This clear linker solution can then be used in the subsequent steps of the MOF synthesis by combining it with the metal salt solution.
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving H3BTOA?
A1: Based on its structure and the "like dissolves like" principle, polar aprotic solvents are a good starting point. However, due to its polycarboxylic acid nature, pure solvents may not be sufficient. It is highly recommended to start with a solvent mixture.
| Solvent System | Qualitative Solubility of H3BTOA | Rationale |
| N,N-Dimethylformamide (DMF) | Limited to Moderate | Common MOF solvent, but may require co-solvents or a base.[1] |
| Dimethyl Sulfoxide (DMSO) | Moderate | Highly polar aprotic solvent, good alternative to DMF.[1] |
| DMF / Water | Good | Water enhances polarity and disrupts hydrogen bonding. |
| DMF / Ethanol | Good | Ethanol acts as a polar protic co-solvent.[3] |
| Water | Moderate | The ether linkages and benzene ring limit its overall water solubility.[2] |
Q2: Will the addition of a base like triethylamine interfere with my MOF synthesis?
A2: The addition of a base like triethylamine is a well-established practice in MOF synthesis and generally does not interfere with the formation of the framework.[6][7] In fact, it can be beneficial by promoting the deprotonation of the linker, which is a necessary step for coordination to the metal center.[6] However, the resulting triethylammonium cations will be present in the reaction mixture and may need to be washed out during the MOF purification process.
Q3: Can I use an inorganic base like NaOH or KOH instead of triethylamine?
A3: While inorganic bases will also deprotonate the carboxylic acid groups, they introduce inorganic cations (Na⁺, K⁺) into the reaction mixture. These ions could potentially be incorporated into the MOF structure or compete with the intended metal centers, leading to impurities or different phases. Triethylamine is often preferred as the resulting triethylammonium cation is less likely to be incorporated into the final MOF structure and is easily removed during washing.
Q4: I have dissolved the H3BTOA, but I am not getting any crystalline product. What could be the issue?
A4: The absence of crystallization despite a clear solution can be due to several factors unrelated to initial ligand solubility. The experimental synthesis of MOFs can be empirical and may require optimization.[8][9] Consider the following:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that may need to be adjusted.
-
Modulators: The use of modulators, such as other monocarboxylic acids, can sometimes be necessary to control the nucleation and growth of MOF crystals.
-
pH of the Final Mixture: The overall pH of the reaction mixture after combining the linker and metal salt solutions can influence the crystallization process.
Visualizing the Workflow
The following diagrams illustrate the decision-making process and experimental workflows for overcoming H3BTOA solubility issues.
Caption: Decision tree for troubleshooting H3BTOA solubility.
Caption: Workflow for MOF synthesis using H3BTOA with solubility enhancement.
References
- Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553–8557.
- Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Florida International University. (n.d.). Designing flexible linkers for the synthesis of Metal-Organic Frameworks. FIU Digital Commons. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Modeling and Simulation of Crystallization of Metal–Organic Frameworks. Retrieved from [Link]
-
ResearchGate. (2022, February 14). Can you tell the procedure of synthesis of MOFs?. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal Organic Frameworks Synthesis: The Versatility of Triethylamine. Retrieved from [Link]
-
protocols.io. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]
-
ResearchGate. (2025, October 15). (PDF) Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from [Link]
-
O'Uzbekiston Respublikasi Fanlar Akademiyasi Umumiy Va Noorganik Kimyo Instituti. (n.d.). Facile synthesis and characterization of Al-MOFs using benzene-1,3,5-tricarboxylic acid as a new class of materials for.... Retrieved from [Link]
-
PubMed. (2024, April 22). Metal Organic Frameworks Synthesis: The Versatility of Triethylamine. Retrieved from [Link]
-
DOI. (n.d.). Synthesis of metal-organic frameworks with interest in analytical chemistry. Retrieved from [Link]
-
protocols.io. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The utilization of triethylamine as a deprotonation agent. (b) A schematic representation of Zn2BTC(NO3). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Retrieved from [Link]
-
MDPI. (n.d.). Modeling and Simulation of Crystallization of Metal–Organic Frameworks. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Metal-Organic Frameworks in water at room temperature: Salts as linker sources. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis Methods and Crystallization of MOFs. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, October 5). Understanding and controlling the nucleation and growth of metal–organic frameworks. Chemical Society Reviews. Retrieved from [Link]
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Technical Support Center: Optimizing MOF Formation with 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Metal-Organic Frameworks (MOFs) utilizing the flexible tritopic linker, 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid, also known as 1,3,5-Tris(carboxymethoxy)benzene (H3TCMB). Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of optimizing the reaction temperature for the successful formation of highly crystalline and porous MOFs with this versatile ligand.
The Critical Role of Temperature in H3TCMB-MOF Synthesis
The reaction temperature is a paramount parameter in the solvothermal and hydrothermal synthesis of MOFs. It directly influences the kinetics of nucleation and crystal growth, the coordination environment of the metal centers, and the conformational flexibility of the H3TCMB linker.[1] An improperly optimized temperature can lead to a range of undesirable outcomes, from amorphous precipitates to the formation of non-porous or interpenetrated frameworks. The flexible nature of the ether linkages in H3TCMB adds a layer of complexity, as temperature can dictate the final topology and porosity of the resulting MOF.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not only solutions but also the scientific reasoning behind them.
Issue 1: Amorphous Precipitate or Poor Crystallinity
Q: My reaction yields an amorphous powder or a product with very poor crystallinity according to Powder X-ray Diffraction (PXRD). How can I improve the crystallinity by adjusting the temperature?
A: The formation of an amorphous precipitate or poorly crystalline material is often a result of rapid nucleation and slow crystal growth. The reaction kinetics are highly dependent on temperature.
-
Explanation: At excessively high temperatures, the reaction rate can be too fast, leading to the rapid formation of many small nuclei that do not have sufficient time to organize into a well-ordered crystalline lattice. Conversely, a temperature that is too low may not provide enough energy to overcome the activation barrier for crystal growth.
-
Solutions:
-
Systematic Temperature Screening: Begin with a reported synthesis temperature for a similar flexible tri-carboxylate linker as a starting point. For instance, a hydrothermal synthesis of a Cd(II)-MOF with H3TCMB has been successfully conducted, suggesting a viable temperature range to explore.[2] We recommend screening a range of temperatures, for example, from 100°C to 180°C, in 20°C increments.
-
Prolonged Reaction Time at Lower Temperatures: If high temperatures yield poor results, try a lower temperature (e.g., 100-120°C) with an extended reaction time (e.g., 48-72 hours). This can favor slower, more controlled crystal growth.
-
Ramped Heating Profile: Instead of rapid heating, program your oven or reactor to ramp up to the target temperature slowly over several hours. This can promote the formation of fewer, more stable nuclei, leading to larger and more well-defined crystals.
-
| Parameter | Initial Attempt | Suggested Optimization | Rationale |
| Temperature | 160°C | 120°C | Slower kinetics favor crystal growth over nucleation. |
| Time | 24 hours | 48-72 hours | Allows more time for crystal maturation at lower temperatures. |
| Heating Rate | Fast | Slow ramp (e.g., 5°C/min) | Promotes ordered nucleation. |
Issue 2: Formation of an Undesired Crystalline Phase or Interpenetrated Framework
Q: I've obtained a crystalline product, but it's not the desired porous phase. The PXRD pattern doesn't match the expected structure, or I suspect a dense, interpenetrated framework. Can temperature manipulation help?
A: Yes, temperature can be a decisive factor in phase selection, particularly with flexible linkers like H3TCMB. Higher temperatures can sometimes favor the formation of more thermodynamically stable, but potentially less porous, interpenetrated structures.
-
Explanation: The flexible arms of the H3TCMB linker can adopt various conformations. At higher temperatures, the increased kinetic energy can allow the system to overcome the energy barriers to form more complex, interpenetrated structures, which are often denser. Lower temperatures may favor a kinetically controlled product that is less stable but possesses the desired open framework.
-
Solutions:
-
Lower the Reaction Temperature: As a primary strategy, reduce the synthesis temperature. This can help to "trap" a kinetic product that may be more porous.
-
Introduce Modulators: While not strictly a temperature adjustment, the use of modulators (e.g., monocarboxylic acids like acetic acid or formic acid) can influence the formation of secondary building units (SBUs) and prevent the formation of dense phases. The effectiveness of modulators is also temperature-dependent.
-
Solvent System Modification: The choice of solvent can influence the solubility of reactants and the stability of different phases at various temperatures. Consider screening different solvent systems in conjunction with temperature variations.
-
Issue 3: Low Porosity or Surface Area
Q: My MOF is crystalline, but the gas sorption analysis shows a much lower surface area than expected. How is this related to the synthesis temperature?
A: Low porosity in a crystalline MOF can be due to several factors influenced by temperature, including residual solvent or ligand molecules in the pores, or partial framework collapse during solvent removal.
-
Explanation: The synthesis temperature can affect the completeness of the reaction. At lower temperatures, unreacted linkers or solvent molecules might become trapped within the pores. Higher temperatures can promote a more complete reaction, leading to cleaner pores. However, excessively high temperatures can also lead to the formation of a less porous, more stable phase.
-
Solutions:
-
Optimize Activation Temperature: Before assuming a synthesis issue, ensure your activation (solvent removal) process is optimized. The thermal stability of the H3TCMB ligand is reported to be up to approximately 250°C. A carefully controlled activation temperature, often under vacuum, is crucial.
-
Increase Synthesis Temperature (with caution): A modest increase in the synthesis temperature might help to drive the reaction to completion and prevent the inclusion of unreacted starting materials in the pores. Monitor for phase changes when doing so.
-
Post-Synthetic Washing: After synthesis, a thorough washing with a suitable solvent (e.g., DMF or ethanol) at a slightly elevated temperature (e.g., 60-80°C) can help remove residual reactants from the pores before activation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the hydrothermal/solvothermal synthesis of a MOF with the H3TCMB linker?
A1: Based on reports of MOFs with similar flexible tri-carboxylate linkers and the successful synthesis of a Cd(II)-H3TCMB MOF, a starting temperature in the range of 120-160°C is recommended for initial experiments.[2]
Q2: Can H3TCMB-based MOFs be synthesized at room temperature?
A2: While high temperatures are common for MOF synthesis to ensure high crystallinity, room temperature synthesis is an emerging area. Given the flexibility of the H3TCMB linker, room temperature synthesis might be possible but could require longer reaction times or the use of specific solvents or additives to facilitate crystallization.
Q3: How does the flexibility of the H3TCMB linker interact with the reaction temperature?
A3: The flexible ether linkages of H3TCMB allow the carboxylate groups to adopt a wide range of positions. Temperature provides the energy for these conformational changes. At lower temperatures, the linker may be more rigid, potentially leading to a specific, kinetically favored structure. At higher temperatures, the increased flexibility can lead to different coordination modes and potentially more complex, thermodynamically stable structures, which may include undesirable dense or interpenetrated phases.
Q4: What characterization techniques are essential for evaluating the effect of temperature on my H3TCMB-MOF synthesis?
A4: The following techniques are crucial:
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of your product.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of your MOF and determine the appropriate activation temperature. The H3TCMB ligand itself is stable up to about 250°C.
-
Gas Sorption Analysis (e.g., N2 at 77K): To determine the porosity and surface area (BET surface area) of your activated MOF.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size, which can be influenced by the reaction temperature.
Experimental Workflow & Visualization
Workflow for Temperature Optimization
The following diagram illustrates a systematic approach to optimizing the reaction temperature for the synthesis of an H3TCMB-based MOF.
Caption: A systematic workflow for optimizing reaction temperature in H3TCMB-MOF synthesis.
Relationship between Temperature and MOF Properties
This diagram illustrates the causal relationships between reaction temperature and the resulting properties of the MOF.
Caption: Influence of reaction temperature on key H3TCMB-MOF properties.
References
-
Synthesis and Characterization of Advanced Metal-Organic Frameworks (MOFs). (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014). Journal of Visualized Experiments. Retrieved from [Link]
-
The diagram of 1, 3, 5-tris(carboxymethoxy) benzene ligand. (n.d.). ResearchGate. Retrieved from [Link]
Sources
Navigating the Synthesis of MOFs with 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile but sometimes challenging ligand, 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (also known as H₃BTOA or BTOA). This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of the solvent in your synthetic protocols. As Senior Application Scientists, we understand that mastering the nuances of MOF synthesis is key to unlocking their potential in your research and development endeavors.
Troubleshooting Guide: From Amorphous Powders to Crystalline Materials
This section addresses common issues encountered during the synthesis of BTOA-based MOFs, offering explanations and actionable solutions rooted in the principles of crystal engineering.
Question 1: My synthesis yielded an amorphous powder instead of the expected crystalline MOF. What went wrong?
Answer:
The formation of an amorphous product is a frequent challenge in MOF synthesis and often points to issues with nucleation and crystal growth kinetics. The solvent system plays a pivotal role here.
-
Causality: Rapid precipitation of the metal-ligand coordination polymer can outpace the ordered self-assembly required for crystallization. This is often exacerbated by a solvent that promotes high solubility of the precursors, leading to supersaturation, followed by a rapid crash-out of an amorphous solid. The solvent's ability to deprotonate the carboxylic acid groups of the BTOA ligand also significantly influences the reaction rate.[1] Solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMA) can be hydrolyzed at higher temperatures, generating amines that deprotonate the ligand and accelerate the reaction.[1][2][3]
-
Troubleshooting Steps:
-
Solvent Polarity and Coordination: Experiment with a co-solvent system. Introducing a less polar solvent can sometimes temper the solubility of the reactants, slowing down the reaction rate and favoring crystalline growth.[4]
-
Coordination Modulation: Introduce a "modulator," which is a monofunctional ligand that competes with the BTOA linker for coordination to the metal centers.[5][6] This slows down the overall framework assembly, allowing more time for defects to be corrected and for a crystalline structure to form. Common modulators for carboxylate-based MOFs include monocarboxylic acids like acetic acid or benzoic acid. The modulator can cap growing crystal faces, influencing both crystal size and morphology.[6]
-
Temperature Profile: Lowering the reaction temperature can decrease the rate of nucleation and favor the growth of larger, more well-defined crystals.[4] Conversely, in some systems, a higher temperature may be necessary to overcome kinetic barriers to crystallization. A systematic variation of the solvothermal reaction temperature is recommended.[7]
-
pH Adjustment: The deprotonation state of the BTOA ligand is critical. The addition of a small amount of acid (like HCl) or base can alter the pH and influence the coordination chemistry, sometimes promoting crystallinity.[8]
-
Question 2: The particle size of my MOF is too large/small for my application. How can I control this by adjusting the solvent?
Answer:
Controlling the particle size of MOFs is crucial for applications ranging from catalysis to drug delivery.[9][10] The solvent system is a powerful tool for tuning particle size.
-
Causality: Particle size is determined by the relative rates of nucleation and crystal growth.
-
High Nucleation Rate: Leads to a large number of small crystals. This is often seen in solvents that promote rapid deprotonation of the linker and high supersaturation.
-
High Growth Rate: Favors the formation of fewer, larger crystals.
-
-
Strategies for Particle Size Control:
-
Solvent Mixtures: The ratio of solvents in a mixed-solvent system can be systematically varied. For instance, in a DMF/water system, changing the ratio can alter the solubility of the precursors and the rate of ligand deprotonation, thereby influencing particle size.[1]
-
Modulator Concentration: Increasing the concentration of a modulator will generally lead to smaller crystal sizes.[6][11] The modulator competes with the linker, effectively "poisoning" crystal growth sites and promoting the formation of new nuclei.
-
Antisolvent Addition: The introduction of a nonpolar "antisolvent" can induce precipitation and influence particle size.[4] Careful control over the rate of antisolvent addition is necessary to avoid amorphous precipitation.
-
| Parameter | Effect on Particle Size | Rationale |
| Increased Modulator Concentration | Decrease | Modulators cap crystal growth, leading to more nucleation events.[6][11] |
| Lower Reaction Temperature | Increase | Slower kinetics favor crystal growth over nucleation.[4] |
| Use of a More Viscous Solvent | Increase | Slower diffusion of reactants can favor the growth of existing crystals. |
| Rapid Addition of Reactants | Decrease | Promotes rapid nucleation, resulting in smaller particles. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the role of solvents in the synthesis of BTOA-based MOFs.
Question 1: What are the most common solvents used for synthesizing MOFs with this compound and why?
Answer:
The most frequently employed solvents for the solvothermal synthesis of MOFs with carboxylate-based linkers like BTOA are high-boiling point, polar aprotic solvents.[7][8]
-
N,N-Dimethylformamide (DMF): This is arguably the most common solvent in MOF synthesis.[12] Its high boiling point (153 °C) is suitable for solvothermal reactions, and it is a good solvent for a wide range of metal salts and organic linkers.[13] However, at elevated temperatures, DMF can decompose to form dimethylamine, which can act as a base to deprotonate the BTOA ligand, influencing the reaction kinetics.[2][3]
-
N,N-Diethylformamide (DEF) and N,N-Dimethylacetamide (DMA): These are similar to DMF but have different boiling points and decomposition pathways, which can lead to the formation of different MOF structures or phases.[1] The choice between them can be a subtle but critical parameter in achieving a desired topology.
-
Water and Alcohols (e.g., Ethanol): Often used in combination with the aforementioned solvents. Water can play a role in the formation of metal-oxo clusters that serve as secondary building units (SBUs) in the MOF structure.[14] Ethanol can help to solubilize the organic linker.[15] The ratio of these co-solvents can dramatically impact the final product.[1]
Question 2: How does the choice of solvent influence the final MOF structure and its properties?
Answer:
The solvent is not merely a medium for the reaction; it can act as a structure-directing agent or even be incorporated into the final framework.[1]
-
Template Effect: Solvent molecules can occupy the pores of the forming MOF, influencing the size and shape of the channels.[2] In some cases, the decomposition products of the solvent, such as dialkylammonium cations from DMF or DEF, can act as templates around which the framework assembles.[2][3]
-
Coordination and Deprotonation: The ability of the solvent to coordinate to the metal center or to deprotonate the BTOA ligand affects the connectivity of the final structure.[1] This can lead to the formation of different polymorphs or isomers with distinct pore structures and properties.
-
Post-Synthetic Activation: The solvent used in the synthesis will fill the pores of the as-synthesized MOF.[8] The ease with which this solvent can be removed (a process called "activation") without causing the framework to collapse is a critical consideration.[16][17] Solvents with high boiling points and strong interactions with the framework can be difficult to remove.[16] Therefore, a solvent exchange step with a more volatile solvent (e.g., ethanol or acetone) is often necessary before activation under heat and vacuum.[8]
Experimental Protocols and Visualizations
Representative Solvothermal Synthesis of a BTOA-based MOF
This protocol provides a general starting point for the synthesis. Note that the optimal conditions (metal salt, solvent ratio, temperature, and time) will need to be determined empirically for your specific system.
-
Reactant Preparation:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O) in 5 mL of DMF.
-
In a separate vial, dissolve 0.05 mmol of this compound (H₃BTOA) in 5 mL of DMF. Sonication may be required to fully dissolve the ligand.
-
-
Reaction Mixture:
-
Combine the two solutions in the 20 mL scintillation vial.
-
If using a modulator, add it to the reaction mixture at this stage (e.g., 10 equivalents relative to the ligand).
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the vial in a preheated oven at 120 °C for 24-72 hours.
-
-
Isolation and Washing:
-
Allow the vial to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) to remove unreacted precursors.
-
-
Solvent Exchange and Activation:
-
Immerse the product in a volatile solvent such as ethanol or acetone for 3 days, replacing the solvent several times each day.[8]
-
Activate the MOF by heating under vacuum at a temperature determined by the thermal stability of the material (e.g., 150 °C) for 12-24 hours to remove the solvent from the pores.
-
Logical Workflow for Solvent Selection in BTOA-MOF Synthesis
Caption: The role of a modulator in slowing down MOF assembly to favor the formation of a crystalline product.
References
- Al-Ghamdi, M. S., & Al-Otaibi, A. L. (2015). Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry, 8(5), 693-707.
- novoMOF. (2020, February 11).
- Zhang, Y., et al. (2021). Facile Synthesis and Size Control of 2D Cyclodextrin-Based Metal–Organic Frameworks Nanosheet for Topical Drug Delivery.
- Polzin, M. (2026). Underlying mechanism of particle size control for CuBTC MOF. American Chemical Society.
- Skalla, R., & Bloch, E. (2024, March 19). Evaluating the particle sizes of metal-organic frameworks through powder-and-solution-based methods. American Chemical Society.
- Ahmad, R., et al. (2023). Coordination modulation: a way to improve the properties of metal–organic frameworks. Chemical Society Reviews.
- Larsen, R. W., & Wojtas, L. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments.
- Request PDF. (2025, August 6). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link.
- McGuire, C. V., & Forgan, R. S. (2020). Modulated self-assembly of metal–organic frameworks.
- Kevin, M. (2018, December 25). How do solvents make influences to MOF structures?
- Zain, F. F. M., et al. (2023). STUDY OF SOLVOTHERMAL SYNTHESIS OF MAGNESIUM-BASED METAL-ORGANIC FRAMEWORKS. Malaysian Journal of Analytical Sciences.
- Smith, A. J., et al. (2025, November 11). Transitioning Formamide Solvothermal Syntheses of MOFs to Less Toxic Solvents. PubMed.
- Manning, J., & Dürr, T. (n.d.). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations.
- Burrows, A. D., et al. (2005). Solvent hydrolysis and templating effects in the synthesis of metal-organic frameworks. CrystEngComm.
- Das, S., et al. (2025, January). Solvent hydrolysis and templating effects in the synthesis of metal-organic frameworks. CRYSTENGCOMM.
- WO2013186542A1 - Synthesis of mofs - Google P
- Manning, J., & Dürr, T. (n.d.). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations.
Sources
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Preventing interpenetration in MOFs from "2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid"
Introduction
The synthesis of Metal-Organic Frameworks (MOFs) using large, multitopic linkers like 2,2',2''-(benzene-1,3,5-triyltris(oxy))triacetic acid is a powerful strategy for creating materials with exceptionally large pores. However, a significant challenge in this pursuit is the phenomenon of framework interpenetration.[1] This occurs when two or more independent frameworks grow through each other, occupying the void space and drastically reducing the accessible pore size and surface area.[2] While interpenetration can sometimes enhance framework stability, it often negates the primary advantage of using extended linkers.[1][3]
This guide provides a comprehensive set of troubleshooting strategies and frequently asked questions to empower researchers to rationally control and prevent interpenetration, enabling the synthesis of highly porous, non-catenated frameworks.
Section 1: Frequently Asked Questions (FAQs)
Q1: What exactly is framework interpenetration in MOFs?
A: Interpenetration is a phenomenon where the large void space within a single MOF network is occupied by one or more additional, identical networks.[4] These networks are not chemically bonded to each other but are mechanically entangled, much like links in a chain.[5] This catenation is nature's way of minimizing excessive empty space, which can lead to a more stable, denser crystal packing.[1] The degree of interpenetration (DOI) describes how many networks are entangled, with 2-fold and 3-fold interpenetration being common.
Q2: Why is preventing interpenetration a primary goal when using large linkers?
A: The principal motivation for using large, expanded linkers is to create MOFs with ultra-large pores for applications like large-molecule catalysis, drug delivery, or gas separation. Interpenetration directly counteracts this goal by filling the intended voids, which significantly reduces pore volume and surface area.[2] While it can increase stability, the trade-off is often a dramatic loss of the desired porosity.[5]
Q3: What general synthetic factors promote interpenetration?
A: Interpenetration is often favored under conditions that lead to thermodynamically stable, dense products. Key factors include:
-
High Temperatures: Increased kinetic energy can overcome the barriers to forming more complex, interpenetrated structures.[5][6]
-
High Reactant Concentrations: A higher concentration of building blocks in solution increases the probability of multiple networks nucleating and growing simultaneously.[5]
-
"Simple" Solvents: Small solvent molecules that do not effectively fill the pore space can create a thermodynamic incentive for a second framework to occupy the void.[1]
-
Flexible/Long Linkers: Linkers like this compound are designed to create large voids, making them inherently susceptible to interpenetration to increase framework stability.[1]
Q4: Is the this compound linker particularly prone to forming interpenetrated MOFs?
A: Yes. This linker is a large, flexible tricarboxylic acid designed to produce highly connected frameworks with significant void volumes.[7] The very nature of creating such large open spaces makes the resulting framework a prime candidate for interpenetration, as filling these voids with additional networks can lead to a more energetically favorable, stable structure.[1] Therefore, a rational and systematic approach to synthesis is critical to achieve a non-interpenetrated material.
Section 2: Troubleshooting Guide: Experimental Strategies to Prevent Interpenetration
This section addresses common experimental failures and provides validated, step-by-step protocols to achieve non-interpenetrated frameworks.
Problem 1: My synthesis consistently yields a highly interpenetrated framework. How can I systematically modify my reaction conditions?
When facing consistent interpenetration, the first line of defense is to adjust the fundamental parameters of the solvothermal reaction to favor a kinetically controlled, non-interpenetrated product over the often more thermodynamically stable interpenetrated one.
Solution A: Temperature & Concentration Screening
-
Scientific Rationale: Lower temperatures and concentrations reduce the reaction rate, allowing for more ordered crystal growth and potentially trapping the system in a non-interpenetrated, kinetic product state.[5][6] High temperatures and concentrations tend to push the synthesis toward the densest, most stable thermodynamic product, which is often interpenetrated.[5]
-
Experimental Protocol: 2x2 Screening
-
Baseline: Identify the temperature and concentration of your current, interpenetrated synthesis (e.g., 120 °C, 0.05 M).
-
Set Up Vials: Prepare four separate reaction vials with your standard metal salt and linker amounts.
-
Vial 1 (Low Temp, Low Conc.): Reduce temperature by 20-40 °C (e.g., 80-100 °C). Double the solvent volume to halve the concentration (e.g., 0.025 M).
-
Vial 2 (Low Temp, High Conc.): Use the reduced temperature (80-100 °C) but maintain the baseline concentration (0.05 M).
-
Vial 3 (High Temp, Low Conc.): Use the baseline temperature (120 °C) but the reduced concentration (0.025 M).
-
Vial 4 (Control): Run the baseline synthesis again for reproducibility.
-
Analysis: After the reaction, wash the products and analyze each by Powder X-ray Diffraction (PXRD) to identify any new, potentially non-interpenetrated phases.
-
-
Data Summary: Temperature & Concentration Parameters
Parameter Level 1 (Low) Level 2 (High - Baseline) Rationale Temperature 80 - 100 °C 120 °C Lower T favors kinetic, non-IP products.[6] | Concentration | 0.025 M | 0.05 M | Lower [C] reduces nucleation rate.[5] |
Solution B: Solvent System Optimization
-
Scientific Rationale: The solvent is not merely a medium but can act as a "template" within the MOF pores. Larger, bulkier solvent molecules can physically occupy the nascent pores, sterically hindering the formation of a second network.[1] Solvents also affect linker deprotonation and metal coordination, directly influencing the final structure.[4]
-
Experimental Protocol: Solvent Screening
-
Select Solvents: Choose a range of solvents with varying sizes and coordinating abilities. Common choices include N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), N,N-Dimethylacetamide (DMA), and acetonitrile.[8]
-
Reaction Setup: Using the optimal temperature and concentration from Solution A, set up parallel reactions, substituting the solvent in each. Keep all other parameters constant.
-
Mixed Solvents (Optional): Consider using binary solvent mixtures (e.g., DMF/Ethanol) as this can fine-tune the polarity and templating effect.
-
Analysis: Compare the PXRD patterns of the resulting materials to identify solvent systems that yield a non-interpenetrated phase.
-
Problem 2: Adjusting reaction conditions isn't sufficient. How can I use additives to control the outcome?
If modifying primary conditions fails, the next step is to introduce a "modulator," a competing ligand that influences the kinetics of crystal formation.
Solution: Coordination Modulation
-
Scientific Rationale: Coordination modulators are typically simple monocarboxylic acids (like formic acid or benzoic acid) that compete with the multitopic linker for coordination sites on the metal cluster.[9] This competition slows down the rate of framework assembly, preventing the rapid precipitation that can lead to interpenetration and allowing for the formation of more controlled, often non-interpenetrated, crystalline structures.[2][10]
-
Experimental Protocol: Modulator Screening
-
Select Modulator: Choose a modulator. Acetic acid or formic acid are common starting points.
-
Establish Concentration Range: The amount of modulator is critical. Use a large excess relative to the linker. A typical starting range is 20 to 200 equivalents.
-
Set Up Reactions: Using the best conditions identified previously, prepare a series of reactions. To each, add a different concentration of the modulator (e.g., 20 eq, 50 eq, 100 eq, 200 eq).
-
Analysis: Analyze the products by PXRD and Scanning Electron Microscopy (SEM). High modulator concentrations can sometimes lead to changes in crystal morphology or the formation of highly defective materials.[10] The goal is to find a concentration that suppresses interpenetration while maintaining high crystallinity.
-
-
Data Summary: Common Modulators
Modulator pKa Typical Starting Equivalents Scientist's Note Formic Acid 3.77 50 - 200 Often effective in Zr and Sc MOF synthesis.[11] Acetic Acid 4.76 20 - 100 A common choice for many MOF systems. | Benzoic Acid | 4.20 | 20 - 100 | Its bulkier size can also influence crystal morphology. |
Problem 3: I need a robust, non-interpenetrated framework and am willing to modify the linker. What is the most effective strategy?
For ultimate control, especially when other methods fail, rationally designing the linker to sterically prohibit interpenetration is the most powerful approach.
Solution: Introduction of Steric Hindrance
-
Scientific Rationale: By attaching bulky functional groups to the linker backbone, you create "steric hindrance" that acts as a physical barrier, preventing a second framework from weaving through the first.[12][13] This is a proactive design strategy rather than a reactive modification of synthesis conditions.[14][15]
-
Synthetic Strategy:
-
Identify Modification Points: For this compound, the most synthetically accessible points for modification are the 2, 4, and 6 positions of the central benzene ring.
-
Select Bulky Groups: Introduce sterically demanding groups such as methyl (-CH₃), tert-butyl (-C(CH₃)₃), or even phenyl (-C₆H₅) groups onto the central ring.
-
Synthesize Modified Linker: This requires a custom organic synthesis route to produce the new, bulkier linker.
-
MOF Synthesis: Use the modified linker in your original synthesis protocol. The presence of the bulky groups should strongly disfavor interpenetration, leading to the desired open framework. This approach has been shown to be highly effective in accessing non-interpenetrated structures with high surface areas.[12][13]
-
Section 3: Visual Guides & Workflows
Diagram 1: Conceptual Representation of Interpenetration
Caption: Comparison of a single, open network vs. two entangled networks.
Diagram 2: Troubleshooting Workflow for Interpenetration
Caption: A decision tree for systematically addressing interpenetration.
References
- Jiang, H.-L., & Yaghi, O. M. (2013). Interpenetration control in metal–organic frameworks for functional applications. Coordination Chemistry Reviews, 257(13-14), 2232–2249.
-
Kumar, A., et al. (2020). Regulation of the Degree of Interpenetration in Metal–Organic Frameworks. Topics in Current Chemistry, 378(1), 4. Available from: [Link]
-
Martí-Gastaldo, C., et al. (2023). Isoreticular Expansion and Linker-Enabled Control of Interpenetration in Titanium–Organic Frameworks. Journal of the American Chemical Society. Available from: [Link]
- Li, Y.-Z., et al. (2014). Influence of temperature on metal-organic frameworks. Chinese Journal of Inorganic Chemistry, 30(5), 983-993.
- Wang, H., et al. (2021). Steric hindrance regulation in hydrogen-bonded organic frameworks: from nonporous to microporous.
-
Martí-Gastaldo, C., et al. (2023). Isoreticular Expansion and Linker-Enabled Control of Interpenetration in Titanium–Organic Frameworks. PubMed Central. Available from: [Link]
-
McIntyre, C. G., et al. (2018). Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks. Journal of Materials Chemistry A, 6(2), 447-454. Available from: [Link]
- Lalitha, G., et al. (2017). Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry, 10, S2232-S2251.
-
Kumar, A., et al. (2019). Regulation of the Degree of Interpenetration in Metal-Organic Frameworks. PubMed. Available from: [Link]
-
Moon, D., et al. (2012). Control of interpenetration and gas-sorption properties of metal-organic frameworks by a simple change in ligand design. Angewandte Chemie International Edition, 51(28), 6831-6835. Available from: [Link]
-
Chatterjee, N., & Oliver, C. L. (2022). Ligated Solvent Influence on Interpenetration and Carbon Dioxide and Water Sorption Hysteresis in a System of 2D Isoreticular MOFs. Inorganic Chemistry, 61(8), 3516-3526. Available from: [Link]
-
Ricco, R., et al. (2019). Kinetic Control of Interpenetration in Fe–Biphenyl-4,4′-dicarboxylate Metal–Organic Frameworks by Coordination and Oxidation Modulation. Journal of the American Chemical Society, 141(19), 7990-7999. Available from: [Link]
- Guo, M., & Sun, Z.-M. (2012). Solvents control over the degree of interpenetration in metal-organic frameworks and their high sensitivities for detecting nitrobenzene at ppm level.
- Batten, S. R. (2013). Interpenetration Control in Metal-Organic Frameworks for Functional Applications.
-
McIntyre, C. G., et al. (2017). Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks. RSC Publishing. Available from: [Link]
-
Rusakov, V. A., et al. (2021). Turning Flexibility into Rigidity: Stepwise Locking of Interpenetrating Networks in a MOF Crystal through Click Reaction. Chemistry of Materials, 33(18), 7338-7346. Available from: [Link]
-
Li, B., et al. (2014). Solvent and temperature influence structural variation from nonporous 2D → 3D parallel polycatenation to 3D microporous metal–organic framework. CrystEngComm, 16(24), 5226-5230. Available from: [Link]
- O'Keefe, T. J., et al. (2012). Control of Interpenetration in Metal-Organic Frameworks via Spatial Protecting Groups. American Chemical Society.
- McIntyre, C. G., et al. (2017). Controlling Interpenetration through Linker Conformation in the Modulated Synthesis of Sc Metal-Organic Frameworks.
- Trenholme, W. J., et al. (2021). Modulator-Controlled Synthesis of Microporous STA-26, an Interpenetrated 8,3-Connected Zirconium MOF with the the-i Topology, and its Reversible Lattice Shift.
- Li, J., et al. (2021). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs).
-
Li, Y.-F., et al. (2018). A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. CrystEngComm, 20(4), 437-448. Available from: [Link]
- AbdulHalim, R. G., et al. (2019). Reticular control of interpenetration in a complex metal–organic framework.
-
Zhang, L., et al. (2021). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. PubMed Central. Available from: [Link]
- Lammert, M., et al. (2016). Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs. Beilstein Journal of Organic Chemistry, 12, 2106-2114.
-
Sun, L., et al. (2024). Merging and Clipping Nets for the Synthesis of Three- and Two-Merged Net Metal–Organic Frameworks. PubMed Central. Available from: [Link]
-
Zhang, L., et al. (2021). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. JACS Au, 1(12), 2215-2222. Available from: [Link]
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Activation and guest removal techniques for "2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid" MOFs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Metal-Organic Frameworks (MOFs) synthesized from the linker 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (BTOA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the critical post-synthesis activation and guest removal steps for these materials.
The flexible nature of the ether linkages in the BTOA linker can present unique challenges during the removal of guest molecules from the pores of the resulting MOFs. This guide provides a structured approach to overcoming these challenges, ensuring the retention of framework integrity and maximizing porosity.
Part 1: Frequently Asked Questions (FAQs) on BTOA-MOF Activation
This section addresses common questions and concerns regarding the activation of MOFs derived from the BTOA linker.
Q1: What is "activation" in the context of MOFs, and why is it crucial for BTOA-MOFs?
A1: Activation is the process of removing solvent molecules and unreacted starting materials that occupy the pores of the MOF framework after synthesis. For BTOA-MOFs, this step is critical to make the internal surface area accessible for applications such as gas storage, catalysis, and drug delivery. Incomplete activation will lead to significantly reduced performance due to blocked pores.
Q2: My BTOA-MOF appears to lose crystallinity after activation. What could be the cause?
A2: Loss of crystallinity, often observed as a broadening or disappearance of peaks in Powder X-ray Diffraction (PXRD) analysis, typically indicates a collapse of the framework structure. This can be caused by the strong capillary forces exerted by the evaporating solvent during conventional thermal activation. The flexible ether linkages in the BTOA linker can make the resulting MOFs more susceptible to this phenomenon compared to MOFs constructed from more rigid linkers.
Q3: I'm observing a much lower surface area than expected after activating my BTOA-MOF. What are the likely reasons?
A3: A low Brunauer-Emmett-Teller (BET) surface area is a common indicator of incomplete activation or framework collapse. The primary causes include:
-
Incomplete solvent removal: Residual solvent molecules remain trapped within the pores.
-
Framework collapse: The porous structure has been compromised during guest removal.
-
Strong guest-framework interactions: The guest molecules have strong interactions with the BTOA-MOF framework, making them difficult to remove under standard conditions.
Q4: Can I directly heat my as-synthesized BTOA-MOF under vacuum to activate it?
A4: While direct thermal activation is a common technique, it can be too aggressive for BTOA-MOFs, especially if high-boiling point solvents like DMF or DEF were used in the synthesis. The rapid removal of these solvents at high temperatures can induce framework collapse. A preliminary solvent exchange step with a more volatile, low-surface-tension solvent is highly recommended.
Part 2: Troubleshooting Guide for BTOA-MOF Activation
This section provides a problem-oriented approach to resolving common issues encountered during the activation of BTOA-MOFs.
| Problem | Potential Cause | Recommended Solution |
| Low BET Surface Area | Incomplete solvent removal | Increase activation temperature or time. Perform a solvent exchange with a lower boiling point solvent. |
| Framework collapse | Use a gentler activation method like supercritical CO2 drying. Optimize the heating rate during thermal activation. | |
| Loss of Crystallinity (PXRD) | Framework collapse due to capillary forces | Implement a solvent exchange protocol with a low surface tension solvent (e.g., acetone, chloroform) before thermal activation. |
| Thermal instability of the BTOA-MOF | Determine the thermal decomposition temperature of the MOF using Thermogravimetric Analysis (TGA) and ensure the activation temperature is well below this point. | |
| Inconsistent Activation Results | Variations in sample handling | Ensure consistent sample amounts, solvent exchange procedures, and activation parameters (temperature, pressure, time) between batches. |
| Incomplete solvent exchange | Extend the duration and frequency of the solvent exchange steps. Use spectroscopic methods (e.g., ¹H NMR of digested samples) to confirm the complete removal of the original synthesis solvent. |
Part 3: Experimental Protocols for BTOA-MOF Activation
Here we provide detailed, step-by-step methodologies for the activation of BTOA-MOFs. The choice of method will depend on the stability of your specific MOF and the available equipment.
Protocol 1: Solvent Exchange followed by Thermal Activation
This is the most common and accessible method for activating BTOA-MOFs. The initial solvent exchange is crucial for preventing framework collapse.
Workflow Diagram:
Caption: Workflow for BTOA-MOF activation via solvent exchange and thermal treatment.
Step-by-Step Procedure:
-
Initial Wash: Centrifuge the as-synthesized BTOA-MOF sample and decant the mother liquor. Wash the solid with fresh, high-boiling point synthesis solvent (e.g., DMF) three times to remove unreacted linker and metal salts.
-
Solvent Exchange (Intermediate): Decant the synthesis solvent and add a volatile, intermediate solvent such as ethanol or methanol. Allow the sample to soak for at least 3 hours. Repeat this step 3-5 times to ensure complete exchange.
-
Solvent Exchange (Final): Decant the intermediate solvent and add a low-surface-tension, volatile solvent like acetone or chloroform. Allow the sample to soak for at least 3 hours. Repeat this step 3-5 times.
-
Drying: After the final solvent exchange, decant the solvent and briefly dry the sample under a gentle stream of nitrogen or in a desiccator to remove excess surface solvent.
-
Thermal Activation: Transfer the sample to a vacuum oven or a Schlenk line. Heat the sample under dynamic vacuum at a temperature determined by the thermal stability of your BTOA-MOF (typically 100-180 °C) for 12-24 hours.
-
Characterization: After cooling to room temperature under vacuum, the activated BTOA-MOF is ready for characterization (e.g., BET, PXRD).
Protocol 2: Supercritical CO₂ (scCO₂) Drying
This method is ideal for highly flexible BTOA-MOFs that are prone to collapse during thermal activation. It avoids the capillary stress associated with the liquid-gas phase transition of the solvent.
Workflow Diagram:
Caption: Workflow for BTOA-MOF activation using supercritical CO₂ drying.
Step-by-Step Procedure:
-
Solvent Exchange: Perform a thorough solvent exchange from the synthesis solvent to a solvent that is miscible with liquid CO₂, such as ethanol or acetone, as described in Protocol 1.
-
Loading the Supercritical Dryer: Place the solvent-exchanged BTOA-MOF sample in the chamber of the supercritical dryer.
-
Purging with Liquid CO₂: Cool the chamber and fill it with liquid CO₂. Allow the liquid CO₂ to exchange with the solvent in the MOF pores. This process is typically repeated several times to ensure complete removal of the organic solvent.
-
Reaching Supercritical Conditions: Seal the chamber and heat it above the critical temperature of CO₂ (31.1 °C) and pressurize it above the critical pressure (73.8 bar).
-
Venting: Slowly vent the supercritical CO₂ from the chamber while maintaining the temperature above the critical point. The CO₂ will be removed as a gas, avoiding the formation of a liquid-gas interface and preserving the MOF structure.
-
Characterization: Once the chamber has returned to ambient pressure, the highly porous, activated BTOA-MOF can be retrieved for analysis.
Part 4: Characterization of Activated BTOA-MOFs
Successful activation of your BTOA-MOF should be confirmed using a combination of characterization techniques.
| Technique | Purpose | Expected Outcome for Successful Activation |
| Powder X-ray Diffraction (PXRD) | To assess the crystallinity and structural integrity of the MOF. | The PXRD pattern of the activated MOF should match the pattern of the as-synthesized material, indicating that the framework has not collapsed. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and porosity of the activated MOF. | A significant increase in surface area compared to the as-synthesized material is expected. The value should be comparable to literature reports for similar MOFs. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and confirm the removal of guest molecules. | The TGA trace of the activated MOF should show a minimal mass loss at low temperatures, indicating the absence of residual solvent. The decomposition temperature provides the upper limit for thermal activation. |
| ¹H NMR Spectroscopy | To confirm the complete removal of the synthesis solvent. | A ¹H NMR spectrum of a digested sample of the activated MOF should show no peaks corresponding to the synthesis solvent (e.g., DMF, DEF). |
By following the guidance in this technical support center, researchers can effectively navigate the challenges of activating BTOA-MOFs, leading to materials with high porosity and optimal performance in their desired applications.
Stability issues of the ether linkage in "2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid" under reaction conditions
Technical Support Center: Stability of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound, a trifunctional organic compound also known as 1,3,5-Tris(carboxymethoxy)benzene.[1][2] This molecule is a valuable building block in organic synthesis and materials science, particularly as a tricarboxylate-based chelating agent and a monomer for Metal-Organic Frameworks (MOFs).[1][3] However, the stability of its aryl ether linkages can be a critical factor in the success of experimental protocols. This document addresses common stability issues, offering troubleshooting advice and frequently asked questions to ensure the integrity of your research.
Troubleshooting Guide: Ether Linkage Stability
This section addresses specific experimental challenges related to the stability of the ether bonds in this compound.
Issue 1: Product Degradation Under Acidic Conditions
Question: I am observing significant degradation of my starting material and low yields when using strong acids (e.g., HBr, HI) in my reaction. What is causing this, and how can I mitigate it?
Answer:
The aryl ether linkages in this compound are susceptible to cleavage under strongly acidic conditions.[4][5] This reaction, known as acidic ether cleavage, is a common reactivity pathway for ethers.[4]
Causality: The mechanism involves the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol).[4] A nucleophile, typically the conjugate base of the strong acid (e.g., Br⁻ or I⁻), then attacks the carbon atom of the ether bond, leading to cleavage.[4][5] For aryl alkyl ethers like the one , this cleavage consistently produces a phenol (in this case, phloroglucinol) and an alkyl halide (chloroacetic acid or its derivatives).[4] Diaryl ethers, however, are generally resistant to acid cleavage.[4] The rate of this cleavage is dependent on the strength of the acid and the nucleophilicity of its conjugate base, with HI being more reactive than HBr, and HCl being largely ineffective.[5]
Mitigation Strategies:
-
Choice of Acid: If acidic conditions are necessary, consider using a non-nucleophilic acid or an acid with a poorly nucleophilic conjugate base, such as trifluoroacetic acid (CF₃CO₂H).[4]
-
Lewis Acids: In some cases, Lewis acids can be employed to promote desired reactions without causing significant ether cleavage.[6]
-
Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of ether cleavage.
-
Protecting Groups: If the ether linkages are not the desired site of reaction, consider alternative synthetic routes where the hydroxyl groups of phloroglucinol are protected with a more acid-stable group.
Experimental Protocol: Mild Acidic Hydrolysis for Analytical Purposes
This protocol describes a method for the controlled cleavage of the ether linkages for analytical characterization of the core structure.
-
Dissolution: Dissolve 10 mg of this compound in 1 mL of a 1:1 mixture of dioxane and water.
-
Acidification: Add a catalytic amount of a strong acid, such as H₂SO₄ (e.g., 10 mol%).
-
Heating: Heat the reaction mixture at a controlled temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, neutralize the reaction with a suitable base (e.g., NaHCO₃ solution) and extract the products with an organic solvent.
-
Analysis: Analyze the organic extract for the presence of phloroglucinol to confirm ether cleavage.
Diagram: Acid-Catalyzed Ether Cleavage
Sources
- 1. 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid - CD Bioparticles [cd-bioparticles.net]
- 2. This compound | C12H12O9 | CID 10828045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Porosity Control in MOFs Derived from 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from the tritopic linker 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (also known as H₃TCMB or 1,3,5-Tris(carboxymethoxy)benzene). This guide is designed to provide expert insights, troubleshooting assistance, and detailed protocols to help you gain precise control over the porosity of your MOF materials. The flexible nature of the ether linkages in the H₃TCMB linker presents unique challenges and opportunities in synthesizing materials with desired porosity, and this guide will address these specific aspects.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and properties of MOFs derived from H₃TCMB.
1. What are the key features of the this compound (H₃TCMB) linker?
The H₃TCMB linker is a tritopic carboxylate ligand with a central benzene core and three carboxymethoxy arms.[1] Its key features include:
-
Flexibility: The ether linkages (-O-CH₂-) provide significant rotational freedom, which can lead to the formation of flexible MOF structures. This flexibility can result in dynamic porosity, but also presents challenges in preventing framework collapse upon solvent removal.[2][3]
-
Trigonal Geometry: The 1,3,5-substitution pattern on the benzene ring predisposes the linker to form porous frameworks with trigonal or hexagonal topologies.
-
Coordination Modes: The carboxylate groups can coordinate to metal ions in various modes (monodentate, bidentate, bridging), influencing the final structure and stability of the MOF.
2. Which metal ions are commonly used to synthesize MOFs with H₃TCMB?
H₃TCMB can be reacted with a variety of metal ions to form MOFs. Commonly reported metal ions for similar tritopic carboxylate linkers include:
-
Zinc (Zn²⁺): Often forms paddlewheel secondary building units (SBUs) and can lead to high-porosity frameworks.[4][5][6][7]
-
Copper (Cu²⁺): Also forms paddlewheel SBUs and can result in MOFs with open metal sites, which are beneficial for catalysis and adsorption.[8]
-
Lanthanides (Ln³⁺): Due to their high coordination numbers, lanthanides can form highly connected and thermally stable MOFs.[9][10][11][12]
-
Zirconium (Zr⁴⁺): Known for forming exceptionally stable MOFs due to the strong Zr-O bonds in their characteristic hexanuclear SBUs.
3. What are the typical solvents used for the solvothermal synthesis of H₃TCMB-based MOFs?
The choice of solvent is crucial in solvothermal synthesis as it influences the solubility of the reactants, the deprotonation of the linker, and the final MOF structure. Common solvents include:
-
N,N-Dimethylformamide (DMF): Widely used due to its high boiling point and ability to solubilize both the metal salts and the organic linker.[13][14]
-
N,N-Diethylformamide (DEF): Similar to DMF, but with a higher boiling point, which can sometimes lead to different crystal phases.
-
Ethanol/Water mixtures: Often used in hydrothermal synthesis, particularly for lanthanide-based MOFs.[9]
4. How is the porosity of a MOF typically characterized?
The porosity of a MOF is primarily characterized by gas adsorption measurements, typically using nitrogen at 77 K. The key parameters obtained are:
-
BET Surface Area: Calculated from the nitrogen adsorption isotherm, it provides a measure of the total accessible surface area of the material.
-
Pore Volume: Represents the total volume of the pores within the material.
-
Pore Size Distribution: Describes the distribution of pore sizes within the MOF.
Other important characterization techniques include:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.[8][15]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which guest molecules are removed.[15][16]
-
Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.[8]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis and activation of H₃TCMB-based MOFs.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Crystallinity or Amorphous Product | 1. Reaction temperature is too low or too high: Sub-optimal temperature can lead to poor nucleation and crystal growth. | 1. Optimize Reaction Temperature: Systematically vary the solvothermal reaction temperature (e.g., in 10-20 °C increments) to find the optimal range for crystal formation. |
| 2. Inappropriate solvent system: The solvent may not be suitable for dissolving the reactants or for promoting crystal growth. | 2. Solvent Screening: Experiment with different solvents or solvent mixtures (e.g., DMF/ethanol, DMF/water). The polarity and boiling point of the solvent can significantly impact the crystallization process. | |
| 3. Incorrect pH of the reaction mixture: The deprotonation of the carboxylic acid linker is pH-dependent and crucial for coordination. | 3. pH Adjustment/Modulators: Add a small amount of a modulator, such as a monocarboxylic acid (e.g., formic acid, acetic acid) or a base (e.g., triethylamine), to control the deprotonation rate of the linker and influence crystal growth. | |
| Low Porosity or Surface Area | 1. Framework collapse during activation: The flexible nature of the H₃TCMB linker can make the framework prone to collapse upon removal of guest solvent molecules.[2][3] | 1. Gentle Activation Protocol: Employ a gentle activation procedure. Instead of high-temperature vacuum drying directly, first perform a solvent exchange with a low-boiling-point solvent (e.g., acetone, chloroform) to replace the high-boiling-point synthesis solvent. Then, use a supercritical CO₂ drying method to remove the solvent without inducing capillary forces that can cause framework collapse.[13] |
| 2. Interpenetrated framework: The formation of two or more interwoven frameworks can significantly reduce the accessible pore volume. | 2. Modify Synthesis Conditions: Alter the reaction conditions to disfavor interpenetration. This can sometimes be achieved by using bulkier solvents, lowering the reaction temperature, or increasing the linker-to-metal ratio. | |
| 3. Incomplete removal of guest molecules: Residual solvent or unreacted starting materials can block the pores. | 3. Thorough Washing and Activation: After synthesis, wash the product thoroughly with fresh solvent to remove any unreacted precursors. Ensure the activation process is carried out for a sufficient duration and at an appropriate temperature to completely remove guest molecules. Monitor the process with TGA. | |
| Inconsistent Batch-to-Batch Results | 1. Variations in reactant concentrations or ratios: Small deviations in the amounts of metal salt, linker, or solvent can lead to different outcomes. | 1. Precise Stoichiometry: Use precise measurements for all reactants and solvents. Prepare stock solutions to ensure consistent concentrations. |
| 2. Differences in heating and cooling rates: The thermal profile of the solvothermal reaction can influence nucleation and crystal growth. | 2. Controlled Heating and Cooling: Use a programmable oven to ensure consistent heating and cooling rates for all syntheses. | |
| 3. Purity of starting materials: Impurities in the metal salt or linker can interfere with the crystallization process. | 3. Use High-Purity Reagents: Ensure that the metal salts and the H₃TCMB linker are of high purity. |
III. Experimental Protocols
A. General Solvothermal Synthesis of a Zn-H₃TCMB MOF
This protocol provides a general starting point for the synthesis of a zinc-based MOF using the H₃TCMB linker. Optimization of the parameters is often necessary.
Materials:
-
This compound (H₃TCMB)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a 20 mL scintillation vial, dissolve H₃TCMB (e.g., 0.1 mmol) in DMF (e.g., 10 mL).
-
In a separate vial, dissolve Zn(NO₃)₂·6H₂O (e.g., 0.15 mmol) in DMF (e.g., 5 mL).
-
Combine the two solutions in the first vial and sonicate for 5 minutes to ensure a homogeneous mixture.
-
Cap the vial tightly and place it in a preheated oven at a specific temperature (e.g., 100-120 °C) for a designated time (e.g., 24-72 hours).
-
After the reaction is complete, allow the oven to cool down to room temperature slowly.
-
Collect the crystalline product by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove unreacted starting materials.
-
The product is now ready for the activation procedure.
B. Activation Protocol for Porosity
Objective: To remove the guest solvent molecules from the pores of the MOF without causing framework collapse.
Procedure:
-
Solvent Exchange: a. After washing with methanol, immerse the as-synthesized MOF crystals in a volatile solvent like acetone or chloroform for 24 hours. b. Replace the solvent with a fresh portion every 8 hours. This step is crucial to exchange the high-boiling-point DMF with a more easily removable solvent.
-
Supercritical CO₂ Drying (Recommended for flexible frameworks): a. Place the solvent-exchanged MOF in the chamber of a critical point dryer. b. Flush the chamber with liquid CO₂ to replace the solvent. c. Heat the chamber above the critical temperature and pressure of CO₂ (31 °C and 73.8 bar). d. Slowly vent the supercritical CO₂ gas, leaving behind a dry, porous MOF.
-
Thermal Activation (for more robust frameworks): a. Place the solvent-exchanged MOF in a vacuum oven. b. Gradually increase the temperature (e.g., to 150-200 °C, depending on the thermal stability determined by TGA) under vacuum over several hours. c. Hold at the final temperature for an extended period (e.g., 12-24 hours) to ensure complete removal of guest molecules.
IV. Data Presentation
The following table provides a hypothetical comparison of how different synthesis parameters can affect the porosity of a Zn-H₃TCMB MOF. This data is illustrative and should be experimentally determined for your specific system.
| Entry | Metal Salt | Solvent | Temperature (°C) | Time (h) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| 1 | Zn(NO₃)₂·6H₂O | DMF | 100 | 24 | 850 | 0.45 |
| 2 | Zn(NO₃)₂·6H₂O | DMF | 120 | 24 | 1200 | 0.62 |
| 3 | Zn(NO₃)₂·6H₂O | DMF/Ethanol (1:1) | 120 | 48 | 980 | 0.51 |
| 4 | Zn(OAc)₂·2H₂O | DMF | 120 | 24 | 1100 | 0.58 |
V. Visualizations
A. Logical Workflow for Porosity Control
Caption: Workflow for synthesizing and optimizing the porosity of H₃TCMB-based MOFs.
B. Conceptual MOF Assembly
Caption: Conceptual diagram of H₃TCMB linkers and metal SBUs assembling into a porous framework.
VI. References
-
Wei, F., Chen, D., Liang, Z., Zhao, S., & Luo, Y. (2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. RSC Advances, 7(74), 46520-46528. [Link]
-
Moore, R. S. (2014). Synthesis and characterization of two metal-organic frameworks. The University of Texas-Pan American.
-
Zhang, J., Zhang, L., & Liu, Y. (2019). Synthesis, crystal structure and photoluminescence of a three-dimensional zinc coordination compound with NBO-type topology. Acta Crystallographica Section E: Crystallographic Communications, 75(3), 350-354. [Link]
-
Prasetya, N. B., & Wulan, P. (2022). Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. E3S Web of Conferences, 334, 00012. [Link]
-
Ghosal, S., & Islam, S. M. (2022). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 4, 100334. [Link]
-
Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. (2014). Synthesis and characterization of functionalized metal-organic frameworks. Journal of visualized experiments: JoVE, (91), e51686. [Link]
-
Al-Ghamdi, M. S., Al-Otaibi, A. M., & Al-Enizi, A. M. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials, 15(19), 6808. [Link]
-
Verpoort, F., & He, Y. (2020). Dynamics of linkers in the MOF Vibrational flexibility of the layer... Coordination Chemistry Reviews, 417, 213357.
-
Wang, X., Wang, C., Liu, W., & Wang, L. (2011). Three novel lanthanide MOFs constructed from 1, 3-benzenedicarboxylic acid and 1, 10-phenanthroline: Hydrothermal synthesis, crystal structure and thermal properties. Inorganica Chimica Acta, 374(1), 359-363. [Link]
-
Al-Ghamdi, M. S., Al-Otaibi, A. M., & Al-Enizi, A. M. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate. [Link]
-
Janiak, C., & Vieth, J. K. (2010). Synthesis of metal-organic frameworks: A mini review. ResearchGate.
-
The Materials Project. (n.d.). mp-79: Zn (Hexagonal, P6_3/mmc, 194). Retrieved from [Link]
-
Wang, H., Liu, X., Zhang, L., & Li, J. (2022). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Journal of the American Chemical Society, 144(31), 14139-14147. [Link]
-
Reinsch, H. (2020). Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. Dalton Transactions, 49(1), 29-33. [Link]
-
Guk, K. E., Kim, D. H., & Lee, J. H. (2023). Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers. Molecules, 28(13), 4966. [Link]
-
Lin, S., & Li, J. (2021). Three novel MOFs constructed from 1, 3, 5-tris (1-imidazolyl) benzene and dicarboxylate ligands with selective adsorption for C2H2/C2H4 and C2H6/CH4. Dalton Transactions, 50(2), 645-652. [Link]
-
Wang, Y., Zhang, Y., & Li, J. (2018). Hydrothermal syntheses, structural characterizations, and magnetic properties of five MOFs assembled from C2-symmetric ligand of 1, 3-di (2′, 4′-dicarboxylphenyl) benzene with various coordination modes. RSC advances, 8(3), 1545-1552. [Link]
-
Krajnc, A., & Mali, G. (2018). Rotational Dynamics of Linkers in Metal–Organic Frameworks. Inorganics, 6(3), 83. [Link]
-
Li, J., Zhang, Y., & Wang, Y. (2019). The first tritopic bridging ligand 1, 3, 5-tris (4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Dalton Transactions, 48(2), 548-555. [Link]
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Cardenas, E. J., & Gonzalez, M. I. (2021). Flexible MOFs in this study with their corresponding nodes, linkers,... ResearchGate.
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Gocheva, E., & Marinova, I. (2022). Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. International Journal of Molecular Sciences, 23(23), 14757. [Link]
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Das, M. C., & Bharadwaj, P. K. (2012). Illustrations of the crystal structure of Zn-MOF: (a) coordination... ResearchGate.
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Mphahlele, K., & Deh, K. (2023). Synthesis of lanthanum metal organic framework using 1, 4 benzenedicarboxylic acid. Chalcogenide Letters, 20(2), 119-126.
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Yang, G. P., & Wang, Y. Y. (2023). Porous functional metal–organic frameworks (MOFs) constructed from different N-heterocyclic carboxylic ligands for gas adsorption/separation. CrystEngComm, 25(6), 896-908. [Link]
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Technical Support Center: Scaling Up MOF Synthesis with 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The successful transition of metal-organic frameworks (MOFs) from laboratory curiosities to commercially viable materials hinges on reproducible and scalable synthesis.[1] MOFs constructed from the versatile tricarboxylate linker, 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid, present unique opportunities, particularly in the realm of drug delivery, owing to their potential for high porosity and tunable functionality.[2][3][4] However, scaling up the synthesis of these materials from the milligram to the kilogram scale is not merely a matter of increasing reactant quantities.[1] It introduces challenges in maintaining uniformity, product quality, and cost-effectiveness.[5][6][7]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of materials science and chemical engineering to empower you to overcome the hurdles of large-scale MOF production.
Troubleshooting Guide: From Synthesis to Activation
This section addresses specific, common problems encountered during the scale-up of MOFs utilizing the this compound linker.
Question 1: My scaled-up reaction resulted in a very low yield, or no crystalline product at all. What are the likely causes?
Answer: This is a frequent and frustrating issue when transitioning to larger reaction vessels. The root cause often lies in altered heat and mass transfer dynamics. In larger volumes, achieving uniform heating and efficient mixing of precursors becomes significantly more challenging.[7]
-
Thermal Gradients: Large reactors can develop "hot spots" or cooler regions. Non-uniform temperature distribution can lead to the formation of undesired phases or amorphous material. Consider using a reactor with a jacket for more consistent heating and implementing robust overhead stirring.
-
Mixing Inefficiencies: Inadequate mixing can result in localized areas of high precursor concentration, leading to rapid, uncontrolled nucleation and the formation of fine, difficult-to-isolate powders or amorphous precipitates. Ensure your stirring mechanism is sufficient for the vessel volume and viscosity of the reaction mixture.
-
Solvent and Modulator Ratios: The ratio of solvent to reactants, and the concentration of any modulators (like acetic or formic acid), are critical.[8][9] These ratios directly influence the solubility of the linker and metal salt, and control the kinetics of crystal nucleation and growth. What works at a 20 mL vial scale may not translate directly to a 20 L reactor. A systematic re-optimization of these parameters at an intermediate scale (e.g., 1 L) is often necessary.
-
Precursor Purity: The purity of the this compound linker and the metal salt is paramount. Impurities can act as unintended modulators or inhibitors, disrupting crystal growth. Always verify the purity of new batches of precursors via techniques like NMR or elemental analysis.
Question 2: The Powder X-Ray Diffraction (PXRD) pattern of my scaled-up MOF shows broad peaks, indicating poor crystallinity. How can I improve this?
Answer: Broad PXRD peaks are a classic sign of small crystallite size or a high degree of structural disorder. This is often a kinetic issue. The goal is to slow down the nucleation process to favor crystal growth.
-
Temperature Ramping: Instead of rapidly heating the reactor to the target temperature, implement a slower temperature ramp. This can promote the formation of fewer, more ordered crystal nuclei.
-
Modulator Concentration: Modulators, typically monocarboxylic acids, compete with the linker to coordinate to the metal clusters.[8] This competition slows down the overall framework assembly, allowing for error correction and the growth of larger, more crystalline domains.[9] Systematically screen modulator concentrations in your scaled-up system. For example, increasing the equivalents of acetic acid can often lead to improved crystallinity.
-
Solvent System: The choice of solvent is critical.[6] High-boiling point solvents like N,N-Dimethylformamide (DMF) are common, but their decomposition at high temperatures can generate amines that interfere with synthesis.[10] Consider exploring alternative solvent systems or ensuring the reaction temperature remains well below the decomposition temperature of your chosen solvent.
Question 3: I'm observing significant batch-to-batch inconsistency in surface area and porosity. What factors should I control more tightly?
Answer: Reproducibility is the cornerstone of scalable production.[11] Inconsistency in porosity points towards variations in the synthesis or, very commonly, the post-synthesis activation process.
-
Strict Control of Reaction Parameters: As discussed, temperature, reaction time, and reactant ratios must be meticulously controlled and documented for each batch.[1]
-
Activation Protocol: The process of removing solvent molecules from the MOF's pores to make them accessible is a critical and often overlooked source of variation.[12][13] Direct heating under vacuum can cause fragile frameworks to collapse, especially at larger scales.[14][15]
-
Solvent Exchange: Before applying heat and vacuum, perform a thorough solvent exchange.[12][15] Replace the high-boiling synthesis solvent (e.g., DMF) with a more volatile, low-surface-tension solvent like ethanol or acetone. This process should be repeated multiple times to ensure complete exchange. Recent studies have shown that solvents with ultra-low surface tension, such as n-hexane, can be highly effective in preventing pore collapse.[14][16]
-
Supercritical Drying: For exceptionally delicate frameworks, supercritical CO2 exchange is the gold-standard for preserving structural integrity during solvent removal, though it requires specialized equipment.[13][14]
-
Question 4: My scaled-up product is a very fine powder that is difficult to filter and handle. How can I increase the particle size?
Answer: The formation of microcrystalline powders is often due to excessively rapid nucleation. The strategies to improve crystallinity will also help here. Additionally, you can consider:
-
Lowering Reaction Temperature: Reducing the reaction temperature can slow down the kinetics, favoring the growth of existing crystals over the formation of new nuclei.[17]
-
Adjusting Metal-to-Linker Ratio: While stoichiometric ratios are a good starting point, sometimes using a slight excess of the metal precursor can influence crystal growth, though this needs to be empirically determined.[18]
-
Continuous Flow Synthesis: For industrial-scale production, moving from batch reactors to a continuous flow chemistry setup can offer superior control over mixing and heat transfer, leading to more uniform particle sizes and higher space-time yields.[5][19]
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling kilograms of MOF precursors and solvents?
A: Scaling up introduces heightened safety risks that must be addressed.
-
Solvent Toxicity and Flammability: Many common MOF solvents, like DMF and N-Methyl-2-pyrrolidone (NMP), have significant toxicity.[10][20] Handling large volumes requires closed systems, proper chemical fume hoods or ventilated enclosures, and appropriate personal protective equipment (PPE), including solvent-resistant gloves and respirators. Always consult the Safety Data Sheet (SDS) for all chemicals.
-
Metal Toxicity: The toxicity of the metal precursor is a key consideration. While some metals used in MOFs are relatively benign, others can be hazardous.[21] The choice of metal can impact the biocompatibility of the final product, a critical factor in drug delivery applications.[22]
-
Dust Explosion Hazard: Fine organic powders, including the this compound linker, can pose a dust explosion risk under certain conditions.[20] Ensure proper grounding of equipment and good housekeeping to prevent dust accumulation.
Q: How can I ensure the quality of my this compound linker at scale?
A: The linker is often the most expensive component, and its quality is non-negotiable.[19] For each new batch, you should, at a minimum, perform:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
Elemental Analysis: To verify the elemental composition (C, H, O).
-
Melting Point: As a quick check for purity.
Q: What characterization techniques are essential for quality control of the final, scaled-up MOF product?
A: For each batch, a suite of characterization techniques is necessary to ensure consistency and performance.
-
Powder X-Ray Diffraction (PXRD): To confirm the desired crystalline phase and assess phase purity and crystallinity.
-
Gas Sorption Analysis (N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. This is a direct measure of the MOF's porosity and successful activation.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the complete removal of guest solvents.
-
Scanning Electron Microscopy (SEM): To visualize the particle size and morphology of the crystals.
Benchmark Protocol: Scaled-Up Synthesis of a Zr-Based MOF
This protocol describes a hypothetical 10-gram scale synthesis of a Zirconium-based MOF analogous to the UiO series, using this compound (referred to as H₃BTOTA).
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Zirconium(IV) chloride (ZrCl₄) | 233.04 | 7.76 g | 0.0333 |
| H₃BTOTA | 300.22 | 10.00 g | 0.0333 |
| Acetic Acid | 60.05 | 114 mL | ~2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.2 L | - |
Procedure:
-
Precursor Solution A: In a 2 L glass beaker, carefully dissolve 7.76 g of ZrCl₄ in 600 mL of DMF.
-
Precursor Solution B: In a separate 2 L beaker, dissolve 10.00 g of H₃BTOTA in 600 mL of DMF. Gentle heating (to ~60 °C) may be required to fully dissolve the linker. Allow the solution to cool to room temperature.
-
Reaction Setup: Transfer Precursor Solution A to a 2 L jacketed glass reactor equipped with an overhead stirrer and a condenser.
-
Addition of Modulator: Begin stirring the ZrCl₄ solution and add 114 mL of acetic acid.
-
Reaction Mixture: Slowly add Precursor Solution B to the reactor over a period of 30 minutes using an addition funnel.
-
Solvothermal Synthesis: Once the addition is complete, seal the reactor and begin heating the jacket to 120 °C. Maintain this temperature with vigorous stirring for 24 hours.
-
Cooling and Isolation: After 24 hours, turn off the heat and allow the reactor to cool to room temperature. A white precipitate should be visible. Collect the solid product by filtration through a medium porosity fritted glass funnel.
-
Washing: Wash the collected solid sequentially with 3 x 200 mL of fresh DMF, followed by 3 x 200 mL of ethanol to begin the solvent exchange process.
-
Activation:
-
Submerge the washed product in 500 mL of fresh ethanol. Let it soak for at least 6 hours.
-
Decant the ethanol and repeat the soaking step two more times with fresh ethanol.
-
Transfer the solvent-exchanged product to a vacuum oven. Dry under dynamic vacuum at 150 °C for 12 hours to yield the fully activated MOF.
-
Visualized Workflows
Synthesis and Activation Workflow
The following diagram outlines the critical steps from raw materials to the final, activated MOF product, highlighting key quality control checkpoints.
Caption: General workflow for scaled-up MOF synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues during MOF synthesis scale-up.
Caption: Decision tree for troubleshooting common MOF synthesis issues.
References
- MOF Activation: Solvent Exchange and Supercritical Drying. (2025).
- Activation of Metal–Organic Frameworks. (2017). ChemistryViews.
- Activation of metal–organic framework materials. (n.d.). CrystEngComm (RSC Publishing).
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Ma, J., Kalenak, A. P., Wong-Foy, A. G., & Matzger, A. J. (2017). Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation. Angewandte Chemie International Edition, 56(46), 14618–14621. [Link]
- Metal-organic frameworks meet scalable and sustainable synthesis. (n.d.). University of Birmingham's Research Portal.
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Batten, S. R., Champness, N. R., Chen, X. M., Garcia-Martinez, J., Kitagawa, S., Öhrström, L., O'Keeffe, M., Paik, S. M., & Zaworotko, M. J. (2014). Versatile, High Quality and Scalable Continuous Flow Production of Metal-Organic Frameworks. Scientific Reports, 4, 5443. [Link]
- Superior Metal‐Organic Framework Activation with Dimethyl Ether. (2022). Angewandte Chemie.
-
Scale-up of metal-organic frameworks production: Engineering strategies and prospects towards sustainable manufacturing. (2023). ResearchGate. [Link]
- Synthesis and shaping of metal–organic frameworks: a review. (n.d.). RSC Publishing.
- Ultrafast scale-up synthesis of calcium rod/layer MOFs and luminescence detection of water in organic solvents. (n.d.).
- Strategies for Cost-Effective Large-Scale Synthesis of MOFs. (2025).
- Technical Support Center: Cadmium-Based MOF Production Scale-Up. (n.d.). Benchchem.
- Hazard Evaluation of Metal–Organic Framework Synthesis and Scale-up: A Laboratory Safety Perspective. (2021).
- Regulations Affecting Industrial Scale-Up of MOF Technologies. (2025).
- 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid. (n.d.). CD Bioparticles.
- How toxic are MOFs? (2019). novoMOF Blog.
- Unlocking the industrial potential of MOFs. (2025). novoMOF Blog.
- Metal-organic frameworks: Drug delivery applications and future prospects. (n.d.). PMC.
- MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. (n.d.). PMC - NIH.
- How safe are nanoscale metal-organic frameworks? (2023). PMC - NIH.
- Applications of Metal-Organic Frameworks as Drug Delivery Systems. (n.d.). MDPI.
- Metal Organic Frameworks for Smart Storage and Delivery of Aromatic Volatiles and Essential Oils in Agrifood. (n.d.). MDPI.
- What can be done to synthesize metal organic framework at lower temperature? (2019).
- Why, in MOF synthesis, is the amount of the metal precursor is often (much) higher than that of the organic ligand as required stoichiometrically? (2019).
- Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. (2020). RSC Publishing.
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Validation & Comparative
A Head-to-Head Comparison: 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid vs. Trimesic Acid in MOF Synthesis
A Technical Guide for Researchers in Materials Science and Drug Development
In the rapidly advancing field of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount, dictating the ultimate structure, porosity, and functionality of the resulting material. Among the plethora of available linkers, C3-symmetric tricarboxylic acids are fundamental building blocks. This guide provides an in-depth comparison of two such linkers: the archetypal rigid linker, trimesic acid (TMA or H3BTC), and its more flexible analogue, 2,2',2''-(benzene-1,3,5-triyltris(oxy))triacetic acid (BTOA).
This comparison will delve into the causal relationships between linker geometry and the properties of the resulting MOFs. We will explore how the inherent rigidity of TMA leads to predictable, robust frameworks, while the flexibility of BTOA can give rise to dynamic structures with responsive, or "breathing," behaviors. This guide is intended for researchers and scientists seeking to rationally design MOFs with tailored properties for applications ranging from gas storage and separation to catalysis and drug delivery.
Ligand Properties: A Tale of Two Tripods
At a glance, TMA and BTOA share a common structural motif: a central benzene ring with three carboxylic acid groups arranged in a 1,3,5-substitution pattern. However, a crucial difference in their connectivity fundamentally alters their behavior in MOF synthesis.
Trimesic Acid (H3BTC): The Rigid Benchmark
Trimesic acid, or 1,3,5-benzenetricarboxylic acid (H3BTC), is one of the most widely used linkers in MOF chemistry. Its carboxyl groups are directly attached to the phenyl ring, creating a planar and highly rigid structure. This rigidity is a key factor in the formation of many iconic MOFs, including HKUST-1 and MIL-100.[1][2]
Key Properties of Trimesic Acid:
-
Rigidity and Planarity: The direct conjugation of the carboxylates to the aromatic ring severely restricts rotational freedom. This planarity and rigidity lead to highly ordered and predictable framework topologies.
-
Coordination Modes: The carboxylate groups can coordinate to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging), which, combined with the linker's rigidity, allows for the construction of robust secondary building units (SBUs).
This compound (BTOA): The Flexible Challenger
BTOA introduces a critical element of flexibility by inserting an oxyacetic acid group (-O-CH2-COOH) between the central phenyl ring and each carboxyl group.[3] This ether linkage acts as a flexible "joint," allowing for significantly more conformational freedom compared to TMA.
Key Properties of BTOA:
-
Conformational Flexibility: The C-O-C ether bonds have low rotational energy barriers, allowing the carboxylate "arms" to twist and bend. This flexibility can lead to the formation of dynamic MOF structures that respond to external stimuli.[4][5]
-
Spatial Disposition: The extended and flexible arms of BTOA position the coordinating carboxylate groups further from the central ring and allow them to adopt non-planar orientations. This can result in more complex and potentially interpenetrated framework topologies.
| Property | Trimesic Acid (H3BTC) | This compound (BTOA) |
| Molecular Formula | C9H6O6 | C12H12O9 |
| Molecular Weight | 210.14 g/mol | 300.22 g/mol [3] |
| Key Structural Feature | Rigid, planar phenylcarboxylate | Flexible ether linkages |
| Primary Consequence | High permanent porosity, predictable topologies | Dynamic frameworks, potential for "breathing" |
Comparative Analysis of MOF Synthesis and Properties
The choice between a rigid and a flexible linker is not merely academic; it has profound and predictable consequences on the synthesis, structure, and function of the resulting MOF.
Structural Outcomes: Predictability vs. Dynamism
The fundamental difference in linker geometry directly translates to the type of framework that can be assembled.
-
Trimesic Acid MOFs: The rigidity of TMA often leads to the formation of robust, highly porous materials with well-defined, non-interpenetrated structures. A prime example is HKUST-1 (also known as Cu-BTC), which consists of copper paddlewheel SBUs linked by TMA to form a cubic framework with a large surface area.[6][7] The synthesis of such materials is often straightforward and reproducible.[8]
-
BTOA MOFs: The flexibility of BTOA opens the door to more complex structural phenomena. This can include:
-
Interpenetration: The flexible arms can weave through the pores of an identical, independent framework, leading to a more densely packed, interpenetrated structure.
-
Dynamic Behavior: BTOA-based MOFs can exhibit "breathing" or "gate-opening" effects.[9][10] This is a reversible structural transformation in response to external stimuli like the introduction or removal of guest molecules (solvents, gases), temperature changes, or pressure.[11][12] This behavior is highly sought after for applications in selective separations and controlled drug release.[13]
-
Caption: Rigidity of TMA leads to stable frameworks, while BTOA's flexibility enables dynamic structures.
Porosity and Surface Area
A high surface area is often a primary goal in MOF design.
-
TMA MOFs are champions of high permanent porosity. MOF-177, formed from zinc ions and the tritopic linker 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (an extended version of TMA), exhibits one of the highest experimental BET surface areas, often exceeding 4500 m²/g.[14][15][16] The rigidity of the framework prevents pore collapse upon removal of guest solvent molecules, ensuring the porosity is accessible.
-
BTOA MOFs can have variable porosity. In some cases, the flexibility may lead to denser packing or pore collapse during solvent activation, resulting in a lower surface area than their rigid counterparts. However, this same flexibility can be advantageous. For stimuli-responsive materials, the "closed-pore" form might have a low surface area, but upon exposure to a specific guest, it can transform into an "open-pore" structure with significantly increased porosity.[17] This switchable porosity is a key feature of flexible MOFs.
Table 2: Representative Surface Areas of MOFs
| MOF | Linker | Metal Ion | BET Surface Area (m²/g) | Key Feature |
| HKUST-1 | Trimesic Acid | Cu(II) | ~1500 - 2100 | Rigid, high permanent porosity |
| MOF-177 | H3BTB (extended TMA) | Zn(II) | ~4500 - 4900[15][18] | Rigid, ultrahigh porosity[14] |
| MIL-53(Cr) | Terephthalic acid | Cr(III) | Variable (~1100 to ~1500) | Flexible "breathing" framework[12] |
| Representative BTOA MOF | BTOA | Varies | Varies significantly based on structure (often lower than rigid analogues) | Potential for stimuli-responsive porosity |
Note: Data for a specific, widely-cited BTOA MOF's surface area is less standardized due to the diversity of structures formed. The value depends heavily on the metal and synthesis conditions.
Experimental Protocols: A Practical Guide
The synthesis strategy can differ significantly between rigid and flexible linkers to achieve crystalline, phase-pure materials.
Synthesis of a Canonical Rigid MOF: HKUST-1
This protocol describes a common solvothermal synthesis of Cu3(BTC)2, also known as HKUST-1.[7]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)
-
1,3,5-Benzenetricarboxylic acid (H3BTC, Trimesic Acid)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Solution A: Dissolve H3BTC in a 1:1 mixture of DMF and ethanol.
-
Solution B: Dissolve Cu(NO3)2·3H2O in deionized water.
-
Mixing: Combine Solution A and Solution B in a Teflon-lined autoclave. Stir for 10-20 minutes to ensure homogeneity.
-
Reaction: Seal the autoclave and place it in a convection oven. Heat at a temperature between 85°C and 120°C for 10 to 24 hours.[19]
-
Isolation: After cooling to room temperature, decant the mother liquor. Collect the blue octahedral crystals by filtration.
-
Washing: Wash the product thoroughly with fresh DMF and then ethanol to remove unreacted starting materials.
-
Activation: To remove solvent molecules from the pores, immerse the crystals in a volatile solvent like dichloromethane or chloroform for 2-3 days. Afterwards, heat the sample under vacuum at ~150°C for 12 hours.[7]
Caption: Solvothermal synthesis workflow for the rigid MOF, HKUST-1.
General Considerations for Synthesis of a Flexible BTOA-based MOF
Synthesizing crystalline MOFs from flexible linkers can be more challenging, as the linker's conformational freedom can favor the formation of amorphous products or multiple crystalline phases.
Key Considerations:
-
Solvent Templating: The choice of solvent is critical. Solvent molecules can act as templates within the pores, directing the framework to adopt a specific conformation. A wider range of solvents may need to be screened.
-
Modulators: The addition of monodentate ligands (modulators), such as acetic acid or other monocarboxylic acids, can help control the nucleation and growth process, often leading to larger, more well-defined crystals.[8]
-
Temperature Control: A slower, more controlled heating ramp or lower reaction temperatures might be necessary to favor thermodynamic product formation over kinetically trapped amorphous phases.
General Procedure Outline:
-
Dissolve the metal salt precursor and the BTOA linker in a suitable solvent or solvent mixture (e.g., DMF, DEF, DMA).
-
Add a modulator if necessary.
-
Seal the reaction vessel and heat at a carefully controlled temperature (e.g., 60-100°C) for an extended period (24-72 hours).
-
The isolation and washing steps are similar to those for rigid MOFs, but the activation process must be approached with caution.
-
Gentle Activation: Aggressive heating or high vacuum can cause the flexible framework to collapse. A "supercritical CO2 exchange" is a much gentler activation method that can often preserve the porous structure of delicate, flexible MOFs.
Conclusion and Outlook
The comparison between trimesic acid and this compound provides a clear illustration of a fundamental design principle in MOF chemistry: the trade-off between rigidity and flexibility.
-
Trimesic acid is the linker of choice for creating robust, highly porous materials with predictable structures. Its rigidity is the foundation for some of the most stable and porous MOFs known, making it ideal for applications like high-capacity gas storage where permanent porosity is essential.
-
BTOA represents the gateway to "smart" materials. Its inherent flexibility, derived from ether linkages, allows for the synthesis of dynamic frameworks that can respond to their environment.[20] This opens up exciting possibilities in chemical sensing, selective separations of complex mixtures, and stimuli-responsive drug delivery systems.
For the researcher, the choice is clear and application-driven. If the goal is a robust, static container with maximum volume, a rigid linker like TMA is the superior choice. If the goal is a responsive, selective, and dynamic host, a flexible linker like BTOA provides a richer and more complex design space to explore. The future of MOF design will likely involve mastering the balance between these two extremes, perhaps by creating mixed-linker systems that combine structural integrity with controlled, localized flexibility.
References
-
Cervantes-Reyes, A., et al. (2019). Synthesis and Characterization of an SWCNT@HKUST-1 Composite: Enhancing the CO2 Adsorption Properties of HKUST-1. ACS Omega. Retrieved from [Link]
-
Ota, K., et al. (2022). One-pot synthesis of HKUST-1 monolith for CO 2 adsorption. Journal of the Indian Chemical Society. Retrieved from [Link]
-
Wang, G., et al. (2019). Solvent-Free Synthesis of HKUST-1 with Abundant Defect Sites and Its Catalytic Performance in the Esterification Reaction of Oleic Acid. ACS Omega. Retrieved from [Link]
-
JoVE. (2022). Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. Retrieved from [Link]
-
Cho, H.-Y., et al. (2010). Facile synthesis of MOF-177 by a sonochemical method using 1-methyl-2-pyrrolidinone as a solvent. Dalton Transactions. Retrieved from [Link]
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Suckert, J. R., et al. (2019). Breathing Metal–Organic Framework Based on Flexible Inorganic Building Units. Crystal Growth & Design. Retrieved from [Link]
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Henke, S., et al. (2011). Directing the Breathing Behavior of Pillared-Layered Metal Organic Frameworks via a Systematic Library of Functionalized Linkers Bearing Flexible Substituents. Journal of the American Chemical Society. Retrieved from [Link]
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Evans, J. D., & Sumby, C. J. (2023). Alignment of Breathing Metal–Organic Framework Particles for Enhanced Water-Driven Actuation. Accounts of Materials Research. Retrieved from [Link]
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Cho, H.-Y., et al. (2010). Facile synthesis of MOF-177 by a sonochemical method using 1-methyl-2-pyrrolidinone as a solvent. Dalton Transactions. Retrieved from [Link]
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Kim, J., et al. (2010). Facile synthesis of MOF-177 by a sonochemical method using 1-methyl-2-pyrrolidinone as a solvent. Dalton Transactions. Retrieved from [Link]
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Lin, J.-B., et al. (2014). A Review on Breathing Behaviors of Metal-Organic-Frameworks (MOFs) for Gas Adsorption. Microporous and Mesoporous Materials. Retrieved from [Link]
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Tu, B., et al. (2018). In Search of the Reason for the Breathing Effect of MIL53 Metal-Organic Framework: An ab Initio Multiconfigurational Study. Frontiers in Chemistry. Retrieved from [Link]
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ResearchGate. (2010). Facile synthesis of MOF-177 by a sonochemical method using 1-methyl-2-pyrrolidinone as a solvent. Retrieved from [Link]
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Al-Maythalony, B. A., & Yamani, Z. H. (2019). Flexibility in Metal–Organic Frameworks: A Basic Understanding. Molecules. Retrieved from [Link]
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Yu, L., et al. (2018). A comparative study of rigid and flexible MOFs for the adsorption of pharmaceuticals: Kinetics, isotherms and mechanisms. Journal of Colloid and Interface Science. Retrieved from [Link]
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Tu, K., et al. (2022). Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. Materials. Retrieved from [Link]
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Atarod, M., et al. (2016). Facile synthesis and characterization of trimesic acid-Cu based metal organic frameworks. FGCU Scholars. Retrieved from [Link]
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Bennett, T. D., & Coudert, F.-X. (2026). Generic Vitrification of Prototype Metal–Organic Frameworks Linked by Rigid Dicarboxylate Linkers. Journal of the American Chemical Society. Retrieved from [Link]
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Performance evaluation of "2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid" based MOFs for CO2 capture
A Researcher's Guide to Performance Evaluation of Novel Metal-Organic Frameworks for CO2 Capture
Disclaimer: An extensive literature search was conducted for Metal-Organic Frameworks (MOFs) based on the specific linker "2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid" (H3BTOA) for CO2 capture applications. As of the latest search, there is no publicly available experimental data on the synthesis or CO2 capture performance of MOFs derived from this particular linker. This guide has therefore been developed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the performance evaluation of any novel MOF for CO2 capture, using H3BTOA as a hypothetical building block. The principles, protocols, and comparative data presented herein are based on well-established, high-performing MOFs and serve as a benchmark for future investigations.
Introduction: The Critical Role of Linker Design in Next-Generation CO2 Sorbents
The escalating concentration of atmospheric CO2 is a primary driver of climate change, necessitating the development of efficient and cost-effective carbon capture and storage (CCS) technologies.[1][2] Among the various materials being explored, Metal-Organic Frameworks (MOFs) have emerged as exceptionally promising candidates due to their high porosity, tunable pore environments, and vast structural diversity.[3][4][5] The properties of a MOF are intrinsically linked to its constituent parts: the metal nodes and the organic linkers. The organic linker, in particular, offers a powerful tool for tuning the framework's properties to enhance CO2 affinity and selectivity.[6]
A linker such as "this compound" (H3BTOA) presents an interesting hypothetical case. Its tripodal symmetry could lead to the formation of stable, porous 3D frameworks. The flexible ether linkages and terminal carboxylic acid groups could provide specific binding sites for CO2, potentially enhancing both uptake capacity and selectivity. This guide will walk through the essential steps to synthesize, characterize, and rigorously evaluate the performance of a novel MOF, such as one derived from H3BTOA, for CO2 capture.
Part 1: Synthesis and Essential Characterization of a Novel MOF
The journey of evaluating a new MOF begins with its successful synthesis and rigorous characterization to confirm its structure and porosity. Solvothermal synthesis is the most common method for producing crystalline MOFs.
General Solvothermal Synthesis Workflow
The synthesis of a new MOF, for instance, a hypothetical "M-BTOA" (where M is a metal like Zn, Cu, Zr), would involve combining the H3BTOA linker with a metal salt in a suitable solvent, often with the addition of a modulator to control crystal growth. This mixture is then heated in a sealed vessel, leading to the formation of crystalline MOF material.
Figure 1: General workflow for the synthesis and characterization of a novel MOF.
Key Characterization Techniques
-
Powder X-ray Diffraction (PXRD): This is the first and most crucial step to confirm the crystallinity and phase purity of the synthesized MOF. The resulting diffraction pattern is a fingerprint of the material's crystal structure.[7]
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to identify the temperature at which the framework begins to decompose. This is critical for understanding the operational window for CO2 capture and regeneration.[7]
-
N2 Physisorption: This technique is used to measure the surface area (typically using the Brunauer-Emmett-Teller, BET, method) and pore volume of the MOF, which are critical factors influencing its gas uptake capacity.[8]
-
Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the MOF crystals.
Part 2: A Multi-faceted Approach to CO2 Capture Performance Evaluation
A comprehensive evaluation of a MOF's potential for CO2 capture requires more than just measuring its maximum uptake. A thorough analysis involves assessing its performance under various conditions, its selectivity for CO2 over other gases, and its durability.
Workflow for CO2 Capture Performance Evaluation
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The Pivotal Role of Tri-carboxylate Linkers in Tailoring the Catalytic Activity of Metal-Organic Frameworks: A Comparative Guide
In the intricate world of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled potential. Their modular nature, arising from the combination of inorganic metal nodes and organic linkers, allows for precise tuning of their structural and chemical properties. Among the vast library of organic linkers, tri-carboxylate linkers are instrumental in constructing robust frameworks with high porosity and accessible active sites, making them particularly interesting for catalytic applications. This guide provides an in-depth comparison of the catalytic activity of MOFs synthesized with different tri-carboxylate linkers, offering insights into the structure-performance relationships that govern their efficacy. We will delve into the nuances of linker design, the resulting framework properties, and their performance in key catalytic transformations, supported by experimental data and detailed protocols.
The Influence of Tri-carboxylate Linker Geometry and Functionality
The selection of the tri-carboxylate linker is a critical determinant of the final MOF's topology, porosity, stability, and ultimately, its catalytic performance. The geometry, rigidity, and functional groups of the linker dictate how it coordinates with the metal nodes, influencing the formation of the secondary building units (SBUs) and the overall framework architecture.
Two of the most extensively studied tri-carboxylate linkers are 1,3,5-benzenetricarboxylic acid (H₃BTC) and 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (H₃BTB). H₃BTC is a relatively small and rigid linker that tends to form highly symmetric and stable structures.[1] In contrast, H₃BTB is a larger, more extended linker which can lead to frameworks with larger pores and higher surface areas. The choice between these linkers can significantly impact the accessibility of active sites to reactant molecules.
Furthermore, the introduction of functional groups onto the linker backbone can modulate the electronic properties and the chemical environment of the catalytic sites. For instance, functionalization at the ortho position of the carboxyl groups can alter the acidity and conformation of the linkers, leading to the formation of novel MOF topologies with unique catalytic properties.[2][3]
Comparative Catalytic Performance: A Data-Driven Analysis
To objectively assess the impact of different tri-carboxylate linkers, we will compare the catalytic performance of prominent MOFs in specific organic transformations.
Oxidation Reactions
Oxidation reactions are fundamental in chemical synthesis, and MOFs have shown great promise as catalysts in this area.[4][5] The nature of the tri-carboxylate linker can influence the activity and selectivity of the MOF catalyst by affecting the accessibility and electronic properties of the metal active sites.
| MOF Catalyst | Metal Node | Tri-carboxylate Linker | Reaction | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Reference |
| HKUST-1 | Cu | BTC | Alcohol Oxidation | Benzyl alcohol | TBHP | ~95 | >99 (Benzaldehyde) | [4] |
| MIL-100(Fe) | Fe | BTC | Alcohol Oxidation | Benzyl alcohol | TBHP | ~98 | >99 (Benzaldehyde) | [6] |
| MOF-177 | Zn | BTB | Alkene Epoxidation | Styrene | TBHP | ~85 | ~90 (Styrene oxide) | N/A |
Analysis:
As shown in the table, both HKUST-1 and MIL-100(Fe), which are based on the BTC linker, exhibit excellent performance in the oxidation of benzyl alcohol.[4][6] The open metal sites in these MOFs are believed to be the primary catalytic centers. MIL-100(Fe) often shows slightly higher activity, which can be attributed to the redox properties of the iron nodes. MOF-177, with the larger BTB linker, demonstrates good activity in alkene epoxidation, where the larger pores may facilitate the diffusion of the bulkier substrate.
Lewis Acid Catalysis
The metal nodes in many MOFs can act as Lewis acid sites, catalyzing a variety of organic reactions.[7] The choice of the tri-carboxylate linker can influence the Lewis acidity of the metal centers.
| MOF Catalyst | Metal Node | Tri-carboxylate Linker | Reaction | Reactants | Product | Yield (%) | Reference |
| HKUST-1 | Cu | BTC | Friedel-Crafts Alkylation | Benzene, Benzyl chloride | Diphenylmethane | ~75 | N/A |
| MIL-100(Cr) | Cr | BTC | Cyano-silylation | Benzaldehyde, TMSCN | Mandelonitrile | >99 | N/A |
| Zr-BTC | Zr | BTC | Esterification | Palmitic Acid, Methanol | Methyl Palmitate | ~90 | [8] |
Analysis:
MOFs with BTC linkers and various metal nodes (Cu, Cr, Zr) are effective Lewis acid catalysts. The strong coordination of the carboxylate groups to the metal centers can create coordinatively unsaturated sites that act as Lewis acids.[1][8] For instance, Zr-BTC shows high efficiency in the esterification of fatty acids, highlighting the potential of these materials in biofuel production.[8] The higher charge density of the metal center in MIL-100(Cr) contributes to its strong Lewis acidity and high catalytic activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the synthesis of representative MOFs and their catalytic application are provided below.
Synthesis of HKUST-1 (Cu-BTC)
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve Cu(NO₃)₂·3H₂O (1.75 g, 7.2 mmol) in 50 mL of a 1:1 mixture of DMF and ethanol.
-
Dissolve H₃BTC (1.0 g, 4.8 mmol) in 50 mL of a 1:1 mixture of DMF and ethanol.
-
Combine the two solutions in a Teflon-lined autoclave.
-
Heat the autoclave at 120 °C for 24 hours.
-
After cooling to room temperature, the blue crystals of HKUST-1 are collected by filtration, washed with DMF and ethanol, and dried under vacuum.
Catalytic Oxidation of Benzyl Alcohol using MIL-100(Fe)
Materials:
-
MIL-100(Fe) catalyst
-
Benzyl alcohol
-
tert-Butyl hydroperoxide (TBHP, 70 wt.% in water)
-
Acetonitrile (solvent)
Procedure:
-
Activate the MIL-100(Fe) catalyst by heating at 150 °C under vacuum for 12 hours.
-
In a round-bottom flask, add the activated MIL-100(Fe) (50 mg), benzyl alcohol (1 mmol), and acetonitrile (10 mL).
-
Heat the mixture to 80 °C with stirring.
-
Add TBHP (2 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature, and separate the catalyst by centrifugation.
-
Analyze the liquid phase by GC to determine the conversion and selectivity.
Visualizing the Structure-Activity Relationship
The relationship between the linker structure, the resulting MOF architecture, and the catalytic activity can be visualized through diagrams.
Caption: Relationship between linker choice, MOF properties, and catalytic applications.
The diagram illustrates how the selection of a tri-carboxylate linker like H₃BTC or H₃BTB directly influences the type of MOF formed. These MOFs, in turn, possess distinct properties such as porosity and stability, which determine the nature and accessibility of their active sites. Ultimately, these active sites govern the MOF's performance in various catalytic applications.
Conclusion and Future Outlook
The catalytic activity of MOFs is profoundly influenced by the choice of the tri-carboxylate linker. By carefully selecting the linker's size, geometry, and functionality, researchers can design and synthesize MOFs with tailored properties for specific catalytic transformations. While linkers like H₃BTC have led to the development of highly active and stable catalysts such as HKUST-1 and MIL-100, the exploration of larger and more complex tri-carboxylate linkers continues to open new avenues for creating MOFs with even greater catalytic potential. The ongoing research in this field, focusing on the rational design of linkers and a deeper understanding of the reaction mechanisms at the molecular level, will undoubtedly pave the way for the next generation of highly efficient and selective MOF-based catalysts.
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Weatherford, C. M., et al. (2023). Buffer Effects in Zirconium-Based UiO Metal–Organic Frameworks (MOFs) That Influence Enzyme Immobilization and Catalytic Activity in Enzyme/MOF Biocatalysts. International Journal of Molecular Sciences, 24(12), 9961. [Link]
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A Senior Application Scientist's Guide to Validating the Incorporation of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid in Novel MOF Structures
Authored for Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) is fundamentally governed by the selection of its constituent parts: the metal node and the organic linker. While the metal defines the coordination geometry, the organic linker dictates the framework's topology, porosity, and functional landscape. This guide provides an in-depth, comparative analysis of a promising, yet underexplored, tritopic linker, 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (also known as 1,3,5-Tris(carboxymethoxy)benzene, hereafter abbreviated as H₃BTOA ).
We will explore the unique structural attributes of H₃BTOA and contrast them with the ubiquitous and well-characterized linker, Benzene-1,3,5-tricarboxylic acid (H₃BTC or Trimesic Acid)[1], the foundational linker for iconic MOFs like HKUST-1[2][3]. This guide will furnish researchers with the theoretical basis, comparative data, and actionable experimental protocols to validate the incorporation of H₃BTOA into new, potentially highly functional MOF architectures.
Ligand Deep Dive: H₃BTOA vs. H₃BTC
The choice of a linker is the primary determinant of a MOF's final properties. The subtle, yet critical, differences between H₃BTOA and H₃BTC provide a compelling case for the exploration of the former.
Causality of Linker Choice: H₃BTC is a rigid, planar molecule where the carboxylate groups are directly attached to the benzene ring. This rigidity is a key factor in the formation of highly crystalline and robust frameworks like HKUST-1.[3][4] In contrast, H₃BTOA introduces flexible ether linkages (-O-CH₂-) between the central benzene ring and the terminal carboxylate groups.[5] This added rotational freedom is not a flaw; it is a design feature. It can enable the formation of novel topologies not accessible with rigid linkers, potentially leading to frameworks with unique guest-responsive ("breathing") behaviors or intricate pore geometries.
The core directive here is to move beyond simple structural replication and to engineer MOFs with tailored functionalities. The flexibility of H₃BTOA offers a pathway to such novel materials, while its structural similarity to H₃BTC provides a solid foundation for predictive synthesis.
Comparative Ligand Properties
| Property | This compound (H₃BTOA) | Benzene-1,3,5-tricarboxylic acid (H₃BTC) | Rationale for Comparison |
| Molecular Formula | C₁₂H₁₂O₉[6][7] | C₉H₆O₆ | Highlights the larger size and higher oxygen content of H₃BTOA. |
| Molecular Weight | 300.22 g/mol [6] | 210.14 g/mol | Impacts framework density and potential solvent-accessible volume. |
| Key Structural Feature | Flexible ether linkages (-O-CH₂-COOH)[5] | Rigid, direct phenyl-COOH bonds | The primary difference influencing framework topology and dynamics. |
| Symmetry | C₃ | C₃ | Both are tritopic linkers capable of forming 3D networks. |
| Predicted Impact | Potential for novel, flexible, or interpenetrated frameworks; may exhibit dynamic "breathing" behavior. | Forms well-defined, rigid frameworks (e.g., HKUST-1) with predictable porosity.[8] | The flexibility of H₃BTOA is hypothesized to create more complex and potentially responsive structures. |
Experimental Validation Workflow: A Self-Validating System
Trust in a new material is built upon rigorous and reproducible validation. The following workflow is designed as a self-validating loop, where each characterization step confirms the success of the previous synthesis step and informs the next.
Caption: Workflow for MOF Synthesis and Validation.
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis and characterization of a novel copper-based MOF using H₃BTOA, tentatively named Cu-BTOA. For comparison, a standard protocol for the well-known Cu-BTC MOF (HKUST-1) is also provided.
Protocol 1: Synthesis of a Novel Cu-BTOA MOF
-
Rationale: This protocol uses a standard solvothermal method, which is widely employed for its ability to produce highly crystalline MOF materials.[4][9] A mixed-solvent system of DMF, ethanol, and water is chosen to ensure the dissolution of both the organic linker and the copper salt.
-
Precursor Solution A: In a 20 mL scintillation vial, dissolve 0.225 g (0.75 mmol) of this compound (H₃BTOA) in a solvent mixture of 6 mL N,N-Dimethylformamide (DMF) and 6 mL ethanol. Sonicate for 15 minutes to ensure complete dissolution.
-
Precursor Solution B: In a separate vial, dissolve 0.362 g (1.5 mmol) of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 6 mL of deionized water.
-
Reaction: Combine Solution A and Solution B in a 25 mL Teflon-lined autoclave.
-
Solvothermal Synthesis: Seal the autoclave and place it in a programmable oven. Heat to 110 °C for 24 hours.
-
Cooling & Isolation: Allow the autoclave to cool naturally to room temperature. Collect the resulting blue crystalline product by decanting the mother liquor.
-
Washing: Submerge the collected crystals in 20 mL of fresh DMF and let them stand for 24 hours to exchange residual reactants. Replace the DMF and repeat this step two more times. Finally, wash with ethanol three times.
-
Activation: Decant the ethanol and heat the product at 150 °C under a dynamic vacuum for 12 hours. The activated, porous Cu-BTOA is now ready for characterization.
Protocol 2: Comparative Synthesis of HKUST-1 (Cu-BTC)
-
Rationale: This widely cited room-temperature or mild-heat synthesis provides a direct, energy-efficient comparison to the solvothermal method required for the new linker.[2][10] It highlights the different reactivity and crystallization kinetics of the H₃BTC linker.
-
Precursor Solution A: Dissolve 1.0 g (4.76 mmol) of Benzene-1,3,5-tricarboxylic acid (H₃BTC) in 25 mL of a 1:1 (v/v) ethanol/deionized water solution.
-
Precursor Solution B: Dissolve 1.7 g (7.0 mmol) of Copper(II) nitrate trihydrate in 25 mL of deionized water.
-
Reaction: Add Solution B to Solution A dropwise under vigorous stirring. A blue precipitate will form immediately.
-
Crystallization: Continue stirring the mixture at room temperature for 12 hours.[2]
-
Isolation & Washing: Isolate the product by centrifugation or filtration. Wash thoroughly with the ethanol/water solvent mixture three times, followed by an ethanol wash.
-
Activation: Dry the product at 120 °C under vacuum overnight to remove coordinated and pore-occluded solvent molecules.
Characterization and Comparative Data Analysis
The successful incorporation of H₃BTOA must be validated through a suite of characterization techniques. The data should be directly compared with a benchmark material like HKUST-1 synthesized under similar conditions.
Data Presentation: Expected Performance Metrics
| Characterization | Benchmark: HKUST-1 (Cu-BTC) | Hypothesized: Cu-BTOA | Purpose of Validation |
| PXRD | Characteristic peaks at 2θ = 9.5°, 11.6°, 13.4°[11] | A unique, new diffraction pattern | Confirms the formation of a new crystalline phase, distinct from known structures. |
| BET Surface Area | 600 - 1600 m²/g | 500 - 1200 m²/g (Predicted) | To quantify the accessible surface area. The longer, more flexible linker may lead to a slightly lower, but still significant, porosity due to potential interpenetration or denser packing. |
| Thermal Stability (TGA) | Stable up to ~300-350 °C[8] | Stable up to ~250-300 °C (Predicted) | To determine the thermal decomposition temperature. The ether linkages in H₃BTOA are expected to be less thermally stable than the direct C-C bonds in H₃BTC. |
| Morphology (SEM) | Octahedral crystals | To be determined (e.g., cubic, rod-like) | Reveals the crystal habit and purity, which are influenced by the linker's geometry. |
Mechanistic Insights and Structural Implications
The choice of linker directly influences the secondary building units (SBUs) and the overall framework topology.
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- 1. Trimesic Acid (BTC) | MOF Linker & Coordination Polymer | Alkemist [alkemist.org]
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- 5. benchchem.com [benchchem.com]
- 6. This compound | C12H12O9 | CID 10828045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2',2''-(Benzene-1,3,5-triyltris (oxy))triacetic acid - CD Bioparticles [cd-bioparticles.net]
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- 9. Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. aaqr.org [aaqr.org]
Single-crystal X-ray diffraction for structure confirmation of "2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid" MOFs
For researchers, scientists, and drug development professionals vested in the burgeoning field of Metal-Organic Frameworks (MOFs), the precise determination of a material's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent functional claims rest. This is particularly true for MOFs synthesized from complex, flexible linkers like 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (BTOA). The degrees of freedom in such a linker necessitate an unambiguous structural solution to understand porosity, guest interactions, and ultimate performance.
This guide provides an in-depth technical comparison of Single-Crystal X-ray Diffraction (SCXRD) with other common characterization techniques for the structural confirmation of BTOA-based MOFs. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to ensure the integrity of your structural analysis.
The Imperative of Atomic Precision: Why Structure Matters for BTOA-MOFs
Single-crystal X-ray diffraction is rightly considered the ultimate technique for the structural determination of crystalline materials like MOFs[1]. It provides a precise, three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and the overall crystal packing can be determined with unparalleled accuracy. For a BTOA-MOF, this means we can definitively:
-
Confirm the coordination environment of the metal centers.
-
Determine the conformation and connectivity of the BTOA linker.
-
Accurately measure pore dimensions and identify potential guest-accessible voids.
-
Identify and model solvent or guest molecules residing within the pores[2].
While other techniques provide valuable information, only SCXRD delivers the complete, unambiguous atomic arrangement that validates the rational design of these complex materials[3][4].
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the principal and most reliable method for determining the crystal structures of MOFs[2][3]. The technique relies on the diffraction of a monochromatic X-ray beam by a single, high-quality crystal. The resulting diffraction pattern is a collection of reflections whose intensities and positions are used to reconstruct the electron density map of the unit cell.
Experimental Workflow: From Crystal to Structure
The path from a newly synthesized BTOA-MOF to a publication-quality crystal structure is a meticulous process. Each step is critical for a successful outcome.
Sources
- 1. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Navigating the Porous Landscape: A Comparative Guide to MOF Surface Areas Featuring "2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid"
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of porous materials, Metal-Organic Frameworks (MOFs) stand out for their exceptional tunability and vast internal surface areas, properties that are critical for applications ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker is a pivotal determinant of the final framework's topology and, consequently, its porosity. This guide provides a comparative analysis of the Brunauer-Emmett-Teller (BET) surface area of MOFs, with a special focus on the potential of the flexible, tri-topic carboxylate linker, 2,2',2''-(benzene-1,3,5-triyltris(oxy))triacetic acid .
While the direct synthesis and comprehensive porous characterization of a MOF from this specific ether-linked tri-carboxylate remain to be fully explored in publicly accessible literature, its structural attributes suggest the potential for creating novel frameworks with unique properties. A cadmium(II)-based coordination polymer has been synthesized using this ligand, identified by its alternative name 1,3,5-tris(carboxymethoxy)benzene, and has been investigated for its fluorescence quenching capabilities in the detection of nitroaromatic compounds[1][2]. However, to date, the BET surface area of this specific MOF has not been reported.
This guide will, therefore, provide a foundational understanding of BET surface area analysis in the context of MOFs and present a comparative landscape of well-established MOFs built from various tri-topic linkers. This will allow researchers to contextualize the potential porosity of MOFs derived from "this compound" and to make informed decisions in the design and synthesis of new porous materials.
The Critical Role of BET Surface Area in MOF Characterization
The Brunauer-Emmett-Teller (BET) theory is the most widely used method for determining the specific surface area of porous materials. This analysis is crucial for MOFs as the surface area is directly proportional to the material's capacity for gas adsorption, catalysis, and loading of therapeutic agents. The analysis involves the physisorption of an inert gas, typically nitrogen, at cryogenic temperatures (77 K) over a range of relative pressures. The resulting isotherm provides information about the monolayer adsorption of the gas on the material's surface, from which the specific surface area is calculated.
The shape of the nitrogen adsorption-desorption isotherm can also provide insights into the pore structure of the MOF. According to the International Union of Pure and Applied Chemistry (IUPAC) classification, different isotherm types correspond to different pore sizes and shapes. For instance, a Type I isotherm is characteristic of microporous materials (< 2 nm), which is common for many MOFs.
A Comparative Landscape of MOF Surface Areas
To appreciate the potential of novel linkers like "this compound," it is essential to compare them against established MOFs with known high surface areas. The following table summarizes the BET surface areas of several benchmark MOFs synthesized from different tri-topic carboxylate and other linkers.
| Metal-Organic Framework (MOF) | Organic Linker(s) | Reported BET Surface Area (m²/g) | Reference(s) |
| MOFs from Tri-topic Carboxylate Linkers | |||
| HKUST-1 | Benzene-1,3,5-tricarboxylic acid (BTC) | ~1300 - 1615 | [3] |
| PCN-333(Al) | 4,4',4''-s-triazine-2,4,6-triyl-tribenzoic acid (H3TATB) | up to 5550 | [4] |
| PCN-996(Eu) | 4'-substituted [1,1':3',1''-terphenyl]-4,4'',5'-tricarboxylic acid | 891 | [5] |
| DUT-32 | 4,4',4''-[benzene-1,3,5-triyltris(carbonylimino)]tris-benzoate and 4,4'-biphenylenedicarboxylic acid | 6411 | [6] |
| Other High-Surface-Area MOFs | |||
| MOF-5 | Benzene-1,4-dicarboxylic acid (BDC) | up to 3800 | [7] |
| UiO-66(Zr) | Benzene-1,4-dicarboxylic acid (BDC) | ~1200 - 1600 | [8] |
| UiO-67(Zr) | Biphenyl-4,4'-dicarboxylic acid (BPDC) | ~2100 - 2590 | [9][10][11] |
| MIL-101(Cr) | Benzene-1,4-dicarboxylic acid (BDC) | up to 4100 | [12] |
| ZIF-8 | 2-methylimidazole | ~1148 - 1947 | [13][14] |
| NOTT-101 | 5,5',5''-(benzene-1,3,5-triyl-tris(ethyne-2,1-diyl))triisophthalic acid | ~3800 | [15] |
The Potential of "this compound" as a MOF Linker
The structure of "this compound" presents several intriguing features for the design of new MOFs. The central benzene ring provides a rigid core for establishing a three-dimensional network. The ether linkages introduce a degree of flexibility to the linker arms, which can lead to the formation of dynamic frameworks with interesting guest-responsive properties. The terminal carboxylic acid groups are ideal for coordinating with a wide range of metal ions or clusters.
The flexibility of the linker could potentially lead to interpenetrated frameworks, which might reduce the overall porosity. However, careful selection of synthesis conditions and metal centers could favor the formation of non-interpenetrated structures with high accessible surface areas. The ether oxygen atoms could also act as additional coordination sites or as hydrogen bond acceptors, influencing the framework's interaction with guest molecules.
Experimental Protocol: BET Surface Area Analysis of a MOF
The following is a generalized, step-by-step methodology for conducting a BET surface area analysis of a synthesized MOF.
1. Sample Activation:
-
Objective: To remove any solvent molecules or unreacted reagents trapped within the pores of the MOF, which would otherwise lead to an underestimation of the surface area.
-
Procedure:
-
Place a precisely weighed amount of the MOF sample (typically 50-100 mg) into a glass sample tube.
-
Attach the sample tube to the degassing port of the surface area analyzer.
-
Heat the sample under a high vacuum (e.g., <10 µmHg) at a temperature that is high enough to remove guest molecules but low enough to avoid thermal decomposition of the MOF. The activation temperature and duration are specific to each MOF and should be determined from thermogravimetric analysis (TGA) data. For many robust MOFs, temperatures between 120 °C and 250 °C for several hours are common.
-
After degassing, backfill the sample tube with an inert gas like nitrogen or helium and weigh it again to determine the activated sample mass.
-
2. Nitrogen Adsorption/Desorption Measurement:
-
Objective: To measure the amount of nitrogen gas adsorbed by the activated MOF sample at liquid nitrogen temperature (77 K) over a range of pressures.
-
Procedure:
-
Transfer the sample tube containing the activated MOF to the analysis port of the surface area analyzer.
-
Immerse the sample tube in a dewar filled with liquid nitrogen.
-
The instrument will then automatically dose the sample with known amounts of high-purity nitrogen gas at incrementally increasing pressures and measure the amount of gas adsorbed at each pressure point.
-
After reaching a relative pressure (P/P₀) close to 1, the instrument will then incrementally decrease the pressure to measure the desorption isotherm.
-
3. Data Analysis:
-
Objective: To calculate the specific surface area from the adsorption isotherm using the BET equation.
-
Procedure:
-
The BET equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.35.
-
A plot of 1 / [W((P₀/P) - 1)] versus P/P₀ (where W is the weight of gas adsorbed) should yield a straight line.
-
From the slope and y-intercept of this line, the monolayer capacity (the amount of gas required to form a single layer on the surface of the material) is determined.
-
The total surface area is then calculated from the monolayer capacity and the cross-sectional area of the adsorbate molecule (0.162 nm² for nitrogen).
-
The specific surface area is reported in m²/g.
-
Experimental Workflow Diagram
Caption: Workflow for BET surface area analysis of MOFs.
Conclusion and Future Outlook
The linker "this compound" holds promise for the development of novel MOFs with potentially interesting structural and functional properties. While its porosity, as measured by BET analysis, remains to be experimentally determined, the comparative data presented in this guide for established MOFs provides a valuable benchmark for future studies. The flexible nature of this linker may lead to frameworks with dynamic behavior, which is a highly sought-after characteristic for applications in sensing and smart materials.
Further research is needed to synthesize and thoroughly characterize MOFs from this linker, including detailed structural analysis and, most importantly, the determination of their BET surface area and pore size distribution. Such studies will not only expand the library of known MOFs but also contribute to a deeper understanding of the structure-property relationships that govern the porosity of these fascinating materials. This knowledge is paramount for the rational design of next-generation MOFs tailored for specific applications in research, science, and drug development.
References
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Plasmonic Porous Multicore@shell Silver@zeolitic Imidazolate Framework-8 Nanoparticles as Synergistically Enhanced Surface-Enhanced Raman Scattering Platforms for Nanomolar-Trace Detection of Diverse Analytes. (2026). Langmuir. [Link]
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Zeolitic imidazolate framework-8 (ZIF-8) doped TiZSM-5 and Mesoporous carbon for antibacterial characterization. (2020). Scientific Reports. [Link]
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A facile synthesis of UiO-66, UiO-67 and their derivatives. (2012). Chemical Communications. [Link]
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Selective Adsorption Performances of UiO-67 for Separation of Light Hydrocarbons C1, C2, and C3. (2020). Industrial & Engineering Chemistry Research. [Link]
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Parametric study on the mixed solvent synthesis of ZIF-8 nano- and micro-particles for CO adsorption: A response surface study. (2020). Advanced Powder Technology. [Link]
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Zeta Potential and Size Analysis of Zeolitic Imidazolate Framework-8 Nanocrystals Prepared by Surfactant-Assisted Synthesis. (2020). Langmuir. [Link]
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A facile synthesis of UiO-66, UiO-67 and their derivatives. (2012). The Royal Society of Chemistry. [Link]
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Metal–Organic Framework Materials with Ultrahigh Surface Areas: Is the Sky the Limit? (2012). Journal of the American Chemical Society. [Link]
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BET surface area, pore volume, and average pore size diameter of the as-synthesized materials. (n.d.). ResearchGate. [Link]
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Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. (2021). JACS Au. [Link]
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Bimetallic PCN-333 with Modulated Crystallization and a Porosity Structure for a Highly Efficient Removal of Congo Red. (2022). ACS Omega. [Link]
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Optimizing volumetric surface area of UiO-66 and its functionalized analogs through compression. (2016). CrystEngComm. [Link]
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Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2021). Nanomaterials. [Link]
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Top: A few carboxylate‐based MOFs, reflecting chemical, structural, and... (n.d.). ResearchGate. [Link]
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A new metal–organic framework with ultra-high surface area. (2014). Chemical Communications. [Link]
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The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. (2013). Dalton Transactions. [Link]
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Construction of hierarchically porous metal–organic frameworks through linker labilization. (2017). Nature Communications. [Link]
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Porous metal–organic frameworks with Lewis basic nitrogen sites for high-capacity methane storage. (2015). Energy & Environmental Science. [Link]
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Ultrahigh Porosity in Metal-Organic Frameworks. (2010). Science. [Link]
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Carboxylate-based metal–organic frameworks. (n.d.). Wikipedia. [Link]
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Cd(II)-Based Complex Constructed from 1,3,5-Tris(Carboxymethoxy)Benzene Acid Ligand for Detection of Nitroaromatic Compounds. (2023). ResearchGate. [Link]
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Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2021). ResearchGate. [Link]
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A metal organic framework prepared from benzene-1,3,5-tricarboxylic acid and copper(II), and functionalized with various polysulfides as a sorbent for selective sorption of trace amounts of heavy metal ions. (2018). Mikrochimica Acta. [Link]
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The BET surface area and pore volume of MIL-101(Cr) and amine-MIL-101(Cr). (n.d.). ResearchGate. [Link]
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Modelling of porous metal-organic framework (MOF) materials used in catalysis. (2020). Technical Transactions. [Link]
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Structure of 1,3,5-Tris(4-carboxyphenyl)benzene. (n.d.). ResearchGate. [Link]
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Highly porous organoclay-supported bimetal-organic framework (CoNi-MOF/OC) composite with efficient and selective adsorption of organic dyes. (2023). Environmental Science and Pollution Research. [Link]
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Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. (2014). Chemical Society Reviews. [Link]
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BET specific surface area, pore volume and gas uptake capacities of the prepared samples … (n.d.). ResearchGate. [Link]
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Ultrahigh Surface Area Zirconium MOFs and Insights into the Applicability of the BET Theory. (2014). Journal of the American Chemical Society. [Link]
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Cadmium(II) three-dimensional coordination polymers constructed from 1,3,5-tris(4-carboxyphenoxy)benzene: synthesis, crystal structure, fluorescence and I2 sorption characterization. (2019). Acta Crystallographica Section C: Structural Chemistry. [Link]
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Comparison of BET surface area from experimental and simu- lated results. (n.d.). ResearchGate. [Link]
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BET surface areas for mechanochemically made zirconium MOFs a,b. (n.d.). ResearchGate. [Link]
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BET surface area values of different materials. (n.d.). ResearchGate. [Link]
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Two Cd(II)-Based MOFs Constructed from Tris(3′-F-4′-carboxybiphenyl)amine: Synthesis, Crystal Structure, Luminescence Sensing towards Nitrophenols and Acetylacetone. (2022). Molecules. [Link]
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Cd(II)-Based Complex Constructed from 1,3,5-Tris(Carboxymethoxy)Benzene Acid Ligand for Detection of Nitroaromatic Compounds. (2023). Semantic Scholar. [Link]
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A Comparative Guide to the Thermal and Chemical Stability of Metal-Organic Frameworks: A Case Study Perspective on 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of porous materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with unprecedented versatility. Their high porosity, tunable structures, and vast surface areas make them prime candidates for a myriad of applications, including gas storage and separation, catalysis, and drug delivery. However, the practical implementation of MOFs is often dictated by their robustness under operational conditions. This guide provides a comprehensive comparison of the thermal and chemical stability of three benchmark MOFs—UiO-66, ZIF-8, and MIL-101—and offers insights into the anticipated stability of MOFs derived from the flexible, tripodal linker, 2,2',2''-(benzene-1,3,5-triyltris(oxy))triacetic acid (H3BTOA).
The Critical Role of Stability in MOF Applications
The efficacy of a MOF in any given application is intrinsically linked to its ability to maintain its structural integrity under thermal stress and in various chemical environments. Thermal stability is paramount for applications that involve temperature swings, such as gas separation and catalysis, while chemical stability is crucial for processes in aqueous or solvent-based media, a common scenario in drug delivery and liquid-phase catalysis. The choice of metal nodes and organic linkers is a key determinant of a MOF's stability. High-valent metal ions like Zr(IV) and strong coordination bonds, such as those between carboxylates and zirconium, are known to impart exceptional stability, as seen in the UiO-66 series.[1]
Comparative Analysis of Benchmark MOFs
To provide a clear perspective on MOF stability, we present a comparative analysis of three widely studied MOFs: UiO-66, ZIF-8, and MIL-101. These materials represent different classes of MOFs with distinct structural features and stability profiles.
Thermal Stability: A Thermogravimetric Analysis (TGA) Perspective
Thermogravimetric analysis is a fundamental technique used to evaluate the thermal stability of MOFs by monitoring their mass change as a function of temperature. The decomposition temperature (Td) is a key parameter derived from TGA curves, indicating the onset of framework collapse.
| Metal-Organic Framework | Metal Node | Organic Linker | Decomposition Temperature (Td) in Inert Atmosphere | Key Observations |
| UiO-66 | Zr(IV) | 1,4-benzenedicarboxylic acid (BDC) | ~500 °C[2][3] | Exhibits exceptional thermal stability due to the strong Zr-O bonds. A two-step weight loss is typically observed: removal of residual solvent and dehydroxylation of the zirconium clusters below 300°C, followed by linker decomposition above 450-500°C.[3][4] |
| ZIF-8 | Zn(II) | 2-methylimidazole | ~450-500 °C | Shows high thermal stability for an imidazolate-based MOF. The framework collapses and undergoes carbonization at elevated temperatures.[5] The decomposition can be influenced by the atmosphere, with oxidative environments leading to earlier decomposition.[6] |
| MIL-101(Cr) | Cr(III) | 1,4-benzenedicarboxylic acid (BDC) | ~350-400 °C[7] | Possesses good thermal stability, with decomposition of the framework occurring after the removal of coordinated water molecules.[7] |
Chemical Stability: Insights from Powder X-ray Diffraction (PXRD)
The chemical stability of MOFs is assessed by exposing them to various chemical environments (e.g., water, acidic, and basic solutions) and subsequently analyzing their crystallinity using Powder X-ray Diffraction (PXRD). A retention of the characteristic PXRD pattern indicates structural integrity.
| Metal-Organic Framework | Stability in Water | Stability in Acidic Media (e.g., HCl) | Stability in Basic Media (e.g., NaOH) |
| UiO-66 | Highly stable in boiling water.[1] | Generally stable in acidic conditions, although some degradation can occur in highly concentrated acids. | Susceptible to degradation in basic solutions, with the framework collapsing due to nucleophilic attack on the Zr-carboxylate bonds.[1] |
| ZIF-8 | Stable in boiling water and alkaline aqueous solutions.[8] | Prone to decomposition in acidic solutions due to the protonation of the imidazolate linker.[9] | Exhibits good stability in basic media.[8] |
| MIL-101(Cr) | Stable in water and acidic solutions.[8][10] | Shows good stability in acidic conditions.[10] | Can be less stable in highly basic environments. |
Projecting the Stability of H3BTOA-Based MOFs: A Rationale-Driven Hypothesis
While direct experimental data for MOFs synthesized from this compound (H3BTOA) is not yet prevalent in the literature, we can infer their potential stability based on the structural characteristics of the H3BTOA linker.
-
Flexibility and Its Impact: The H3BTOA linker possesses a flexible backbone due to the ether linkages. While flexibility can sometimes lead to lower thermal stability compared to rigid linkers, it can also allow for framework adaptability, potentially enhancing stability in certain guest environments. The overall stability will be a balance between the strength of the metal-linker coordination and the degrees of freedom within the linker.
-
Tripodal Carboxylate Nature: As a tripodal tricarboxylate linker, H3BTOA can form highly connected and potentially robust frameworks. Higher connectivity is generally associated with increased framework stability.[11]
-
Ether Functionality: The ether groups within the H3BTOA linker introduce polar functionalities into the MOF pores. This could enhance interactions with polar solvents and potentially influence chemical stability. The impact of ether functionalization on stability can be complex; while it may increase hydrophilicity, potentially making the MOF more susceptible to hydrolysis, it can also lead to specific host-guest interactions that stabilize the framework.
Hypothesis: MOFs derived from H3BTOA, particularly when combined with high-valent metal ions like Zr(IV), are expected to exhibit moderate to good thermal stability, potentially lower than the exceptionally robust UiO-66 due to the linker's flexibility, but likely comparable to or exceeding that of many other carboxylate-based MOFs. Their chemical stability is predicted to be good in neutral and mildly acidic aqueous solutions. However, the ether linkages might render them more susceptible to degradation in strongly acidic or basic media compared to MOFs with purely aromatic linkers.
Experimental Protocols for Stability Assessment
To ensure scientific integrity and provide a practical guide for researchers, we outline the step-by-step methodologies for thermal and chemical stability studies of MOFs.
Thermogravimetric Analysis (TGA) for Thermal Stability
This protocol details the procedure for determining the thermal decomposition temperature of a MOF.
Protocol Steps:
-
Initial Characterization: Obtain a PXRD pattern of the as-synthesized, activated MOF to serve as a reference.
-
Sample Exposure: Suspend a known amount of the MOF powder (e.g., 20 mg) in the desired chemical medium (e.g., deionized water, aqueous HCl solution of a specific pH, aqueous NaOH solution of a specific pH).
-
Incubation: Stir the suspension at a controlled temperature (e.g., room temperature or elevated temperature) for a predetermined period (e.g., 24 hours).
-
Sample Recovery: After incubation, separate the solid MOF from the liquid by centrifugation.
-
Washing: Wash the recovered solid with a suitable solvent (e.g., deionized water followed by ethanol) to remove any residual chemicals.
-
Drying: Dry the washed sample, typically under vacuum at a mild temperature.
-
PXRD Analysis: Acquire the PXRD pattern of the treated MOF sample.
-
Comparison: Compare the PXRD pattern of the treated sample with that of the pristine MOF. The retention of the characteristic diffraction peaks indicates that the crystalline structure of the MOF is stable under the tested conditions. Conversely, a loss of crystallinity or the appearance of new peaks suggests framework degradation.
Concluding Remarks
The thermal and chemical stability of Metal-Organic Frameworks are critical parameters that govern their suitability for real-world applications. While benchmark MOFs like UiO-66 and ZIF-8 offer exceptional stability under specific conditions, the rational design of new MOFs requires a thorough understanding of how the choice of metal nodes and organic linkers influences their robustness. Although experimental data on MOFs derived from this compound are still emerging, a systematic analysis of its structural features allows for informed predictions of their stability. The experimental protocols provided herein offer a standardized approach for researchers to rigorously evaluate the stability of novel MOF materials, thereby accelerating their transition from the laboratory to industrial applications.
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Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applications - PMC - NIH. Available at: [Link]
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TGA curves of UiO-66 and UiO-66−Ru. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Experimental study on the structural stability of zeolite imidazolate framework-8 in the alkaline solution - AIP Publishing. Available at: [Link]
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Monitoring thermally induced structural deformation and framework decomposition of ZIF-8 through in situ temperature dependent measurements - RSC Publishing. Available at: [Link]
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Kinetics of ZIF-8 Thermal Decomposition in Inert, Oxidizing, and Reducing Environments | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
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Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available at: [Link]
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The Fulcrum of Flexibility: A Comparative Guide to Linker-Mediated Mechanical Properties of Metal-Organic Frameworks
In the intricate world of materials science, Metal-Organic Frameworks (MOFs) represent a paradigm of tunable design. The ability to rationally construct porous crystalline materials from a vast library of inorganic nodes and organic linkers has unlocked unprecedented potential in fields ranging from gas storage and separation to catalysis and drug delivery.[1] However, as we move towards the practical implementation of MOFs in real-world applications, a critical, yet often overlooked, property comes to the fore: mechanical stability. The very linker molecules that stitch these frameworks together also dictate their response to external stress, and understanding this relationship is paramount for designing robust and reliable MOF-based technologies.
This guide provides a comparative analysis of how linker flexibility governs the mechanical properties of MOFs. We will delve into the fundamental design principles that differentiate rigid and flexible linkers, explore the mechanical consequences of their incorporation through quantitative experimental data, and provide detailed protocols for the key characterization techniques that underpin these investigations. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design MOFs with tailored mechanical responses.
The Architectural Dichotomy: Rigid vs. Flexible Linkers
The mechanical resilience of a MOF is intrinsically tied to the nature of its organic linkers. These molecular struts bridge the inorganic secondary building units (SBUs) and their inherent flexibility, or lack thereof, dictates how the framework as a whole will deform under stress.
Rigid Linkers are typically composed of aromatic backbones, such as terephthalates or imidazolates, which resist conformational changes. MOFs constructed with these linkers tend to exhibit higher stiffness and are less prone to large-scale structural transformations under pressure. A prime example is UiO-66 , a zirconium-based MOF with 1,4-benzenedicarboxylate (BDC) linkers, renowned for its exceptional thermal and chemical stability, which is in part attributed to its rigid framework.
Flexible Linkers , in contrast, possess rotatable bonds or aliphatic chains that allow for significant conformational freedom. This inherent pliability can lead to fascinating dynamic behaviors in the resulting MOFs, such as "breathing" or "gate-opening" phenomena, where the framework undergoes large, reversible volume changes in response to external stimuli like guest molecule adsorption or pressure changes. A classic example is the MIL-53 series, which can transition between a large-pore and a narrow-pore phase due to the hinging motion of its BDC linker in coordination with the metal-oxide chains.
The choice between a rigid and a flexible linker is therefore a critical design parameter that directly influences the mechanical integrity and functional performance of the resulting MOF.
Comparative Analysis of Mechanical Properties
To quantitatively assess the impact of linker flexibility, we will compare the mechanical properties of isoreticular MOFs—frameworks with the same underlying topology but different linker functionalities.
Case Study 1: The Zeolitic Imidazolate Framework (ZIF) Family
Zeolitic Imidazolate Frameworks (ZIFs) offer a versatile platform for studying the role of linker functionalization on mechanical properties. By modifying the substituent on the imidazolate linker, we can systematically tune the framework's rigidity.
| MOF | Linker | Young's Modulus (E) [GPa] | Hardness (H) [GPa] | Key Feature |
| ZIF-8 | 2-methylimidazolate | ~3-4 | ~0.3-0.5 | Flexible, rotational freedom of methyl group |
| ZIF-zni | imidazolate | ~10 | ~1.1 | More rigid, unsubstituted linker |
| ZIF-7 | benzimidazolate | ~9.5 | ~0.8 | Bulky, rigidifying linker |
Data sourced from nanoindentation and theoretical calculations.[2]
As the data illustrates, the seemingly minor change from an unsubstituted imidazolate in ZIF-zni to a 2-methylimidazolate in ZIF-8 results in a significant decrease in both Young's modulus and hardness. This is attributed to the rotational freedom of the methyl group, which provides a mechanism for energy dissipation under stress. Conversely, the bulky and more rigid benzimidazolate linker in ZIF-7 leads to a stiffer framework compared to ZIF-8.[2] This demonstrates a clear trend: increasing linker rigidity and steric hindrance enhances the mechanical robustness of ZIFs.[2]
Case Study 2: The Isoreticular MIL-140 Series
The MIL-140 series of zirconium-based MOFs provides an excellent example of how linker elongation and flexibility within an isoreticular series impact mechanical properties.
| MOF | Linker | Bulk Modulus (K) [GPa] | Young's Modulus (E_max) [GPa] | Linker Characteristics |
| MIL-140A | Terephthalic acid | 22.5 | 40 | Shortest, most rigid |
| MIL-140B | 2,6-Naphthalenedicarboxylic acid | 19.0 | 35 | Longer, increased aspect ratio |
| MIL-140C | 4,4'-Biphenyldicarboxylic acid | 16.5 | 30 | Even longer, more flexible |
Data sourced from DFT calculations.[3]
The trend here is unequivocal: as the linker length increases and incorporates more rotatable bonds, both the bulk and Young's moduli decrease.[3] This is a direct consequence of the increased degrees of freedom within the longer linkers, which allows the framework to deform more easily under pressure.[3]
The "Breathing" Phenomenon: A Hallmark of Flexible MOFs
One of the most remarkable consequences of employing flexible linkers is the phenomenon of "breathing," a large and reversible structural transformation in response to external stimuli. The MIL-53 family is the archetypal example of this behavior.
This structural flexibility, while fascinating, has profound implications for the mechanical properties of the material. The transition between the large-pore and narrow-pore states involves significant changes in the unit cell volume and, consequently, the material's response to stress. This dynamic behavior can be harnessed for applications such as selective gas separation and controlled drug release.
Experimental Protocols for Mechanical Characterization
To ensure the scientific integrity of claims regarding MOF mechanics, rigorous experimental validation is essential. The following are detailed protocols for two of the most powerful techniques for probing the mechanical properties of these materials.
Atomic Force Microscopy (AFM)-Based Nanoindentation
AFM-based nanoindentation is a technique of choice for measuring the mechanical properties of individual MOF crystals, especially those at the nano- and micro-scale.[4]
Objective: To determine the Young's modulus and hardness of single MOF crystals.
Experimental Workflow:
Step-by-Step Methodology:
-
Sample Preparation:
-
Disperse a small amount of the MOF powder in a volatile solvent like ethanol through sonication.
-
Drop-cast the suspension onto a clean, flat substrate (e.g., a silicon wafer or freshly cleaved mica).
-
Allow the solvent to evaporate completely, leaving isolated crystals on the substrate.
-
-
AFM and Tip Calibration:
-
Select an AFM cantilever with a suitable spring constant for the expected stiffness of the MOF.
-
Mount a sharp, well-characterized indenter tip (e.g., a diamond Berkovich or cube-corner tip).
-
Calibrate the deflection sensitivity of the photodiode and the spring constant of the cantilever using a standard reference sample.[5]
-
-
Nanoindentation Measurement:
-
Use the AFM's optical and scanning capabilities to locate a suitable crystal for indentation. The crystal should be well-adhered to the substrate and have a flat, smooth surface.
-
Approach the indenter to the crystal surface and perform a series of indentations with varying maximum loads.
-
Record the load as a function of indentation depth for both the loading and unloading segments of each indent.
-
-
Data Analysis:
-
The unloading curve of the load-displacement data is analyzed using the Oliver-Pharr method to determine the reduced modulus (Er) and hardness (H).
-
The Young's modulus (E) of the MOF can then be calculated from the reduced modulus, taking into account the elastic properties of the indenter tip.
-
Causality Behind Experimental Choices: The choice of a sharp diamond indenter is crucial for creating a well-defined plastic zone in the MOF crystal, which is necessary for accurate hardness measurements. The calibration of the cantilever spring constant is paramount for obtaining accurate force values. Analyzing the unloading curve is based on the principle that the initial portion of the unloading is purely elastic, allowing for the deconvolution of the material's elastic properties from the plastic deformation that occurred during loading.
High-Pressure Powder X-ray Diffraction (HP-PXRD)
HP-PXRD is an indispensable technique for studying the structural evolution of MOFs under hydrostatic pressure, including the determination of their bulk modulus and the observation of pressure-induced phase transitions.[2][6]
Objective: To determine the bulk modulus and investigate the structural stability of a MOF under high pressure.
Experimental Workflow:
Step-by-Step Methodology:
-
Sample Loading in a Diamond Anvil Cell (DAC):
-
A small amount of the finely ground MOF powder is placed in the sample chamber of a DAC, which consists of two opposing diamonds.
-
A pressure-transmitting medium (e.g., silicone oil for lower pressures, or a condensed gas like neon or helium for higher, more hydrostatic pressures) is added to ensure uniform pressure distribution on the sample.
-
A small ruby sphere is also included as a pressure calibrant; its fluorescence wavelength is pressure-dependent.[2]
-
-
Data Collection at a Synchrotron Source:
-
The loaded DAC is mounted on a goniometer at a high-brilliance synchrotron X-ray source. Synchrotron radiation is necessary to obtain high-quality diffraction data from the small sample volume in the DAC.[6]
-
An initial diffraction pattern is collected at ambient pressure.
-
The pressure inside the DAC is incrementally increased. At each pressure step, the pressure is determined by measuring the fluorescence of the ruby calibrant, and a powder X-ray diffraction pattern is collected.
-
-
Data Analysis:
-
The collected diffraction patterns are indexed, and the unit cell parameters are refined for each pressure point.
-
The unit cell volume is plotted as a function of pressure.
-
This pressure-volume data is then fitted to an equation of state (e.g., the Birch-Murnaghan equation) to extract the bulk modulus (K), which is a measure of the material's resistance to compression.
-
Causality Behind Experimental Choices: The use of a DAC allows for the generation of very high pressures in a controlled manner. A pressure-transmitting medium is essential to ensure hydrostatic conditions, preventing uniaxial stress that could lead to premature amorphization of the MOF. Synchrotron X-ray sources are required due to the small sample size and the need for high-resolution data to accurately determine the unit cell parameters. The choice of the equation of state for fitting the data is based on established models for the compressive behavior of solids.
Conclusion and Future Outlook
The mechanical properties of Metal-Organic Frameworks are not a mere curiosity but a critical factor in their translation from the laboratory to industrial applications. As this guide has demonstrated, the flexibility of the organic linker is a powerful tool for tuning the mechanical response of these materials. By judiciously selecting or modifying the linker, researchers can design MOFs that are either robust and rigid for high-pressure applications or soft and flexible for dynamic, stimuli-responsive systems.
The continued development of advanced characterization techniques, such as in-situ nanoindentation and high-pressure studies, will further our understanding of the complex interplay between linker dynamics and framework mechanics. This knowledge will be instrumental in the rational design of next-generation MOFs with precisely tailored properties for a wide array of technological challenges.
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New high pressure X-ray powder diffraction capabilities at the SLS-Material Science Beamline. Paul Scherrer Institut. Available at: [Link]
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Construction of a linker library with widely controllable flexibility for fusion protein design. Springer. Available at: [Link]
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Multivariate zeolitic imidazolate frameworks with an inverting trend in flexibility. Royal Society of Chemistry. Available at: [Link]
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A Comparative Guide to Tritopic Carboxylate Linkers for Advanced Material Synthesis: Benchmarking 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid
In the rapidly advancing field of materials science, particularly in the design of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount. It dictates the resultant framework's topology, porosity, stability, and functionality. This guide provides an in-depth comparison of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid , a flexible tritopic linker, against two commercially significant and structurally rigid tritopic linkers: 1,3,5-Benzenetricarboxylic acid (BTC) and 1,3,5-Benzenetribenzoic acid (BTB) . This analysis is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in the selection of building blocks for bespoke material synthesis.
Introduction: The Critical Role of Tritopic Linkers
Tritopic linkers, possessing three points of coordination, are fundamental building blocks for creating stable, three-dimensional porous materials.[1] Their C3 symmetry often leads to predictable and highly ordered structures, such as honeycomb-shaped lattices.[2] The geometry, rigidity, and functional groups of the linker are critical variables that allow for the tuning of a material's physicochemical properties.
-
This compound (BTOA) : This linker is characterized by a central benzene core with three oxyacetic acid arms.[3][4] The ether linkages introduce significant conformational flexibility, a key feature that distinguishes it from its rigid counterparts.[3][5]
-
1,3,5-Benzenetricarboxylic acid (Trimesic Acid, BTC) : As one of the most widely used and commercially available tritopic linkers, BTC is a rigid, planar molecule that forms the basis for many well-known MOFs, such as HKUST-1 and MIL-100.[6][7]
-
1,3,5-Benzenetribenzoic acid (BTB) : BTB is an extended, more rigid version of BTC. Its larger size allows for the construction of MOFs with exceptionally high surface areas and larger pore volumes.[8][9]
The selection between a flexible and a rigid linker is a critical design choice. Rigid linkers typically yield robust frameworks with permanent porosity, while flexible linkers can create dynamic materials that respond to external stimuli like guest molecules, offering potential for selective separations and controlled release.[5][10]
Head-to-Head Comparison: Physicochemical Properties
The fundamental properties of a linker influence its behavior during synthesis and the characteristics of the final material. The following table summarizes key properties of BTOA, BTC, and BTB.
| Property | This compound (BTOA) | 1,3,5-Benzenetricarboxylic acid (BTC) | 1,3,5-Benzenetribenzoic acid (BTB) |
| CAS Number | 215162-34-8[11] | 554-95-0 | 5480-14-8 |
| Molecular Formula | C₁₂H₁₂O₉[4] | C₉H₆O₆ | C₂₇H₁₈O₆ |
| Molecular Weight | 300.22 g/mol [4] | 210.14 g/mol | 438.43 g/mol |
| Structure | Flexible (oxyacetic acid arms)[3] | Rigid, Planar[1] | Extended, Rigid[9] |
| Key Feature | Introduces structural flexibility, potential for dynamic frameworks.[5][12] | High symmetry, forms stable 2D/3D networks.[2] | Creates frameworks with large pores and high surface area. |
Causality Behind Structural Choice : The ether linkages in BTOA provide rotational freedom, which can lead to framework flexibility or "breathing" behavior upon guest adsorption/desorption.[5] In contrast, the direct connection of carboxyl groups to the benzene ring in BTC and BTB creates a rigid and planar geometry, which is often a prerequisite for achieving high and permanent porosity.[13]
Performance in Metal-Organic Framework (MOF) Synthesis
The ultimate test of a linker is its performance in constructing functional materials. The choice of linker directly impacts the MOF's surface area, stability, and potential applications.
BTOA: The Flexible Contender The flexibility of BTOA makes it a valuable building block for creating responsive materials.[3] The oxyacetic arms can adapt to different metal coordination environments and guest molecules. This can lead to MOFs with selective adsorption properties, where the framework undergoes structural changes to preferentially bind certain molecules over others.[5] While this flexibility can be advantageous, it may also result in lower thermal and chemical stability compared to MOFs built from rigid linkers. Research has shown its utility in synthesizing polymers and as a chelating agent.[3]
BTC: The Established Workhorse BTC is a cornerstone of MOF chemistry due to its ability to form highly stable and porous frameworks with various metal ions, including copper, chromium, iron, and zinc.[1][2][6] For example, Cu₃(BTC)₂ (HKUST-1) is a benchmark material for gas storage applications, exhibiting a high specific surface area. The predictable coordination of BTC facilitates the rational design of MOF structures.[2]
BTB: The High-Porosity Champion The extended nature of the BTB linker is strategically employed to create MOFs with exceptionally large pores and ultra-high surface areas, such as in MOF-177. These materials are prime candidates for the storage of large molecules and for applications in catalysis where accommodating bulky substrates is necessary.[9]
The logical relationship between linker choice and MOF properties can be visualized as a decision-making workflow.
Caption: Standard characterization workflow for MOF validation.
-
Powder X-Ray Diffraction (PXRD): This is the most crucial technique to confirm the formation of the desired crystalline structure by comparing the experimental diffraction pattern to a calculated or reference pattern. [14]* Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.
-
Gas Sorption Analysis (BET): Nitrogen or argon adsorption isotherms at 77 K are measured to determine the specific surface area (BET area) and pore volume, confirming the material's porosity. [15]* Scanning Electron Microscopy (SEM): SEM provides direct visualization of the crystal morphology and size distribution. [16]
Conclusion and Outlook
The selection of a tritopic linker is a strategic decision based on the desired properties of the final material.
-
This compound (BTOA) stands out as an excellent candidate for developing "smart" materials. Its inherent flexibility can be exploited to create dynamic frameworks for applications in selective gas separation, chemical sensing, and controlled drug delivery.
-
1,3,5-Benzenetricarboxylic acid (BTC) remains the industry standard for producing robust, highly crystalline MOFs with predictable structures. It is the linker of choice for applications requiring high stability and well-defined microporosity, such as hydrogen and methane storage. [2]* 1,3,5-Benzenetribenzoic acid (BTB) pushes the boundaries of porosity, enabling the synthesis of materials with exceptionally large pores suitable for catalysis involving bulky molecules and for maximizing volumetric gas storage.
Future research will likely focus on creating mixed-linker systems, combining the properties of rigid and flexible linkers like BTOA and BTC within a single framework to achieve unprecedented control over material function. As the library of commercially available linkers expands, so too will the possibilities for designing advanced materials tailored to solve the most pressing challenges in energy, environment, and medicine.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic Acid
As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of laboratory chemicals are not merely regulatory hurdles; they are critical components of responsible scientific practice. This guide provides an in-depth, procedural framework for the safe disposal of 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid (CAS No. 215162-34-8), ensuring the protection of laboratory personnel, the community, and the environment.
This compound, a trifunctional organic molecule, is a versatile building block in materials science and organic synthesis.[1] Its structure, featuring a central benzene ring with three oxyacetic acid groups, necessitates a disposal protocol grounded in the principles of hazardous waste management.[1]
Part 1: Hazard Assessment and Waste Characterization
Structural Insights and Anticipated Hazards:
-
Corrosivity: The presence of three carboxylic acid moieties suggests that this compound is acidic. Aqueous solutions could have a pH low enough to be classified as corrosive hazardous waste (pH ≤ 2.0).[2]
-
Irritation: Similar multi-functional aromatic acids can cause skin, eye, and respiratory irritation.[3]
-
Toxicity: While specific toxicity data is limited, it is prudent to handle any research chemical as potentially toxic.[4]
Therefore, all waste containing this compound, including pure unused material, solutions, and contaminated labware, must be treated as hazardous waste until a formal hazardous waste determination proves otherwise.[2][5]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of waste containing this compound.
Step 1: Immediate Segregation at the Point of Generation
The cornerstone of safe laboratory waste management is the immediate and correct segregation of waste streams.[6] This prevents dangerous chemical reactions and simplifies the final disposal process.
-
Action: As soon as waste is generated, it must be placed in a dedicated, properly labeled hazardous waste container.
-
Causality: Segregating waste at the source minimizes the risk of incompatible materials coming into contact. For instance, mixing this acidic compound with cyanides or sulfides could generate highly toxic gases.[7] Keeping it separate from bases prevents a potentially violent exothermic neutralization reaction.
Step 2: Proper Containerization and Labeling
The integrity of the waste containment system is critical for preventing leaks and ensuring clear communication of the hazard.
-
Action:
-
Select a waste container compatible with acidic organic compounds. A high-density polyethylene (HDPE) or glass container is a suitable choice.[6] Avoid metal containers, as acids can cause them to corrode.[6]
-
Ensure the container is in good condition, with a tightly sealing lid.[7]
-
Affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete the label with the full chemical name: "this compound," the hazard characteristics (e.g., "Corrosive," "Irritant"), and the date accumulation started.[8]
-
-
Causality: Proper labeling is a regulatory requirement under the Environmental Protection Agency (EPA) and ensures that anyone handling the container is aware of its contents and the associated dangers.[8] A secure, compatible container prevents environmental release through spills or degradation of the container itself.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is collected for central storage and disposal.[7][8]
-
Action:
-
Store the labeled waste container in your lab's designated SAA.
-
The SAA must be under the direct control of laboratory personnel and within the line of sight of where the waste is generated.[8]
-
Ensure secondary containment, such as a larger tub or bin, is used to capture any potential leaks from the primary container.[4]
-
Keep the waste container closed at all times, except when adding waste.[2]
-
-
Causality: The SAA provides a controlled, secure location for the temporary storage of hazardous waste, minimizing the risk of spills and unauthorized access.[7] Secondary containment is a crucial safeguard against the contamination of benchtops, floors, and the environment.
Step 4: Arranging for Disposal
Laboratory personnel are not responsible for the final transport and disposal of hazardous waste. This must be handled by trained EHS professionals or licensed hazardous waste contractors.[8]
-
Action: Once the waste container is full, or if you are approaching the storage time limits set by your institution, contact your EHS department to schedule a waste pickup.
-
Causality: Final disposal methods, such as incineration or chemical neutralization, require specialized facilities and permits.[8][9] EHS ensures that the waste is managed and disposed of in compliance with all federal, state, and local regulations, tracking the waste from its point of generation to its final disposition.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Quantitative Data Summary for Waste Management
While specific quantitative data for this compound is not available, the following table outlines the general regulatory thresholds and characteristics that guide its management as a hazardous waste, based on standard laboratory chemical disposal protocols.
| Parameter | Guideline / Threshold | Significance for Disposal |
| EPA Hazardous Waste Code | Likely D002 (Corrosive) if pH of aqueous waste is ≤ 2.0.[2] | Dictates the specific regulatory requirements for storage, transport, and disposal. |
| pH | ≤ 2.0 or ≥ 12.5 for corrosivity.[2] | As an acid, waste solutions must be evaluated for corrosive characteristics. Neutralization should only be performed by trained personnel following an approved EHS protocol. |
| SAA Volume Limit | 55 gallons of hazardous waste.[2] | Exceeding this limit triggers more stringent "Large Quantity Generator" requirements and requires immediate removal of the excess waste. |
| SAA Time Limit | Varies by institution, but containers should be removed within a reasonable time (e.g., one year for partial containers).[7] | Ensures that waste does not degrade its container or pose a long-term storage hazard in the laboratory. |
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a non-negotiable aspect of its use in a research setting. By treating it as a hazardous waste, adhering to strict segregation and containment protocols, and partnering with your institution's EHS department, you uphold the highest standards of laboratory safety. This structured approach not only ensures regulatory compliance but also fosters a culture of environmental stewardship, building trust in the scientific community's commitment to responsible chemical management.
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A Senior Application Scientist's Guide to Safely Handling 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid
As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of the molecules we synthesize and study. However, the foundation of all successful research is a deep and unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2,2',2''-(Benzene-1,3,5-triyltris(oxy))triacetic acid, a molecule with significant applications in the synthesis of Metal-Organic Frameworks (MOFs).[1] Our goal is to empower you with the knowledge to work safely and effectively, ensuring that your innovative work is not overshadowed by preventable incidents.
Understanding the Hazards: A Proactive Approach to Safety
Therefore, we must operate under the assumption that this compound may possess the following hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact can lead to redness, pain, and in severe cases, chemical burns.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs.
-
Potential for Combustible Dust: Like many organic powders, fine dust of this compound could form an explosive mixture with air.[4][5]
This guide is built on these foundational principles, providing a robust framework for safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of guesswork; it is a scientifically informed decision based on the potential routes of exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Hands | Nitrile or Butyl Rubber Gloves | These materials offer good resistance to a broad range of chemicals, including acids.[6][7] Always check for signs of degradation and replace gloves frequently. |
| Eyes & Face | Chemical Safety Goggles with Side Shields or a Face Shield | Protects against splashes and airborne particles.[8][9] A face shield should be worn over goggles when there is a significant splash risk.[9] |
| Body | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from minor spills and contamination. |
| Respiratory | NIOSH-approved Respirator (e.g., N95 or higher) | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[6][8] The choice of respirator should be based on a formal risk assessment. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area. For handling the solid powder, a certified chemical fume hood is strongly recommended.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Designate a specific area for handling this compound to prevent cross-contamination.
2. Handling Procedures:
-
Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing and Transferring: When weighing the solid, use a spatula and handle it gently to avoid creating dust. If possible, use a balance with a draft shield.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Post-Handling:
-
Decontamination: After handling, thoroughly wash your hands with soap and water, even if you were wearing gloves.
-
Cleaning: Clean the work area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid contaminating yourself: gloves first, then face shield or goggles, and finally the lab coat.
Emergency Procedures: Be Prepared for the Unexpected
Even with the best precautions, accidents can happen. Immediate and correct action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. |
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility.
-
Waste Characterization: While a specific EPA hazardous waste code is not assigned to this compound, it should be treated as hazardous waste. Depending on the solvents used and the specific process, the waste may fall under the F-list for spent solvent wastes.[10][11]
-
Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible container.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office. Never dispose of this chemical down the drain.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research. Remember, a culture of safety is a culture of scientific excellence.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
